9(10H)-Acridinethione, 1-amino-
Description
BenchChem offers high-quality 9(10H)-Acridinethione, 1-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9(10H)-Acridinethione, 1-amino- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
121083-77-0 |
|---|---|
Molecular Formula |
C13H10N2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
1-amino-10H-acridine-9-thione |
InChI |
InChI=1S/C13H10N2S/c14-9-5-3-7-11-12(9)13(16)8-4-1-2-6-10(8)15-11/h1-7H,14H2,(H,15,16) |
InChI Key |
RUDOXZVKERWYGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C3=C(C=CC=C3N2)N |
Origin of Product |
United States |
Foundational & Exploratory
9(10H)-Acridinethione, 1-amino- chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 1-amino-9(10H)-acridinethione. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Properties
1-Amino-9(10H)-acridinethione belongs to the acridine class of compounds, which are characterized by a tricyclic aromatic ring system. The structure features an amino group at the 1-position and a thione group at the 9-position of the acridine core. While specific experimental data for the 1-amino isomer is limited, properties can be inferred from its close analog, 3-amino-10H-acridine-9-thione, and its oxygen counterpart, 1-amino-9(10H)-acridinone.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-amino-10H-acridine-9-thione | N/A |
| Molecular Formula | C₁₃H₁₀N₂S | [1] |
| Molecular Weight | 226.30 g/mol | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=S)C3=C(N2)C=CC=C3N | Inferred |
| InChI Key | Inferred from analogs | Inferred |
| CAS Number | Not explicitly found; 3-amino isomer is 129821-08-5[2] | [2] |
| Appearance | Likely a colored crystalline solid | Inferred |
Table 2: Computed Properties (for 3-amino-10H-acridine-9-thione)
| Property | Value | Source |
| XLogP3-AA | 2.9 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Exact Mass | 226.05646950 Da | [2] |
| Monoisotopic Mass | 226.05646950 Da | [2] |
| Topological Polar Surface Area | 70.1 Ų | [2] |
| Heavy Atom Count | 16 | [2] |
Synthesis and Characterization
The synthesis of 1-amino-9(10H)-acridinethione would likely follow established routes for similar acridine derivatives. A common approach involves the thionation of the corresponding 1-amino-9(10H)-acridinone.
Experimental Protocol: Synthesis of 1-Amino-9(10H)-Acridinethione (Hypothetical)
-
Starting Material: 1-Amino-9(10H)-acridinone.
-
Reagent: Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀).
-
Solvent: Anhydrous pyridine or toluene.
-
Procedure: a. Suspend 1-amino-9(10H)-acridinone in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add Lawesson's reagent or P₄S₁₀ portion-wise to the suspension. The molar ratio may need to be optimized, but a starting point is typically 0.5 to 1.0 equivalents. c. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). d. Upon completion, cool the mixture to room temperature. e. Quench the reaction by carefully adding an aqueous solution of sodium bicarbonate. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-amino-9(10H)-acridinethione.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural confirmation. The aromatic region of the ¹H NMR spectrum is expected to show complex splitting patterns corresponding to the protons on the acridine core. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing thione group.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amino group and the C=S stretch of the thione.
-
UV-Visible Spectroscopy: Acridine derivatives are chromophoric. The UV-Vis spectrum would show characteristic absorption bands corresponding to π-π* transitions within the conjugated system.[3] The presence of the amino and thione groups is expected to cause a bathochromic (red) shift compared to the parent acridine.
Potential Biological Activity and Mechanism of Action
Acridine derivatives are well-known for their diverse biological activities, including anticancer and antimicrobial properties.[1] The primary mechanisms of action for many acridines involve DNA intercalation and inhibition of key enzymes like topoisomerase II.[3] The related compound, 3-amino-10H-acridine-9-thione (also known as 3-ATA), has been identified as a selective inhibitor of cyclin-dependent kinase 4 (CDK4).[4]
Given its structural similarity, 1-amino-9(10H)-acridinethione is hypothesized to exhibit similar biological activities.
Caption: Potential dual-action mechanism of 1-amino-9(10H)-acridinethione.
The diagram above illustrates two potential and non-mutually exclusive mechanisms of action for 1-amino-9(10H)-acridinethione based on the known activities of related acridine compounds. The planar nature of the acridine ring allows it to intercalate between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Additionally, as observed with the 3-amino isomer, the molecule may act as a kinase inhibitor, binding to the active site of enzymes like CDK4, which would also disrupt cell cycle regulation and induce cell cycle arrest.
Experimental Workflow for Biological Evaluation
To investigate the potential anticancer properties of 1-amino-9(10H)-acridinethione, a structured experimental workflow would be necessary.
Caption: A stepwise approach for evaluating the biological activity of the compound.
This workflow begins with the synthesis and purification of the compound. The initial biological screening would involve in vitro cytotoxicity assays against a panel of cancer cell lines to determine its potency and selectivity. Promising results would lead to more in-depth mechanism of action studies, including biophysical assays to confirm DNA intercalation and biochemical assays to assess kinase inhibition. Cell-based assays would then be employed to understand the cellular consequences of treatment, such as effects on the cell cycle and induction of apoptosis. If the in vitro data is compelling, the compound would advance to in vivo studies using animal models to evaluate its efficacy and toxicity in a living system, with the ultimate goal of lead optimization for drug development.
Conclusion
1-Amino-9(10H)-acridinethione is a promising scaffold for the development of novel therapeutic agents, particularly in oncology. Based on the properties of structurally related compounds, it is anticipated to possess DNA intercalating and kinase inhibitory activities. Further research, including its synthesis and comprehensive biological evaluation as outlined in this guide, is warranted to fully elucidate its therapeutic potential.
References
synthesis of 1-amino-9(10H)-acridinethione
An In-depth Technical Guide on the Synthesis of 1-amino-9(10H)-acridinethione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-amino-9(10H)-acridinethione, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of a direct, one-pot synthesis method in the current literature, this document outlines a robust, multi-step approach. The synthesis commences with an Ullmann condensation to form the acridone backbone, followed by reduction of a nitro group, and concludes with a thionation reaction. This guide offers detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to aid in comprehension and laboratory implementation.
Introduction
Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological properties, including anticancer, antimalarial, and antiviral activities.[1] The introduction of various functional groups onto the acridine scaffold can modulate its biological activity and physicochemical properties. 1-amino-9(10H)-acridinethione, featuring both an amino group and a thiocarbonyl group, is a promising but underexplored derivative. The presence of the thioamide moiety can enhance the compound's DNA intercalating ability and introduce new therapeutic possibilities. This guide details a logical and feasible synthetic route to obtain this target compound for further investigation.
Proposed Synthetic Pathway
The is proposed to proceed via a three-step sequence as illustrated below. The pathway begins with the construction of the core acridone structure, followed by functional group manipulations to install the desired amino and thione moieties.
References
An In-depth Technical Guide to 3-Amino-10H-acridine-9-thione
This technical guide provides a comprehensive overview of 3-amino-10H-acridine-9-thione, a heterocyclic compound of significant interest in medicinal chemistry and biochemical research. The document details its chemical properties, synthesis, biological activities, and the experimental protocols utilized for its characterization.
Chemical and Physical Properties
3-Amino-10H-acridine-9-thione, also known as 3-aminothioacridone or 3-ATA, is a yellow-orange crystalline solid.[1] Its core structure consists of a tricyclic aromatic acridine system, with an amino group at the 3-position and a thione group at the 9-position.[1] This substitution pattern imparts specific chemical reactivity and biological functionality to the molecule.
Table 1: Physicochemical Properties of 3-Amino-10H-acridine-9-thione
| Property | Value | Reference |
| CAS Number | 129821-08-5 | [2][3][4] |
| Molecular Formula | C₁₃H₁₀N₂S | [3][4] |
| Molecular Weight | 226.30 g/mol | [2][3][4] |
| Appearance | Yellow-orange crystalline solid | [1] |
| Melting Point | 235 °C | |
| IUPAC Name | 3-amino-10H-acridine-9-thione | [3][4] |
| Synonyms | 3-ATA, 3-aminoacridine-9(10H)-thione, 3-aminothioacridone | [4] |
Synthesis and Experimental Protocols
The synthesis of 3-amino-10H-acridine-9-thione can be achieved through several routes, most commonly involving the thionation of the corresponding acridone precursor.
A prevalent method for synthesizing 3-ATA is the thionation of 3-amino-9(10H)-acridone using a thionating agent such as Lawesson's reagent.[1]
Experimental Protocol: Thionation using Lawesson's Reagent
This protocol is a general procedure adapted from the literature for the thionation of carbonyl compounds.[1][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-9(10H)-acridone (1 equivalent) in an anhydrous solvent such as toluene.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5-2 equivalents) to the solution. The exact stoichiometry may need to be optimized.[1]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) and maintain for a period ranging from 30 minutes to several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The crude product is then purified.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) to yield pure 3-amino-10H-acridine-9-thione.[1]
Logical Workflow for the Synthesis of 3-Amino-10H-acridine-9-thione
Synthesis workflow for 3-amino-10H-acridine-9-thione.
Biological Activity and Mechanism of Action
3-Amino-10H-acridine-9-thione exhibits significant biological activity, primarily as an inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and as a DNA intercalating agent.[2][3] These dual activities make it a compound of interest for cancer research.
As a selective inhibitor of CDK4, 3-ATA can block the progression of the cell cycle.[2] CDK4, in complex with Cyclin D, phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event releases the transcription factor E2F, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4, 3-ATA prevents Rb phosphorylation, keeping E2F sequestered and thus arresting the cell cycle in the G1 phase. This can lead to the inhibition of cancer cell proliferation.
Signaling Pathway of CDK4 Inhibition by 3-Amino-10H-acridine-9-thione
Mechanism of G1 cell cycle arrest by 3-ATA through CDK4 inhibition.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This is a generalized protocol for assessing cell cycle distribution.
-
Cell Culture and Treatment: Plate cancer cells (e.g., a relevant breast or colon cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of 3-amino-10H-acridine-9-thione for 24-48 hours. Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20 °C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle. An increase in the G1 population in treated cells compared to the control would indicate a G1 arrest.
The planar aromatic structure of the acridine core allows 3-ATA to intercalate between the base pairs of DNA.[2] This interaction can distort the DNA double helix, interfering with essential cellular processes such as DNA replication and transcription, which can ultimately lead to apoptosis.
Experimental Protocol: DNA Intercalation Assay (UV-Vis Spectroscopy)
This protocol describes a common method to assess the binding of a compound to DNA.
-
Preparation of Solutions: Prepare a stock solution of 3-amino-10H-acridine-9-thione in a suitable solvent (e.g., DMSO). Prepare a solution of calf thymus DNA (ctDNA) in a buffer (e.g., Tris-HCl).
-
UV-Vis Titration: Record the UV-Vis absorption spectrum of the 3-ATA solution. Titrate the compound solution with increasing concentrations of the ctDNA solution.
-
Data Acquisition: After each addition of ctDNA, allow the mixture to equilibrate and then record the UV-Vis spectrum.
-
Data Analysis: The intercalation of 3-ATA into the DNA helix will typically result in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift) in the absorption maximum of the compound. These spectral changes can be used to calculate the DNA binding constant (K_b), which quantifies the affinity of the compound for DNA.
Table 2: Quantitative Biological Data for Acridine Derivatives (for context)
| Compound/Derivative | Biological Activity | Quantitative Value | Cell Line/Condition | Reference |
| Acridine-Triazole Hybrids | Cancer cell growth inhibition | 60-97% inhibition | Various cancer cell lines | [1] |
| Acridine Platinum Complexes | Cytotoxicity | IC₅₀ values in the µM range | Various cancer cell lines | [6] |
| 9-anilinoacridine | DNA Intercalation | K_b values in the range of 10⁵ - 10⁶ M⁻¹ | Calf Thymus DNA | |
| CK0403 (an acridine derivative) | Cytotoxicity | IC₅₀ values in the µM range | Breast cancer cell lines | [6] |
Note: The data in Table 2 is for illustrative purposes only and does not represent the specific activity of 3-amino-10H-acridine-9-thione.
Conclusion
3-Amino-10H-acridine-9-thione is a versatile compound with significant potential in cancer research due to its dual mechanism of action involving CDK4 inhibition and DNA intercalation. This guide has provided an overview of its chemical properties, synthesis, and biological activities, along with generalized experimental protocols for its study. Further research is warranted to fully elucidate its therapeutic potential, including the determination of its specific in vitro and in vivo efficacy and the development of more detailed structure-activity relationships for this class of compounds.
References
- 1. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent : Oriental Journal of Chemistry [orientjchem.org]
- 2. 3-amino-10H-acridine-9-thione | 129821-08-5 | Benchchem [benchchem.com]
- 3. Buy 3-amino-10H-acridine-9-thione | 129821-08-5 [smolecule.com]
- 4. 3-amino-10H-acridine-9-thione | C13H10N2S | CID 3620127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-amino-9(10H)-Acridinethione: A Technical Overview for Drug Discovery Professionals
For Immediate Release
This technical guide provides a detailed overview of the expected spectroscopic properties of 1-amino-9(10H)-acridinethione, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document presents a predictive analysis based on the known spectroscopic data of closely related structural analogs, including various aminoacridines and acridinethione derivatives. This guide is intended to support researchers, scientists, and professionals in the pharmaceutical industry in the identification, characterization, and development of novel therapeutic agents based on the acridine scaffold.
Predicted Spectroscopic Data
The introduction of an amino group at the 1-position and a thione group at the 9-position of the acridine core is expected to significantly influence the electronic and magnetic environments of the molecule. The following tables summarize the predicted UV-Vis and NMR spectroscopic data for 1-amino-9(10H)-acridinethione.
Predicted UV-Vis Absorption Data
The UV-Vis spectrum of 1-amino-9(10H)-acridinethione is anticipated to exhibit characteristic absorption bands arising from π→π* transitions within the conjugated aromatic system. The presence of the amino and thione groups, both acting as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent acridine molecule.
| Predicted Parameter | Value Range (in Methanol) |
| λmax 1 | 400 - 450 nm |
| λmax 2 | 350 - 380 nm |
| λmax 3 | 250 - 280 nm |
Note: These are estimated values based on the UV-Vis spectra of 9-aminoacridine and other aminoacridine derivatives. The exact absorption maxima may vary depending on the solvent polarity.
Predicted 1H NMR Spectroscopic Data
The 1H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the N-H proton of the acridinethione ring. The chemical shifts will be influenced by the electron-donating amino group and the anisotropic effects of the tricyclic system.
| Predicted Proton Signal | Chemical Shift (δ, ppm) Range (in DMSO-d6) | Multiplicity |
| Aromatic Protons | 7.0 - 8.5 | m |
| NH2 Protons | 5.0 - 6.0 | br s |
| N-H Proton | 11.0 - 12.0 | br s |
Note: Predicted chemical shifts are based on data for various aminoacridine isomers. Coupling patterns will depend on the substitution pattern of the aromatic rings.
Predicted 13C NMR Spectroscopic Data
The 13C NMR spectrum will provide information on the carbon framework of the molecule. The thione carbon (C=S) is expected to be significantly deshielded and appear at a characteristic downfield shift.
| Predicted Carbon Signal | Chemical Shift (δ, ppm) Range (in DMSO-d6) |
| C=S Carbon | 180 - 190 |
| Aromatic Carbons | 110 - 150 |
Note: These predictions are derived from the analysis of 13C NMR data of 9-aminoacridine and related heterocyclic systems.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 1-amino-9(10H)-acridinethione.
UV-Vis Spectroscopy
A solution of 1-amino-9(10H)-acridinethione will be prepared in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or DMSO) at a concentration of approximately 10-5 M. The UV-Vis absorption spectrum will be recorded using a double-beam spectrophotometer over a wavelength range of 200-800 nm. The solvent will be used as a reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra will be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). A sample of the compound (5-10 mg) will be dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3), and tetramethylsilane (TMS) will be used as an internal standard. Standard pulse sequences will be employed for both 1H and 13C NMR data acquisition.
Synthetic Workflow
The synthesis of 1-amino-9(10H)-acridinethione can be approached through a multi-step synthetic sequence, as outlined in the diagram below. This proposed pathway is based on established synthetic methodologies for acridine and acridinethione derivatives.
Unveiling the Solubility Profile of 1-amino-9(10H)-acridinethione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-amino-9(10H)-acridinethione is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its therapeutic potential and application in novel materials are intrinsically linked to its physicochemical properties, among which solubility plays a pivotal role. This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 1-amino-9(10H)-acridinethione in organic solvents, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for solubility assessment. Due to the limited availability of specific experimental data in public literature, this guide draws upon the known properties of structurally related acridine and acridone derivatives to infer a qualitative solubility profile and establishes a robust framework for empirical validation.
Introduction
Acridine-based compounds have a long history in the development of therapeutic agents, particularly as anticancer and antimicrobial drugs. The introduction of a thione group at the 9-position and an amino group at the 1-position of the acridine scaffold in 1-amino-9(10H)-acridinethione results in a molecule with unique electronic and steric properties. These modifications are expected to significantly influence its solubility, a critical parameter for drug formulation, bioavailability, and the design of synthetic reaction conditions. Understanding and quantifying the solubility of this compound in various organic solvents is a fundamental step in its journey from laboratory synthesis to practical application.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of 1-amino-9(10H)-acridinethione in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are excellent at solvating polar and heterocyclic compounds through strong dipole-dipole interactions. Acridine derivatives frequently show good solubility in DMSO and DMF.[1] |
| Polar Protic | Ethanol, Methanol | Moderate | The amino and thione groups can participate in hydrogen bonding with protic solvents. However, the large, relatively nonpolar acridine core may limit overall solubility compared to polar aprotic solvents. |
| Nonpolar | Hexane, Toluene | Low | The polar functional groups (amino and thione) will have unfavorable interactions with nonpolar solvents, leading to poor solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have intermediate polarity and may offer some solubility, but are generally less effective than polar aprotic solvents for highly polar solutes. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol provides a detailed methodology for applying this method to 1-amino-9(10H)-acridinethione.
Materials and Equipment
-
1-amino-9(10H)-acridinethione (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 1-amino-9(10H)-acridinethione to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining microscopic solid particles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer.
-
Prepare a calibration curve using standard solutions of 1-amino-9(10H)-acridinethione of known concentrations.
-
Determine the concentration of the saturated solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula, taking into account the dilution factor: Solubility (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution factor
-
Visualization of Workflows
To facilitate a clear understanding of the experimental and logical processes involved in assessing the solubility of 1-amino-9(10H)-acridinethione, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of 1-amino-9(10H)-acridinethione.
References
molecular weight and formula of 9(10H)-Acridinethione, 1-amino-
This technical guide provides a comprehensive overview of 1-amino-9(10H)-acridinethione, a heterocyclic compound belonging to the acridine family. Acridine derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, owing to their diverse biological activities. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on the compound's properties, synthesis, and potential mechanisms of action.
Molecular and Physicochemical Properties
1-Amino-9(10H)-acridinethione is a sulfur-containing heterocyclic compound. As an isomer of the more extensively studied 3-amino-10H-acridine-9-thione, it shares the same molecular formula and molecular weight. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C13H10N2S | [1][2] |
| Molecular Weight | 226.30 g/mol | [1][2][3] |
| IUPAC Name | 1-amino-10H-acridine-9-thione | |
| Appearance | Expected to be a yellow-orange crystalline solid | [3] |
| CAS Number | Not available (CAS for 3-amino isomer is 129821-08-5) | [1][2][3] |
Synthesis and Experimental Protocols
The synthesis of 9(10H)-acridinethione derivatives typically starts from the corresponding 9(10H)-acridone. A common method is the thionation of the acridone, which involves the replacement of the carbonyl oxygen with a sulfur atom.
General Protocol for the Synthesis of Amino-9(10H)-Acridinethione:
-
Starting Material: The synthesis would begin with 1-amino-9(10H)-acridinone.
-
Thionation Reaction: The 1-amino-9(10H)-acridinone is reacted with a thionating agent, such as phosphorus pentasulfide (P4S10) or Lawesson's reagent.[3]
-
Solvent: The reaction is typically carried out in a high-boiling point solvent like pyridine or toluene.
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours to drive the thionation process to completion.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve pouring the reaction mixture into water or an ice bath to precipitate the crude product. The crude product is then collected by filtration, washed, and purified, typically by recrystallization or column chromatography, to yield the pure 1-amino-9(10H)-acridinethione.
An alternative synthetic route involves the reaction of a 9-chloroacridine derivative with a source of sulfur.[3]
Potential Mechanism of Action and Signaling Pathways
Acridine derivatives are well-known for their ability to intercalate into DNA, a mechanism that contributes to their biological activities, including their use as anticancer agents.[4] The planar tricyclic structure of the acridine core allows it to insert between the base pairs of the DNA double helix. This intercalation can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.[4]
Furthermore, some amino-acridine derivatives have been shown to act as inhibitors of key cellular enzymes. For instance, the related compound 3-amino-10H-acridine-9-thione (also known as 3-ATA) has been identified as a selective inhibitor of cyclin-dependent kinase 4 (CDK4). Inhibition of CDK4 can prevent the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the G1-S phase transition of the cell cycle and inhibiting cell proliferation.
Below is a diagram illustrating the potential dual mechanism of action of 1-amino-9(10H)-acridinethione, involving both DNA intercalation and cell cycle inhibition.
Caption: Potential dual mechanism of 1-amino-9(10H)-acridinethione.
Experimental Workflow for In Vitro Cytotoxicity Assessment
To evaluate the potential of 1-amino-9(10H)-acridinethione as a therapeutic agent, its cytotoxic effects on cancer cell lines can be assessed using various in vitro assays. A standard workflow for determining the half-maximal inhibitory concentration (IC50) using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is depicted below.
Caption: Workflow for MTT cytotoxicity assay.
Quantitative Data on Related Acridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Acridinone derivative 1 | MDA-MB-231 | 0.294 | [4] |
| Acridinone derivative 2 | MDA-MB-231 | 1.7 | [4] |
| 2-methoxy-10-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-one | MCF7 | 11.0 ± 4.8 | [4] |
| Toposide (reference drug) | MCF7 | 12.4 ± 4.7 | [4] |
| 9-amino-1-nitroacridine (C-1748) | MiaPaCa-2 | 0.015 | [4] |
| 9-amino-1-nitroacridine (C-1748) | AsPC-1 | 0.075 | [4] |
Conclusion
1-Amino-9(10H)-acridinethione represents a promising scaffold for the development of novel therapeutic agents. Based on the known biological activities of related acridine derivatives, this compound is likely to exhibit interesting pharmacological properties, potentially through mechanisms such as DNA intercalation and enzyme inhibition. Further research, including its synthesis, purification, and comprehensive biological evaluation, is warranted to fully elucidate its therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.
References
- 1. Buy 3-amino-10H-acridine-9-thione | 129821-08-5 [smolecule.com]
- 2. 3-amino-10H-acridine-9-thione | C13H10N2S | CID 3620127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-amino-10H-acridine-9-thione | 129821-08-5 | Benchchem [benchchem.com]
- 4. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of Acridine Thione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract: Acridine derivatives, characterized by their planar, tricyclic nitrogen-containing heterocyclic structure, have long been a subject of intense scientific scrutiny. The introduction of a thione (C=S) or related moiety, such as thiosemicarbazide, imparts unique physicochemical properties that enhance their biological activity. This technical guide provides an in-depth overview of the multifaceted research applications of acridine thione derivatives, with a primary focus on their roles as anticancer, antimicrobial, and neuroprotective agents. A core mechanism of action for many of these compounds is their ability to intercalate into DNA, a process that disrupts cellular machinery and induces therapeutic effects.[1][2][3] This document summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes the underlying mechanisms and workflows to support further research and development in this promising area of medicinal chemistry.
Synthesis of Acridine Thione Derivatives
The synthesis of acridine thione derivatives typically involves a multi-step process. A common route begins with the classic synthesis of the acridine core, for instance, through the reaction of a diphenylamine with a carboxylic acid.[4] The resulting acridine scaffold, often a 9-chloroacridine intermediate, can then undergo nucleophilic substitution with a sulfur-containing nucleophile like a thiosemicarbazide or thiourea to yield the final acridine thione derivative.[4][5]
Figure 1: Generalized workflow for the synthesis of acridine thione derivatives.
Anticancer Applications
Acridine thione derivatives are extensively studied as potential anticancer drugs due to their potent cytotoxic effects.[6][7][8] Their primary mechanism of action involves disrupting DNA replication and transcription in rapidly dividing cancer cells.[3]
Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition
The planar structure of the acridine ring is crucial for its biological activity, allowing it to insert itself between the base pairs of double-stranded DNA (a process known as intercalation).[9][10][11] This binding distorts the DNA helix, creating a physical barrier that obstructs the action of enzymes essential for DNA replication and transcription, such as DNA and RNA polymerases.[12]
Furthermore, this intercalation stabilizes a transient complex formed between DNA and topoisomerase enzymes (Topo I or Topo II).[1][7] These enzymes are vital for relieving torsional stress in DNA during replication. By preventing the re-ligation of the DNA strands, acridine thione derivatives lead to the accumulation of DNA strand breaks. This irreversible DNA damage triggers cellular stress responses, ultimately activating apoptotic pathways and leading to programmed cell death.[13][14]
Figure 2: Signaling pathway for acridine thione-induced anticancer activity.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of acridine thione derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 4a | MT-4 (Human T-cell leukemia) | 18.42 ± 1.18 | [13][15] |
| 4b | MT-4 (Human T-cell leukemia) | 15.73 ± 0.90 | [13][15] |
| 4d | MT-4 (Human T-cell leukemia) | 10.96 ± 0.62 | [13][15] |
| 4e | MT-4 (Human T-cell leukemia) | 11.63 ± 0.11 | [13][15] |
Table 1: Cytotoxicity (IC50) values of select acridine thiosemicarbazide derivatives against the MT-4 cancer cell line.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds. It measures the metabolic activity of cells, which is an indicator of their health.[16][17]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then dissolved, and the absorbance of the solution is measured spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the acridine thione derivatives in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[18]
-
MTT Addition: Following the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[16]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the reduction of MTT to formazan crystals.[16]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the insoluble formazan crystals.[18]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the compound concentration to determine the IC50 value.
Antimicrobial and Antifungal Applications
Certain acridine thione derivatives have demonstrated significant activity against various microbial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi.[6][13] This broad-spectrum activity makes them promising candidates for the development of new antimicrobial agents, particularly in the context of rising antibiotic resistance.[19]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[20]
| Compound ID | Staphylococcus aureus (MIC, µM) | Pseudomonas aeruginosa (MIC, µM) | Candida albicans (MIC, µM) | Reference |
| 4a | 10 | >80 | >80 | [6] |
| 4c | 10 | 20 | 10 | [6] |
| 4e | 20 | 40 | 20 | [6] |
| Acridine-4-carboxylic acid | - | - | 60 µg/mL | [21] |
Table 2: Antimicrobial and antifungal activity (MIC) of select acridine derivatives.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[22][23]
Principle: A standardized inoculum of a specific microorganism is introduced to wells of a microtiter plate containing serial dilutions of the test compound in a liquid growth medium.[20] After incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration of the compound at which no growth is observed.[24]
Procedure:
-
Compound Preparation: Prepare a stock solution of the acridine thione derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism from a fresh culture (18-24 hours old). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the wells.[22]
-
Inoculation: Add 100 µL of the standardized and diluted inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[20]
-
Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[24]
Neuroprotective Applications
The acridine scaffold is a key component of several compounds investigated for the treatment of neurodegenerative disorders like Alzheimer's disease (AD).[25][26][27] Their mechanism often involves the inhibition of key enzymes implicated in the disease's pathology.
Mechanism of Action: Cholinesterase Inhibition
In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the enzyme responsible for breaking down acetylcholine in the synaptic cleft.[27] By inhibiting AChE, acridine derivatives can increase the levels and duration of action of acetylcholine, thereby improving cholinergic neurotransmission and alleviating some cognitive symptoms.[26][28] Some derivatives also show inhibitory activity against butyrylcholinesterase (BChE), another enzyme involved in acetylcholine hydrolysis.[29]
Quantitative Data: Cholinesterase Inhibition
The inhibitory potential of these compounds against cholinesterases can be expressed as IC50 values or binding affinities.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 1d | BChE | 2.90 ± 0.23 | [29] |
| 1e | BChE | 3.22 ± 0.25 | [29] |
| 2d | BChE | 6.90 ± 0.55 | [29] |
Table 3: Butyrylcholinesterase (BChE) inhibitory activity of select 9-phosphorylated acridine derivatives.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a rapid and sensitive spectrophotometric assay for measuring cholinesterase activity.[30][31][32]
Principle: The assay uses acetylthiocholine (ATCI) as a substrate for AChE. The enzyme hydrolyzes ATCI to produce thiocholine and acetate. The produced thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to yield a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[33] The rate of color formation is proportional to the AChE activity.
Procedure:
-
Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), DTNB solution (10 mM in buffer), ATCI solution (14 mM in buffer), and AChE enzyme solution (e.g., 1 U/mL in buffer).
-
Assay Setup: The assay is performed in a 96-well plate. To each well, add in the following order:
-
140 µL of phosphate buffer.
-
10 µL of the acridine thione derivative solution (at various concentrations).
-
10 µL of the AChE enzyme solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.[30]
-
Reaction Initiation: Add 10 µL of DTNB solution, followed by 10 µL of the ATCI substrate solution to initiate the reaction.[30]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor. The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] × 100. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Other Potential Applications
The unique chemical structure of acridine thione derivatives lends them to other advanced research applications, particularly in diagnostics and imaging.
Fluorescent Probes for Sensing and Imaging
The acridine moiety is inherently fluorescent.[34] This property can be exploited to design "off-on" or ratiometric fluorescent probes.[35][36] By attaching specific recognition units to the acridine thione scaffold, researchers can create sensors that exhibit a change in their fluorescence properties (intensity or wavelength) upon binding to a specific analyte, such as metal ions (e.g., Zn²⁺, Cd²⁺), reactive oxygen species, or even DNA itself.[37] This enables the detection and quantification of these analytes in biological and environmental samples.
Figure 3: Workflow of a fluorescent probe based on an acridine thione derivative.
DNA Binding Studies
Understanding the mode and strength of the interaction between acridine thione derivatives and DNA is fundamental to elucidating their mechanism of action. UV-Visible spectroscopy is a primary technique used for this purpose.
Principle: When an acridine thione derivative intercalates into the DNA double helix, the electronic interaction between the compound's chromophore and the DNA base pairs alters its absorption spectrum.[38] This typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the maximum absorption wavelength (λₘₐₓ).[39] By titrating a fixed concentration of the compound with increasing concentrations of DNA, the binding constant (Kb) can be calculated.[40]
Procedure:
-
Solution Preparation: Prepare a stock solution of the acridine thione derivative in a suitable buffer (e.g., Tris-HCl, pH 7.4). Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. Determine the concentration of the ctDNA solution spectrophotometrically using the absorbance at 260 nm (extinction coefficient ε = 6600 M⁻¹cm⁻¹). Ensure the DNA is pure by checking that the A260/A280 ratio is between 1.8 and 1.9.[40]
-
Titration: Perform two sets of titrations.
-
Titration 1: Keep the concentration of the acridine thione derivative constant (e.g., 20 µM) and add increasing amounts of the ctDNA solution (e.g., 0 to 100 µM).
-
Titration 2 (Reference): Prepare a corresponding set of solutions containing only the ctDNA at the same increasing concentrations to serve as a blank for each measurement.
-
-
Spectroscopic Measurement: For each sample, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 230-500 nm) at room temperature using a 1 cm path length quartz cuvette.[38]
-
Data Analysis: Plot the absorbance data according to the Benesi–Hildebrand equation or a similar model to determine the intrinsic binding constant (Kb).[40] A plot of A₀/(A-A₀) versus 1/[DNA] should be linear, where A₀ is the absorbance of the free compound and A is the absorbance at different DNA concentrations. The binding constant Kb is calculated from the ratio of the intercept to the slope.[41]
Conclusion and Future Perspectives
Acridine thione derivatives represent a versatile and potent class of compounds with significant potential across multiple research domains. Their established efficacy as DNA intercalators and topoisomerase inhibitors positions them as strong candidates for further anticancer drug development.[14] Similarly, their antimicrobial and neuroprotective activities warrant deeper investigation. Future research should focus on structure-activity relationship (SAR) studies to optimize efficacy and selectivity, reduce off-target toxicity, and enhance pharmacokinetic properties. The development of these molecules as targeted fluorescent probes also holds considerable promise for advancing diagnostic and bio-imaging technologies. The continued exploration of this chemical scaffold is poised to yield novel therapeutic and diagnostic tools for a range of challenging diseases.
References
- 1. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, Antimicrobial, and Anticancer Activities of Acridine Thiosemicarbazides Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 10. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. Interactions between DNA and the acridine intercalator: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Antimicrobial, and Anticancer Activities of Acridine Thiosemicarbazides Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Branched Peptides: Acridine and Boronic Acid Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Broth microdilution - Wikipedia [en.wikipedia.org]
- 21. Acridine Derivatives as Antifungal and Antivirulence Agents Against Candida albicans [mdpi.com]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. Acridine: A Scaffold for the Development of Drugs for Alzheimer's Disease [ouci.dntb.gov.ua]
- 26. Acridine: A Scaffold for the Development of Drugs for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Frontiers | Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease [frontiersin.org]
- 30. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 31. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 34. Highly selective and sensitive fluorescence detection of Zn2+ and Cd2+ ions by using an acridine sensor - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 35. researchgate.net [researchgate.net]
- 36. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]
- 37. researchgate.net [researchgate.net]
- 38. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 39. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 40. 3.3. DNA Binding Studies by UV–Vis Spectroscopy [bio-protocol.org]
- 41. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and History of Amino-Acridinethiones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acridine scaffold has long been a cornerstone in the development of therapeutic agents, renowned for its DNA intercalating properties and potent antitumor activity. Within this diverse family, amino-acridinethiones represent a compelling, albeit less explored, class of compounds. This technical guide delves into the discovery and history of amino-acridinethiones, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for pivotal reactions, and utilizes Graphviz diagrams to illustrate critical workflows and signaling pathways, offering a valuable resource for researchers engaged in the discovery of novel anticancer agents.
Introduction: The Acridine Scaffold and the Emergence of Thio-Functionality
Acridine derivatives have a rich history in medicinal chemistry, with early discoveries leading to the development of antibacterial and antimalarial drugs. Their planar tricyclic structure allows them to intercalate between the base pairs of DNA, disrupting cellular processes and leading to cytotoxicity, a mechanism particularly effective against rapidly proliferating cancer cells. This has led to the development of several clinically used anticancer drugs, such as amsacrine.
The introduction of an amino group at the 9-position of the acridine ring was a significant step in enhancing the biological activity of these compounds. This modification was found to be crucial for their interaction with DNA and topoisomerase enzymes. Further research has explored a wide array of substitutions on the acridine core to improve efficacy and reduce toxicity.
More recently, the incorporation of a thione group (C=S) in place of a carbonyl group (C=O) in various heterocyclic compounds has garnered significant interest. Thioamides, the sulfur analogs of amides, often exhibit unique physicochemical and biological properties. The introduction of a carbothioamide (thioamide) functional group to the amino-acridine scaffold gives rise to amino-acridinethiones, a class of compounds with the potential for novel mechanisms of action and improved therapeutic profiles.
Discovery and Early History
The direct discovery and history of "amino-acridinethiones" as a distinct class are not well-documented in early literature. Their development can be seen as a logical progression from the extensive research on 9-aminoacridine derivatives and the parallel exploration of thionation reactions in organic synthesis.
The initial focus was on the synthesis and evaluation of 9-aminoacridine-4-carboxamides. These compounds, featuring a carboxamide group at the 4-position, were designed to enhance DNA binding and modulate the activity of enzymes like topoisomerase II. The synthesis of these carboxamide precursors laid the essential groundwork for the subsequent generation of their thionated analogs.
The exploration of thioacridines and thioacridones, which are acridine structures containing a thiocarbonyl group, also contributed to the interest in amino-acridinethiones. Early synthetic methods for thioacridones involved the high-temperature reaction of acridone with sulfur. While effective, these methods were often harsh and lacked broad applicability.
The advent of milder and more efficient thionating agents, most notably Lawesson's reagent, in the mid-20th century, revolutionized the synthesis of thioamides from their corresponding amides. This provided a viable synthetic route to convert the well-established 9-aminoacridine-4-carboxamides into their thione counterparts, paving the way for the systematic investigation of amino-acridinethiones.
Synthesis of Amino-Acridinethiones
The primary synthetic route to amino-acridinethiones involves a two-stage process: the synthesis of the precursor 9-aminoacridine-4-carboxamide, followed by a thionation reaction.
Synthesis of 9-Aminoacridine-4-carboxamide Precursors
The synthesis of the 9-aminoacridine-4-carboxamide core typically starts from N-phenylanthranilic acid, which is cyclized to form a 9-chloroacridine intermediate. Subsequent nucleophilic substitution with an appropriate amine yields the 9-aminoacridine scaffold. The carboxamide group is then introduced at the 4-position.
Experimental Protocol: Synthesis of a 9-Aminoacridine-4-carboxamide Derivative [1]
-
Step 1: Synthesis of 9-Chloroacridine-4-carbonyl chloride: A suspension of 9-oxoacridan-4-carboxylic acid in freshly distilled thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) is heated under reflux. The excess SOCl₂ is removed under reduced pressure to yield the crude 9-chloroacridine-4-carbonyl chloride.
-
Step 2: Amidation: The crude acid chloride is reacted with a primary or secondary amine in a suitable solvent like dichloromethane (CH₂Cl₂) to afford the corresponding N-substituted-9-chloroacridine-4-carboxamide.
-
Step 3: Amination at C9: The 9-chloroacridine-4-carboxamide is then reacted with a desired amine at an elevated temperature to introduce the amino group at the 9-position, yielding the final 9-aminoacridine-4-carboxamide product.
The following diagram illustrates the general workflow for the synthesis of the carboxamide precursor.
Caption: General synthetic workflow for 9-aminoacridine-4-carboxamide.
Thionation of 9-Aminoacridine-4-carboxamides
The conversion of the carboxamide to the corresponding carbothioamide (thione) is a critical step. This is most commonly achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) or phosphorus pentasulfide (P₄S₁₀). Lawesson's reagent is generally preferred due to its milder reaction conditions and higher yields.[2][3][4]
Experimental Protocol: Thionation using Lawesson's Reagent [2][4]
-
Procedure: The 9-aminoacridine-4-carboxamide precursor is dissolved in an anhydrous, high-boiling solvent such as toluene or xylene. Lawesson's reagent (typically 0.5 to 1.0 equivalents) is added, and the mixture is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the desired amino-acridinethione.
The mechanism of thionation with Lawesson's reagent involves a [2+2] cycloaddition of the carbonyl group to a reactive dithiophosphine ylide intermediate, followed by a cycloreversion to form the thiocarbonyl compound and a stable P=O by-product.[2][5]
Caption: Mechanism of thionation using Lawesson's reagent.
Biological Activity and Mechanism of Action
While specific data for amino-acridinethiones is limited, the biological activity can be extrapolated from related acridine derivatives and thioamides. The primary mechanism of action for acridine compounds is DNA intercalation. The planar acridine core stacks between DNA base pairs, leading to a distortion of the double helix and inhibition of DNA replication and transcription.
The amino group at the 9-position is crucial for this interaction, often forming hydrogen bonds with the DNA backbone. The introduction of a thione group can modulate the electronic properties and steric bulk of the side chain at the 4-position, potentially influencing DNA binding affinity and specificity.
Furthermore, many acridine derivatives are potent inhibitors of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavable complex, these compounds lead to the accumulation of double-strand breaks and ultimately trigger apoptosis.
The thione functionality may also introduce novel biological activities. Thioamides are known to be effective chelators of metal ions, which could play a role in their mechanism of action by disrupting metalloenzymes involved in cellular proliferation.
The expected signaling pathway leading to apoptosis is depicted below.
Caption: Postulated signaling pathway for amino-acridinethiones.
Quantitative Data
Quantitative data on the biological activity of amino-acridinethiones is not extensively available in the public domain. However, data from closely related 9-aminoacridine-4-carboxamide derivatives provide a valuable benchmark for their potential potency. The following table summarizes representative cytotoxic activities of these precursors against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5b | HeLa (Cervical Cancer) | 47.50 (as CTC₅₀ in µg/ml) | [1] |
| 5e | A-549 (Lung Cancer) | 100.00 (as CTC₅₀ in µg/ml) | [1] |
Note: CTC₅₀ (Concentration for 50% cytotoxicity) values from the reference were reported in µg/ml and are presented here as reported. Conversion to µM would require the molecular weight of the specific compounds.
It is anticipated that the corresponding thiones would exhibit comparable or potentially enhanced cytotoxic activity due to altered lipophilicity and potential for novel interactions.
Conclusion and Future Directions
The discovery and development of amino-acridinethiones represent a promising avenue in the search for novel anticancer agents. Building upon the well-established foundation of 9-aminoacridine chemistry, the introduction of a thione functionality offers the potential for enhanced biological activity and novel mechanisms of action.
While the direct historical record of these specific compounds is sparse, their rational design and synthesis are a clear progression in the field of medicinal chemistry. The synthetic protocols outlined in this guide, particularly the use of Lawesson's reagent for thionation, provide a reliable pathway for the generation of a diverse library of amino-acridinethiones for biological screening.
Future research should focus on the systematic synthesis and in-depth biological evaluation of a range of amino-acridinethiones. Key areas of investigation should include:
-
Quantitative structure-activity relationship (QSAR) studies: To understand the influence of different substituents on the amino and thione moieties on anticancer potency.
-
Detailed mechanistic studies: To elucidate the precise role of the thione group in DNA binding, topoisomerase II inhibition, and potential off-target effects.
-
In vivo efficacy and toxicity studies: To assess the therapeutic potential and safety profile of lead compounds in preclinical models.
By pursuing these research directions, the full therapeutic potential of amino-acridinethiones can be unlocked, potentially leading to the development of next-generation acridine-based anticancer drugs.
References
- 1. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioamide synthesis by thionation [organic-chemistry.org]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Quantum Chemical Calculations for 1-amino-9(10H)-Acridinethione: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive computational and experimental workflow for the study of 1-amino-9(10H)-acridinethione, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the current absence of extensive published data on this specific isomer, this document serves as a proposed methodology for its synthesis, characterization, and in-silico analysis using quantum chemical calculations. The protocols described herein are based on established methods for analogous acridine derivatives and are intended to provide a robust framework for future research. This guide details theoretical approaches, primarily centered around Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of the molecule. Furthermore, it presents a structured format for the presentation of anticipated quantitative data and includes a mandatory visualization of the proposed computational workflow.
Introduction
Acridine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The introduction of various functional groups onto the acridine scaffold allows for the fine-tuning of their physicochemical and biological characteristics. The thione and amino moieties, in particular, are known to influence the electronic distribution and potential for intermolecular interactions, making 1-amino-9(10H)-acridinethione a compelling candidate for further investigation.
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties and reactivity, offering insights that complement and guide experimental research.[3] By modeling the geometric and electronic structure of 1-amino-9(10H)-acridinethione, we can predict its stability, spectroscopic signatures, and potential for interaction with biological targets. This guide provides a detailed roadmap for conducting such a computational study and integrating it with experimental validation.
Proposed Experimental Protocols
While specific literature on the synthesis of 1-amino-9(10H)-acridinethione is scarce, established routes for similar acridinethiones and aminoacridines can be adapted.
Synthesis of 1-amino-9(10H)-Acridinethione
A potential synthetic route could involve a multi-step process starting from a substituted anthranilic acid or a pre-functionalized acridone.
Method 1: Thionation of 1-amino-9(10H)-acridone
-
Starting Material: 1-amino-9(10H)-acridone.
-
Reagent: Lawesson's reagent or Phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent such as pyridine or toluene.[3]
-
Procedure: The 1-amino-9(10H)-acridone and the thionating reagent are refluxed in the chosen solvent for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Method 2: From 1-nitro-9-chloroacridine
-
Starting Material: 1-nitro-9-chloroacridine.
-
Step 1 (Thiolation): Reaction with a sulfur source, such as sodium hydrosulfide (NaSH), to replace the chlorine at the 9-position with a thiol group.
-
Step 2 (Reduction): The nitro group is then reduced to an amino group using a standard reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.
-
Work-up and Purification: Each step requires appropriate work-up and purification, likely involving extraction and chromatography.
Spectroscopic Characterization
The synthesized 1-amino-9(10H)-acridinethione should be characterized using a suite of spectroscopic techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H NMR is expected to show signals for the aromatic protons and the protons of the amino and thioamide groups. The ¹³C NMR would be crucial for identifying the carbon skeleton, with the C=S carbon resonating at a characteristic downfield shift (typically 180-200 ppm).[3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should display characteristic absorption bands for the N-H stretching of the amino group (around 3450-3250 cm⁻¹), the N-H stretching of the acridine ring (around 3200-3100 cm⁻¹), and the C=S stretching vibration (in the 1250-1020 cm⁻¹ region).[3]
-
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum, recorded in a solvent like ethanol or acetonitrile, is expected to show multiple absorption bands corresponding to π→π* transitions within the conjugated aromatic system.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound.
Quantum Chemical Calculation Methodology
The following section details the proposed computational protocol for the theoretical investigation of 1-amino-9(10H)-acridinethione.
Software
All calculations can be performed using a quantum chemistry software package such as Gaussian 09W or a more recent version.[4]
Computational Approach
Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for molecules of this size.[3]
-
Geometry Optimization: The initial structure of 1-amino-9(10H)-acridinethione will be drawn and optimized without any symmetry constraints. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with the 6-311++G(d,p) basis set is a commonly used and reliable level of theory for such systems.[5] The optimization will be carried out until the forces on all atoms are negligible, indicating that a stationary point on the potential energy surface has been reached.
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will verify that the structure is a stable minimum. These calculations will also provide the theoretical FT-IR spectrum.
-
Electronic Properties: Based on the optimized geometry, various electronic properties will be calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.[5]
-
Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.
-
Mulliken Atomic Charges: The charge distribution on each atom will be calculated to understand the local electronic environment.
-
-
Spectroscopic Simulations:
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level of theory will be used to simulate the electronic absorption spectrum and predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.[5]
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method will be employed to calculate the ¹H and ¹³C NMR chemical shifts, using tetramethylsilane (TMS) as the reference.
-
Anticipated Data Presentation
The quantitative results from the proposed quantum chemical calculations should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-N2 | Calculated Value | N2-C1-C1a | Calculated Value |
| C9=S10 | Calculated Value | C8a-C9-S10 | Calculated Value |
| ... | ... | ... | ... |
Table 2: Calculated Vibrational Frequencies
| Mode | Frequency (cm⁻¹) | IR Intensity | Assignment |
| ν(N-H) amino | Calculated Value | Calculated Value | N-H stretching |
| ν(C=S) | Calculated Value | Calculated Value | C=S stretching |
| δ(C-H) aromatic | Calculated Value | Calculated Value | C-H bending |
| ... | ... | ... | ... |
Table 3: Electronic Properties
| Property | Value |
| HOMO Energy (eV) | Calculated Value |
| LUMO Energy (eV) | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value |
| Dipole Moment (Debye) | Calculated Value |
Table 4: Simulated Spectroscopic Data
| Spectrum | Parameter | Calculated Value |
| UV-Vis | λmax (nm) | Calculated Value |
| Oscillator Strength (f) | Calculated Value | |
| ¹H NMR | δ (ppm) - H1 | Calculated Value |
| δ (ppm) - H... | Calculated Value | |
| ¹³C NMR | δ (ppm) - C1 | Calculated Value |
| δ (ppm) - C9 | Calculated Value |
Mandatory Visualizations
The following diagrams illustrate the proposed workflow for the quantum chemical calculations of 1-amino-9(10H)-acridinethione.
Caption: Computational workflow for quantum chemical calculations.
Caption: Integrated experimental and computational research plan.
Expected Outcomes and Interpretation
The successful execution of this proposed research plan will yield a comprehensive dataset on the physicochemical properties of 1-amino-9(10H)-acridinethione. The comparison between the experimental spectroscopic data and the simulated spectra will serve to validate the chosen level of theory. Discrepancies may suggest the influence of solvent effects or intermolecular interactions not accounted for in the gas-phase calculations.
The calculated electronic properties will provide valuable insights into the molecule's reactivity and potential applications. For instance, the HOMO and LUMO energy levels and their distribution will indicate the most likely sites for electron donation and acceptance, which is crucial for understanding its role in charge-transfer processes relevant to materials science. The MEP map will highlight the regions of positive and negative electrostatic potential, offering clues about how the molecule might interact with biological macromolecules, such as enzymes or DNA, which is of significant interest in drug development.
Conclusion
This technical guide provides a detailed framework for the comprehensive study of 1-amino-9(10H)-acridinethione, a molecule for which there is currently limited available data. By integrating state-of-the-art quantum chemical calculations with established experimental protocols, researchers can elucidate its fundamental structural, electronic, and spectroscopic properties. The methodologies and data presentation formats outlined herein are designed to ensure a rigorous and systematic investigation, the results of which will be of significant value to the fields of medicinal chemistry, drug development, and materials science.
References
Methodological & Application
Application Notes and Protocols for DNA Intercalation Studies with 1-Amino-9(10H)-acridinethione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine derivatives are a well-established class of DNA intercalating agents, with many exhibiting significant biological activities, including anticancer and antimalarial properties.[1] The planar tricyclic ring system of the acridine core allows it to insert between the base pairs of double-stranded DNA, a process known as intercalation.[1] This interaction can interfere with crucial cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2] 1-Amino-9(10H)-acridinethione, a derivative of the acridine scaffold, is a potential candidate for DNA intercalation due to its structural similarity to known intercalating agents.
These application notes provide a comprehensive set of protocols for investigating the DNA intercalation potential of 1-Amino-9(10H)-acridinethione. The described methodologies include spectroscopic and calorimetric techniques widely employed to characterize the binding mode, affinity, and thermodynamic profile of small molecule-DNA interactions.
Chemical Properties of 1-Amino-9(10H)-acridinethione
Table 1: Physicochemical Properties of Related Acridine Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |
| 1-Amino-9(10H)-acridinone | C₁₃H₁₀N₂O | 210.23 | 2.8 | [4] |
| 3-amino-10H-acridine-9-thione | C₁₃H₁₀N₂S | 226.30 | 2.9 | [5] |
| 9(10H)-Acridone | C₁₃H₉NO | 195.22 | - | [6] |
Experimental Protocols
A multi-faceted approach is recommended to thoroughly characterize the interaction between 1-Amino-9(10H)-acridinethione and DNA. The following protocols describe key experiments to determine the binding mode, affinity, and thermodynamic parameters of this interaction.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a fundamental technique to detect DNA-ligand interactions. Intercalation of a compound into the DNA double helix typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the maximum wavelength of absorbance) of the ligand's absorption spectrum.[7][8]
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of 1-Amino-9(10H)-acridinethione in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. Determine the concentration of ct-DNA by measuring the absorbance at 260 nm (using an extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide).
-
-
Titration:
-
Place a fixed concentration of 1-Amino-9(10H)-acridinethione in a quartz cuvette.
-
Record the initial UV-Vis spectrum of the compound (typically in the range of 200-500 nm).
-
Incrementally add small aliquots of the ct-DNA solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
-
Data Analysis:
-
Correct the spectra for the dilution effect of adding DNA.
-
Plot the absorbance at the λmax of the compound against the DNA concentration.
-
The binding constant (Kₐ) can be estimated using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.
-
Table 2: Expected UV-Visible Spectroscopy Results for Intercalation
| Parameter | Observation | Interpretation |
| Absorbance Intensity | Decrease (Hypochromism) | Stacking interactions between the acridine ring and DNA base pairs.[7][9] |
| λmax | Red Shift (Bathochromic Shift) | Decreased polarity of the microenvironment upon intercalation.[7] |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying DNA binding interactions.[10] The intrinsic fluorescence of a ligand can be quenched or enhanced upon binding to DNA. Competitive displacement assays using a known DNA intercalator like ethidium bromide (EB) can also provide strong evidence for an intercalative binding mode.
Protocol: Direct Titration
-
Preparation of Solutions: Prepare solutions as described for UV-Visible spectroscopy.
-
Titration:
-
Place a fixed concentration of 1-Amino-9(10H)-acridinethione in a fluorescence cuvette.
-
Record the initial fluorescence emission spectrum (determine the optimal excitation wavelength first).
-
Incrementally add ct-DNA solution and record the spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the DNA concentration.
-
The binding constant can be determined using the Stern-Volmer equation for quenching data or other appropriate binding models.
-
Protocol: Ethidium Bromide (EB) Displacement Assay
-
Preparation of Solutions:
-
Prepare a solution of ct-DNA and ethidium bromide, allowing them to form a complex.
-
Prepare a stock solution of 1-Amino-9(10H)-acridinethione.
-
-
Titration:
-
Place the DNA-EB complex solution in a fluorescence cuvette.
-
Record the initial fluorescence of the complex (excitation ~520 nm, emission ~600 nm).
-
Incrementally add the 1-Amino-9(10H)-acridinethione solution.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
A decrease in the fluorescence of the DNA-EB complex indicates that 1-Amino-9(10H)-acridinethione is displacing EB from the DNA, suggesting an intercalative binding mode.
-
The quenching data can be used to calculate the Stern-Volmer quenching constant (Ksv) and the binding constant of the compound to DNA.
-
Table 3: Expected Fluorescence Spectroscopy Results
| Experiment | Observation | Interpretation |
| Direct Titration | Quenching of fluorescence | Intercalation into the DNA double helix. |
| EB Displacement | Decrease in EB fluorescence | Competitive binding with EB for the intercalation sites.[8] |
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful technique to monitor conformational changes in DNA upon ligand binding.[11] The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Intercalation can induce significant changes in these bands.[12]
Protocol:
-
Preparation of Solutions: Prepare solutions as described for UV-Visible spectroscopy.
-
Measurement:
-
Record the CD spectrum of ct-DNA alone in a quartz CD cuvette.
-
Prepare samples with a fixed concentration of ct-DNA and increasing concentrations of 1-Amino-9(10H)-acridinethione.
-
Record the CD spectrum for each sample after a suitable incubation period.
-
-
Data Analysis:
-
Observe changes in the intensity and position of the positive and negative bands of the DNA CD spectrum.
-
An increase in the intensity of the positive band and the appearance of an induced CD signal in the region of the ligand's absorbance are indicative of intercalation.
-
Table 4: Expected Circular Dichroism Spectroscopy Results
| Spectral Region | Observation | Interpretation |
| DNA Region (220-320 nm) | Increase in the intensity of the positive band (~275 nm) and negative band (~245 nm). | Stabilization of the B-form DNA helix and changes in DNA conformation upon intercalation.[12] |
| Ligand Absorbance Region (>320 nm) | Appearance of an induced CD signal. | The achiral ligand becomes optically active due to its interaction with the chiral DNA environment.[13] |
Isothermal Titration Calorimetry (ITC)
Isothermal titration calorimetry (ITC) is the gold standard for characterizing the thermodynamics of binding interactions.[14][15] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.
Protocol:
-
Preparation of Samples:
-
Prepare a solution of 1-Amino-9(10H)-acridinethione in the ITC syringe.
-
Prepare a solution of ct-DNA in the sample cell. Both solutions must be in the same buffer, and the buffer should be degassed.
-
-
Titration:
-
Perform a series of injections of the ligand solution into the DNA solution in the ITC instrument.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to DNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kₐ, ΔH, and n.[16]
-
Table 5: Thermodynamic Parameters from Isothermal Titration Calorimetry
| Parameter | Information Provided |
| Binding Constant (Kₐ) | Affinity of the ligand for DNA. |
| Enthalpy Change (ΔH) | Contribution of hydrogen bonding and van der Waals forces to the binding. |
| Entropy Change (ΔS) | Contribution of hydrophobic interactions and conformational changes to the binding. |
| Stoichiometry (n) | Number of ligand molecules bound per DNA molecule (or base pair). |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. 9(10H)-Acridinone, 1-amino- | C13H10N2O | CID 149292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-amino-10H-acridine-9-thione | C13H10N2S | CID 3620127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 9(10H)-ACRIDONE | 578-95-0 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 10. Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CD Spectroscopy to Study DNA-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]
- 16. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acridine Derivatives in Cancer Cell Line Studies
Introduction
Acridine derivatives are a class of heterocyclic compounds that have been extensively investigated for their potential as anticancer agents.[1] Their planar structure allows them to intercalate with DNA, leading to cell cycle arrest and apoptosis.[2][3] While specific research on 9(10H)-Acridinethione, 1-amino- is limited in the reviewed literature, a significant body of work exists for structurally related compounds, particularly 9-aminoacridine derivatives . These notes provide an overview of the application of these related acridine compounds in cancer cell line studies, including their cytotoxic effects, mechanisms of action, and relevant experimental protocols.
Cytotoxicity of Acridine Derivatives in Cancer Cell Lines
Numerous studies have demonstrated the cytotoxic effects of 9-aminoacridine derivatives against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 9-Acridinyl amino acid derivatives | |||
| Compound 8 | A549 (Lung Carcinoma) | ≈ 6 | [4] |
| Compound 9 | A549 (Lung Carcinoma) | ≈ 6 | [4] |
| 9-Aminoacridine derivatives | |||
| Compound 9 | HeLa (Cervical Cancer) | 13.75 (µg/ml) | [2] |
| Compound 9 | A549 (Lung Cancer) | 18.75 (µg/ml) | [2] |
| Compound 7 | HeLa (Cervical Cancer) | 31.25 (µg/ml) | [2] |
| Compound 7 | A549 (Lung Cancer) | 36.25 (µg/ml) | [2] |
| Spiro-acridine derivative (AMTAC-19) | HCT-116 (Colorectal Carcinoma) | 10.35 ± 1.66 | [1] |
| 9(10H)-acridinone-1,2,3 triazole derivative (8c) | MCF-7 (Breast Cancer) | 11.0 ± 4.8 | [5][6] |
| 1-Nitro-9-aminoacridine (C-1748) | MiaPaCa-2 (Pancreatic Cancer) | 0.015 | [5] |
| 1-Nitro-9-aminoacridine (C-1748) | AsPC-1 (Pancreatic Cancer) | 0.075 | [5] |
| Acridine yellow G | Brain Tumor Cells | 7.5 (EGFR), 5 (PKCs) | [5] |
Mechanisms of Action
The anticancer activity of acridine derivatives is attributed to several mechanisms, primarily involving the disruption of cellular processes essential for cancer cell proliferation and survival.
-
DNA Intercalation and Topoisomerase II Inhibition: The planar aromatic structure of acridines allows them to insert between DNA base pairs, a process known as intercalation.[1] This interaction can interfere with DNA replication and transcription. Additionally, some derivatives inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, leading to DNA damage and cell death.[4]
-
Cell Cycle Arrest: Acridine derivatives have been shown to induce cell cycle arrest at different phases. For instance, some 9-acridinyl amino acid derivatives cause a G2/M block, while others, like amsacrine (a 9-aminoacridine derivative), induce arrest in the S phase.[4] Imidazoacridinones, another class of acridine derivatives, have been observed to cause a complete arrest of cells in the G2 phase.[7]
-
Induction of Apoptosis: A key mechanism of anticancer drugs is the induction of programmed cell death, or apoptosis. Several 9-aminoacridine derivatives have been shown to induce apoptosis in cancer cells.[3] This can be triggered by DNA damage and cell cycle arrest. Some derivatives have been shown to induce apoptosis independently of cell cycle regulation.[4]
-
Modulation of Signaling Pathways: Acridine derivatives can influence various signaling pathways involved in cancer progression. The PI3K/AKT/mTOR, NF-κB, and p53 signaling pathways have been identified as targets for some 9-aminoacridine-based drugs.[3]
-
Inhibition of Autophagy: Some novel acridine derivatives have been designed to inhibit autophagy, a cellular process that can promote cancer cell survival under stress. By inhibiting autophagy-mediated degradation, these compounds can enhance the efficacy of cancer therapeutics.[8]
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer effects of acridine derivatives in cell line studies.
1. MTT Assay for Cytotoxicity
This colorimetric assay is used to assess cell viability and proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the acridine derivative and a vehicle control. Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
-
Protocol:
-
Treat cells with the acridine derivative for a specified time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution (containing PI and RNase A).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell suspension using a flow cytometer.
-
The data is analyzed using appropriate software to generate a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase of the cell cycle is determined.
-
3. Apoptosis Assay by Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated with a fluorochrome like FITC, is used to detect these apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Protocol:
-
Treat cells with the acridine derivative for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro cytotoxic activity evaluation, and apoptosis-induction study of new 9(10H)-acridinone-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazoacridinones arrest cell-cycle progression in the G2 phase of L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel acridine derivative, LS-1-10 inhibits autophagic degradation and triggers apoptosis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Fluorescence of 1-amino-9(10H)-acridinethione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine derivatives are a significant class of heterocyclic compounds widely recognized for their diverse applications in medicinal chemistry and materials science. Their planar structure allows them to intercalate with DNA, making them potent candidates for anticancer and antimicrobial agents. The inherent fluorescence of many acridine derivatives provides a powerful tool for probing their biological interactions and developing diagnostic assays. This document provides a detailed experimental setup and protocol for measuring the fluorescence of 1-amino-9(10H)-acridinethione, a sulfur-containing acridine analog. While specific photophysical data for this particular compound is not extensively documented, this guide offers a robust methodology based on the known properties of similar acridine compounds.
Anticipated Photophysical Properties
Based on the general characteristics of acridine derivatives, 1-amino-9(10H)-acridinethione is expected to exhibit fluorescence in the visible range. The excitation maximum is likely to be in the blue region of the spectrum (around 400-450 nm), with an emission maximum in the green to yellow region (around 500-550 nm). The exact wavelengths, as well as the fluorescence quantum yield and lifetime, will be influenced by factors such as solvent polarity, pH, and binding to macromolecules.
Experimental Protocols
-
1-amino-9(10H)-acridinethione: Synthesized and purified according to established methods.
-
Solvents: Spectroscopic grade solvents are required. A range of solvents with varying polarities should be used to characterize solvatochromic effects (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, methanol, and water).
-
Buffers: For pH-dependent studies, a series of buffers (e.g., citrate, phosphate, Tris, glycine) covering a wide pH range (e.g., pH 3-10) should be prepared.
-
Reference Standard: A well-characterized fluorescent standard with a known quantum yield is necessary for relative quantum yield measurements (e.g., quinine sulfate in 0.1 M H₂SO₄, fluorescein in 0.1 M NaOH).
-
High-purity water: Deionized or Milli-Q water.
-
Cuvettes: 1 cm path length quartz fluorescence cuvettes.
-
Spectrofluorometer: A calibrated spectrofluorometer equipped with a xenon arc lamp source, excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube). The instrument should be capable of recording excitation and emission spectra, as well as time-resolved fluorescence measurements.
-
UV-Vis Spectrophotometer: To measure the absorbance of the sample solutions, which is required for quantum yield calculations.
-
pH meter: For accurate preparation of buffered solutions.
-
Stock Solution: Prepare a concentrated stock solution of 1-amino-9(10H)-acridinethione (e.g., 1 mM) in a suitable solvent like DMSO or DMF.
-
Working Solutions: Prepare a series of working solutions in the desired solvents or buffers by diluting the stock solution. The final concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Place the cuvette containing the sample solution in the spectrofluorometer.
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (determined from the UV-Vis spectrum, estimated to be around 420 nm) and scan the emission monochromator over a range of wavelengths (e.g., 450-700 nm) to record the fluorescence emission spectrum.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator over a range of wavelengths (e.g., 350-500 nm) to record the fluorescence excitation spectrum.
-
Record the spectra for the solvent blank and subtract it from the sample spectra.
The relative quantum yield can be determined using the following equation:
Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²)
Where:
-
Φf is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
'sample' and 'ref' refer to the sample and the reference standard, respectively.
Protocol:
-
Measure the absorbance of the sample and the reference standard at the same excitation wavelength.
-
Record the fluorescence emission spectra of the sample and the reference standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the reference.
-
Use the equation above to calculate the quantum yield of the sample.
Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).
-
Excite the sample with a pulsed light source (e.g., a laser diode or a pulsed LED) at the excitation maximum.
-
The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly.
-
A histogram of these time delays is constructed, which represents the fluorescence decay curve.
-
The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the fluorescence measurements of 1-amino-9(10H)-acridinethione.
Table 1: Photophysical Properties of 1-amino-9(10H)-acridinethione in Different Solvents
| Solvent | Polarity Index | λ_abs (nm) | λ_ex (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) | Lifetime (τ) (ns) |
| Cyclohexane | 0.2 | ||||||
| Toluene | 2.4 | ||||||
| Dichloromethane | 3.1 | ||||||
| Acetonitrile | 5.8 | ||||||
| Ethanol | 4.3 | ||||||
| Methanol | 5.1 | ||||||
| Water | 10.2 |
Table 2: Effect of pH on the Fluorescence Properties of 1-amino-9(10H)-acridinethione
| pH | λ_ex (nm) | λ_em (nm) | Relative Fluorescence Intensity |
| 3.0 | |||
| 4.0 | |||
| 5.0 | |||
| 6.0 | |||
| 7.0 | |||
| 8.0 | |||
| 9.0 | |||
| 10.0 |
Visualizations
Caption: Experimental workflow for fluorescence characterization.
Acridine derivatives are well-known DNA intercalating agents, a mechanism central to their therapeutic effects. The following diagram illustrates this hypothetical signaling pathway for 1-amino-9(10H)-acridinethione.
Caption: DNA intercalation pathway of acridine derivatives.
Conclusion
This application note provides a comprehensive framework for the systematic characterization of the fluorescence properties of 1-amino-9(10H)-acridinethione. By following these protocols, researchers can obtain crucial data on its photophysical behavior, which is essential for its development in applications such as fluorescent probes, cellular imaging agents, and potential therapeutics. The provided templates for data presentation and the illustrative diagrams of the experimental workflow and a potential mechanism of action offer a structured approach for reporting and interpreting the experimental findings.
Synthesis of 1-amino-9(10H)-acridinethione Derivatives: Application Notes and Protocols for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-amino-9(10H)-acridinethione derivatives, a promising class of compounds in medicinal chemistry. The unique structural features of these molecules, combining the DNA-intercalating acridine scaffold with a reactive thioketone group, make them attractive candidates for the development of novel therapeutic agents, particularly in oncology.
Introduction
Acridine derivatives have a long history in medicinal chemistry, with applications ranging from antimicrobial to anticancer agents. Their planar tricyclic structure allows them to intercalate between the base pairs of DNA, disrupting cellular processes like replication and transcription. The introduction of a thione group at the 9-position, in place of the more common carbonyl group of acridones, can significantly alter the electronic properties and biological activity of the molecule, potentially leading to enhanced potency and novel mechanisms of action. The presence of an amino group at the 1-position provides a key site for further derivatization, allowing for the modulation of solubility, cell permeability, and target specificity.
These application notes will guide researchers through the synthetic route to 1-amino-9(10H)-acridinethione and its derivatives, and provide an overview of their potential biological activities and mechanisms of action based on related compounds.
Synthetic Workflow
The synthesis of 1-amino-9(10H)-acridinethione derivatives is typically a two-step process, starting from readily available precursors. The general workflow involves the synthesis of a 1-amino-9(10H)-acridone intermediate, followed by a thionation reaction.
Caption: General Synthetic Workflow for 1-amino-9(10H)-acridinethione Derivatives.
Experimental Protocols
Protocol 1: Synthesis of 1-amino-9(10H)-acridone (Precursor)
This protocol describes the synthesis of the key intermediate, 1-amino-9(10H)-acridone, via an Ullmann condensation followed by reduction.
Step 1a: Synthesis of N-(2-nitrophenyl)-2-aminobenzoic acid (Ullmann Condensation)
-
To a flask, add 2-aminobenzoic acid (1 equivalent), 1-bromo-2-nitrobenzene (1 equivalent), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(II) oxide.
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Heat the mixture to reflux (typically 120-150 °C) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry. Recrystallize from ethanol to obtain pure N-(2-nitrophenyl)-2-aminobenzoic acid.
Step 1b: Cyclization to 1-nitro-9(10H)-acridone
-
Add the N-(2-nitrophenyl)-2-aminobenzoic acid from the previous step to polyphosphoric acid (PPA) or concentrated sulfuric acid.
-
Heat the mixture to 100-120 °C for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitate formed is 1-nitro-9(10H)-acridone. Filter, wash thoroughly with water until neutral, and dry.
Step 1c: Reduction to 1-amino-9(10H)-acridone
-
Suspend 1-nitro-9(10H)-acridone in ethanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate (excess) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using tin(II) chloride, heat the mixture to reflux for 3-5 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture and neutralize with a sodium hydroxide solution to precipitate the product.
-
Filter the precipitate, wash with water, and dry. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of 1-amino-9(10H)-acridinethione
This protocol details the thionation of 1-amino-9(10H)-acridone using Lawesson's reagent.
-
Dissolve 1-amino-9(10H)-acridone (1 equivalent) in anhydrous toluene or tetrahydrofuran (THF).
-
Add Lawesson's reagent (0.5-0.6 equivalents) to the solution.
-
Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for THF) for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 1-amino-9(10H)-acridinethione.
Note on Derivatization: The amino group at the 1-position can be further functionalized using standard synthetic methodologies (e.g., acylation, alkylation, formation of Schiff bases) to generate a library of derivatives for structure-activity relationship (SAR) studies.
Data Presentation: Biological Activities of Related Acridine Derivatives
While specific cytotoxicity data for 1-amino-9(10H)-acridinethione derivatives is limited in the public domain, the following table summarizes the anticancer activity of structurally related acridine and acridone compounds to provide a rationale for the potential of the target compounds.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 9-Anilinoacridine derivatives | DLA (Dalton's Lymphoma Ascites) | 0.18 - 0.31 | [1] |
| 9-Anilinoacridine derivatives | HEp-2 (Laryngeal Carcinoma) | 0.20 - 0.39 | [1] |
| 9-Acridinyl amino acid derivative | A549 (Lung Carcinoma) | ~6 | [2] |
| 9-Aminoacridine derivative | HeLa (Cervical Cancer) | 13.75 | [3] |
| 9-Aminoacridine derivative | A-549 (Lung Carcinoma) | 18.75 | [3] |
| 2-Methoxy-10-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-one | MCF7 (Breast Cancer) | 11.0 ± 4.8 | [4] |
Potential Mechanisms of Action and Signaling Pathways
Based on the known biological activities of acridine and thioacridine analogs, the primary mechanisms of action for 1-amino-9(10H)-acridinethione derivatives are likely to involve:
-
DNA Intercalation and Topoisomerase Inhibition: The planar acridine core is a classic DNA intercalator. This binding can interfere with the function of topoisomerases I and II, enzymes crucial for managing DNA topology during replication and transcription. Inhibition of these enzymes leads to DNA strand breaks and ultimately triggers apoptosis.[4][5][6][7][8]
-
Cyclin-Dependent Kinase (CDK) Inhibition: Some amino-thioacridone derivatives have been shown to inhibit CDKs, which are key regulators of the cell cycle.[9] By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cell proliferation.
The following diagram illustrates the potential signaling pathways targeted by these compounds.
Caption: Potential molecular targets and downstream effects of 1-amino-9(10H)-acridinethione derivatives.
Conclusion
The synthesis of 1-amino-9(10H)-acridinethione derivatives offers a promising avenue for the discovery of new anticancer agents. The protocols provided herein offer a clear and reproducible pathway to these compounds, enabling further exploration of their medicinal chemistry. The anticipated mechanisms of action, including DNA intercalation, topoisomerase inhibition, and CDK inhibition, provide a solid foundation for future biological evaluation and drug development efforts. Further studies are warranted to elucidate the specific structure-activity relationships and to fully characterize the pharmacological profile of this exciting class of molecules.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DNA topoisomerases I and II and growth inhibition of HL-60 cells by novel acridine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry of topoisomerase I and II inhibition by anthracenyl-amino acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
application of 1-amino-9(10H)-acridinethione in organic light-emitting diodes (OLEDs)
Application Note & Protocol
Introduction
Acridine derivatives have emerged as a versatile class of organic materials for high-performance Organic Light-Emitting Diodes (OLEDs). Their rigid and planar molecular structure, coupled with tunable electronic properties through substitution, makes them excellent candidates for various roles within the OLED architecture, including as emitters, hosts, and materials for thermally activated delayed fluorescence (TADF).[1][2][3] This document provides a comprehensive overview of the application of acridine derivatives in OLEDs, with a focus on their use as emissive and host materials. While specific data on 1-amino-9(10H)-acridinethione is not extensively available in the current literature, this guide presents generalized protocols and performance data for closely related acridine compounds, offering a foundational understanding for researchers exploring new derivatives.
Acridine-based materials have been successfully employed in developing efficient OLEDs emitting across the visible spectrum, from deep-blue to red.[1][4] They are particularly noted for their potential in achieving high color purity and efficiency, which are critical for next-generation displays and solid-state lighting.[1] Furthermore, the development of acridine-based host materials is crucial for enhancing the efficiency, lifetime, and reducing the efficiency roll-off of blue phosphorescent and TADF OLEDs.[2]
Data Presentation: Performance of Acridine Derivative-Based OLEDs
The following tables summarize the performance of various OLEDs incorporating different acridine derivatives as either the emitter or the host material. This data is intended to provide a comparative benchmark for the development of new acridine-based OLEDs.
Table 1: Performance of OLEDs with Acridine Derivatives as Emitters
| Emitter Type | Host Material | Max. EQE (%) | Emission Peak (nm) | CIE Coordinates (x, y) | Reference |
| Deep-Blue Fused Acridine | - | 5.17 | ≤ 434 | (0.153, 0.044) | [1] |
| Red Carbene-Cu(I)-Acridine Complex | - | 21.1 | ~630 | - | [4] |
| Yellow Acridine-based TADF | - | 30.6 | - | - | [5] |
| Deep-Blue Acridine-based TADF | - | 17.4 | - | (0.15, 0.11) | [5] |
Table 2: Performance of OLEDs with Acridine Derivatives as Host Materials
| Host Material | Emitter Type | Max. EQE (%) | Emission Peak (nm) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Reference |
| Acridine-Pyrimidine Derivative | Sky-Blue TADF | 13.6 | 491 | - | - | [2] |
| Phenyl Carbazole-Acridine | Phosphorescent | 20.57 | - | 56.90 | - | [3] |
| Triphenylamine-Acridine | Yellow Phosphorescent | 21.59 | - | 55.74 | 29.28 | [3] |
Experimental Protocols
This section outlines a generalized protocol for the fabrication and characterization of a multilayer OLED device using an acridine derivative as the emissive layer.
Substrate Preparation
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried in a vacuum oven.
-
Immediately before device fabrication, the ITO surface is treated with oxygen plasma to enhance the work function and improve hole injection.
Organic Layer and Metal Deposition
-
The organic layers are deposited onto the ITO substrate by high-vacuum thermal evaporation.
-
A typical device structure consists of the following layers deposited in sequence:
-
Hole Injection Layer (HIL): e.g., 30 nm of PEDOT:PSS (can be spin-coated).[6]
-
Hole Transport Layer (HTL): e.g., 40 nm of N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB).
-
Emissive Layer (EML): A host material doped with the acridine derivative emitter (e.g., 20 nm). The doping concentration can be varied to optimize device performance.
-
Electron Transport Layer (ETL): e.g., 40 nm of 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi).[6]
-
Electron Injection Layer (EIL): e.g., 1 nm of Lithium Fluoride (LiF).[6]
-
-
Finally, a metal cathode (e.g., 100 nm of Aluminum) is deposited on top of the organic stack.[6]
-
The deposition rates and layer thicknesses are monitored in situ using a quartz crystal monitor.
Device Characterization
-
The current density-voltage-luminance (J-V-L) characteristics of the fabricated devices are measured using a source meter and a photometer.
-
The electroluminescence (EL) spectra are recorded with a spectroradiometer.
-
The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.
-
All measurements are typically carried out at room temperature under ambient conditions.
Visualizations
The following diagrams illustrate the typical structure of an OLED and the general workflow for device fabrication and characterization.
Caption: A typical multilayer OLED device structure.
Caption: General workflow for OLED fabrication and testing.
References
- 1. An acridine and naphthalene-fused chromophore for Rec. 2020 standard deep-blue OLEDs with high color purity and low-efficiency roll-off - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy 3-amino-10H-acridine-9-thione | 129821-08-5 [smolecule.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of Synthesized 9(10H)-Acridinethione, 1-amino-
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of synthesized 9(10H)-Acridinethione, 1-amino-, a crucial step in ensuring the quality and reliability of subsequent research and development activities. The purification strategies outlined below are based on established chemical principles for acridine derivatives and are designed to remove unreacted starting materials, byproducts, and other impurities.
Introduction
9(10H)-Acridinethione, 1-amino- is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its biological activity and physical properties are highly dependent on its purity. The synthesis of this compound can result in a mixture of the desired product and various impurities. Therefore, robust purification methods are essential. This document details two primary purification techniques: recrystallization and column chromatography.
A plausible synthetic route for 9(10H)-Acridinethione, 1-amino- involves a multi-step process beginning with the synthesis of the 9(10H)-acridone scaffold, followed by nitration, reduction of the nitro group to an amine, and finally, thionation of the carbonyl group. Each of these steps can introduce impurities that need to be removed.
Purification Strategies
The choice of purification method will depend on the nature and quantity of the impurities present in the crude product. A combination of techniques is often the most effective approach.
Recrystallization
Recrystallization is a technique used to purify solids based on differences in their solubility in a particular solvent at different temperatures. The crude material is dissolved in a hot solvent in which the desired compound is soluble, and the impurities are either insoluble or sparingly soluble. Upon cooling, the desired compound crystallizes out of the solution, leaving the impurities behind in the solvent.
Experimental Protocol: Recrystallization of 9(10H)-Acridinethione, 1-amino-
-
Solvent Selection:
-
Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Suitable solvents for amino-acridine derivatives include ethanol, methanol, acetone, and mixtures such as n-hexane/acetone or n-hexane/tetrahydrofuran.[1]
-
For basic compounds like amines, the use of a solvent mixture containing a small amount of acetic acid can improve solubility and crystal formation.[2]
-
-
Dissolution:
-
Place the crude 9(10H)-Acridinethione, 1-amino- in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely. The solution should be saturated or near-saturated.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at a temperature below their melting point.
-
Column Chromatography
Column chromatography is a versatile technique for separating mixtures of compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).
Experimental Protocol: Column Chromatography of 9(10H)-Acridinethione, 1-amino-
-
Column Preparation:
-
Select a glass column of appropriate size based on the amount of crude material to be purified.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude 9(10H)-Acridinethione, 1-amino- in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
-
Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading), and the resulting powder can be carefully added to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol). This is known as a gradient elution.
-
The choice of the solvent system will depend on the polarity of the target compound and the impurities. A typical starting point could be a mixture of hexane and ethyl acetate (e.g., 9:1 v/v), gradually increasing the proportion of ethyl acetate.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in small fractions.
-
Monitor the separation process using thin-layer chromatography (TLC) to identify the fractions containing the purified 9(10H)-Acridinethione, 1-amino-.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation
The following table summarizes representative quantitative data for the purification of acridine derivatives based on literature for similar compounds. Actual values for 9(10H)-Acridinethione, 1-amino- will need to be determined experimentally.
| Purification Method | Starting Material Purity (Estimated) | Final Purity (Estimated) | Yield (Estimated) | Key Parameters | Reference for Method |
| Recrystallization | 85-90% | >98% | 60-80% | Solvent: Ethanol/Water or Acetone/Hexane. Slow cooling to promote crystal growth. | [1][3] |
| Column Chromatography | 70-85% | >99% | 50-70% | Stationary Phase: Silica gel (230-400 mesh). Mobile Phase: Gradient elution from Hexane to Ethyl Acetate. | [4][5] |
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and purification of 9(10H)-Acridinethione, 1-amino-.
Caption: Synthetic pathway for 9(10H)-Acridinethione, 1-amino-.
Caption: General workflow for the purification of the target compound.
References
Application Notes and Protocols for the Laboratory Synthesis of N-(9-Acridinyl) Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the laboratory synthesis of N-(9-Acridinyl) amino acid derivatives. This class of compounds is of significant interest in medicinal chemistry due to their potent biological activities, including anticancer and antiparasitic properties.[1][2] The core structure, a planar aromatic acridine ring system, allows for intercalation into DNA, a key mechanism of action for its therapeutic effects.[3]
Introduction
N-(9-Acridinyl) amino acid derivatives are synthesized by coupling an amino acid moiety to the 9-position of the acridine ring. This modification allows for the exploration of a wide range of chemical diversity by varying the amino acid side chain, which can influence the compound's solubility, cell permeability, and target-binding affinity. The primary mechanism of action for many of these derivatives involves the inhibition of topoisomerase II, an essential enzyme in DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.[2][4]
Synthesis Workflow
The general laboratory synthesis of N-(9-Acridinyl) amino acid derivatives follows a one-pot, two-step procedure starting from 9-chloroacridine. The workflow involves the formation of a 9-alkoxyacridine intermediate, followed by nucleophilic substitution with the desired amino acid.
Experimental Protocols
Materials and Equipment
-
9-Chloroacridine
-
Selected amino acid (e.g., glycine, L-alanine, L-phenylalanine, 6-aminohexanoic acid)
-
Anhydrous methanol or other suitable alcohol
-
Sodium metal
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Preparative Thin-Layer Chromatography (TLC) plates (Silica Gel 60 F254) or Silica Gel for column chromatography
-
Developing chamber
-
UV lamp (254 nm)
-
Standard laboratory glassware
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)
-
Solvents for recrystallization (e.g., diethyl ether)
General Two-Step Synthesis Protocol
This protocol is a modified one-pot procedure that avoids the isolation of the intermediate 9-alkoxyacridine.[1][5]
Step 1: Formation of the 9-Alkoxyacridine Intermediate
-
Prepare the Sodium Alkoxide Solution: In a dry round-bottom flask under an inert atmosphere, carefully add a piece of sodium metal to anhydrous alcohol (e.g., methanol) at room temperature. The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken. Allow the sodium to react completely to form the sodium alkoxide solution.
-
Reaction with 9-Chloroacridine: To a separate round-bottom flask, add 9-chloroacridine (1 equivalent) and the chosen alcohol.
-
Add the freshly prepared sodium alkoxide solution to the 9-chloroacridine mixture.
-
Attach a reflux condenser and heat the mixture to reflux for approximately 2.5 hours with continuous stirring. This step leads to the in-situ formation of the 9-alkoxyacridine intermediate.
Step 2: Synthesis of the N-(9-Acridinyl) Amino Acid Derivative
-
After the initial reflux period, add the selected amino acid (1.4 equivalents) to the reaction mixture.
-
Continue to reflux the mixture for an additional 4 hours.
-
After the second reflux period, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator until a dry residue is obtained.
Purification Protocol
The crude product is typically a solid residue that requires purification to remove unreacted starting materials and byproducts.
1. Preparative Thin-Layer Chromatography (TLC)
-
Dissolve the crude residue in a minimal amount of a chloroform/methanol mixture.
-
Apply the dissolved sample as a band onto a preparative TLC plate.
-
Develop the plate in a suitable mobile phase. A common solvent system is chloroform/methanol (e.g., 9:2 v/v).[1]
-
Visualize the separated bands under a UV lamp. The desired product is typically a fluorescent yellow spot.
-
Scrape the silica gel corresponding to the product band and extract the compound with a suitable solvent (e.g., methanol).
-
Filter the silica gel and evaporate the solvent to obtain the purified product.
2. Column Chromatography
For larger scale purifications, column chromatography is recommended.
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a solvent system of increasing polarity. A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing) is often effective.
-
Collect fractions and monitor them by analytical TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
3. Recrystallization
Further purification can be achieved by recrystallization.
-
Dissolve the purified product in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. Diethyl ether is a commonly used solvent for recrystallization of these derivatives.[1]
Data Presentation: Synthesis of Various N-(9-Acridinyl) Amino Acid Derivatives
The following table summarizes the synthesis of several N-(9-Acridinyl) amino acid derivatives using the general protocol described above.
| Amino Acid Used | Derivative Name | Yield (%) | Purity (%) | Melting Point (°C) |
| 8-Aminooctanoic Acid | 8-(Acridin-9-ylamino)octanoic acid | 30 | 99.1 | 149.7–151.2 |
| 6-Aminohexanoic Acid | 6-(Acridin-9-ylamino)hexanoic acid | 30 | 95.5 | 210.0–212.0 |
| 4-Aminobutanoic Acid | 4-(Acridin-9-ylamino)butanoic acid | - | - | - |
| L-Phenylalanine | (S)-2-(Acridin-9-ylamino)-3-phenylpropanoic acid | 14 | 97.4 | 166.1–167.9 |
| β-Alanine | 3-(Acridin-9-ylamino)propanoic acid | 20 | 98.4 | 207.0–208.5 |
Data compiled from reference[1]. Yields and purities are representative and may vary depending on reaction scale and purification efficiency.
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
The planar tricyclic structure of the acridine core is crucial for its biological activity. It allows the molecule to insert itself between the base pairs of DNA, a process known as intercalation.[3] This intercalation distorts the DNA double helix, interfering with DNA replication and transcription.
Furthermore, many N-(9-Acridinyl) amino acid derivatives act as topoisomerase II poisons.[2] Topoisomerase II is an enzyme that transiently cleaves both strands of a DNA double helix to manage DNA supercoiling and untangle intertwined DNA. The acridine derivative stabilizes the covalent complex between topoisomerase II and the cleaved DNA, preventing the re-ligation of the DNA strands.[6] This leads to the accumulation of double-strand breaks, which triggers cell cycle arrest and ultimately apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti- Toxoplasma gondii Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Anti-Toxoplasma gondii Activity of Acridine Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for evaluating the anti-Toxoplasma gondii activity of acridine compounds. It includes protocols for in vitro and in vivo assays, cytotoxicity assessments, and guidance on elucidating the mechanism of action.
Introduction to Acridine Compounds and Toxoplasma gondii
Toxoplasma gondii is a widespread protozoan parasite capable of causing severe disease, particularly in immunocompromised individuals and during congenital transmission.[1][2] Current therapeutic options are limited by side effects and an inability to eradicate the latent cyst stage of the parasite, necessitating the development of novel anti-Toxoplasma agents.[1][2][3] Acridine and its derivatives, a class of heterocyclic compounds, have demonstrated a broad spectrum of biological activities, including antiparasitic effects.[4][5] Notably, acridone derivatives have shown remarkable potency against T. gondii tachyzoites, the rapidly replicating stage responsible for acute infection, with some compounds exhibiting picomolar efficacy in vitro.[1][6] The primary mechanism of action for some acridones involves the inhibition of the parasite's cytochrome bc1 complex and dihydroorotate dehydrogenase (DHODH), crucial components of mitochondrial respiration and pyrimidine biosynthesis, respectively.[1][6]
Quantitative Data Summary
The following table summarizes the in vitro activity and cytotoxicity of various acridine derivatives against Toxoplasma gondii.
| Compound Class | Specific Derivative(s) | T. gondii Strain | In Vitro Assay | IC50/EC50 | Host Cell Line | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) | Reference |
| Acridones | Compounds 1-57 | RH | Proliferation Assay | 0.030 nM - 485 nM | HepG2 | > Concentration Studied | Not Applicable | [1] |
| Acridones | Compound 27 (T65) | T222P | Proliferation Assay | 41.5 nM | Not Specified | Not Specified | Not Specified | [1] |
| N-(9-acridinyl) amino acid derivatives | AAD1-AAD10 | RH | Tachyzoite Viability | Reduction of 0% - 33.3% | Vero | 41.72 µM - 154.10 µM | Not Applicable | [2][4] |
| ICA (N-(pyridin-2-yl)-4-(pyridine-2-yl)thiazol-2-amine) | ICA | RH-2F | Inhibition Assay | 0.097 µM | Hs27 | 25.05 µM | 258.25 | [7] |
| Broxaldine | BRO | RH-2F | Inhibition Assay | 0.28 µg/mL | HFF, Vero | 17.95 µg/mL (HFF), 11.15 µg/mL (Vero) | 64.1 | [8] |
| Bicyclic azetidines | BRD2987, BRD7929, BRD3444, BRD8494 | Not Specified | Luciferase-based growth screen | 0.0185 µM, 0.023 µM, 0.0289 µM, 0.0348 µM | Not Specified | > 20 µM | > 1000 | [9] |
Experimental Protocols
In Vitro Assays
A crucial first step in evaluating anti-Toxoplasma activity is to determine the compound's efficacy against the parasite in a controlled laboratory setting.
-
Host Cells: Human foreskin fibroblasts (HFF), Vero cells (derived from monkey kidney), or other suitable adherent cell lines are commonly used.[4][8] Cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Parasite Strain: The highly virulent RH strain of T. gondii is frequently used for in vitro assays.[4][8] Tachyzoites are maintained by serial passage in monolayers of the chosen host cells.
Before assessing anti-parasitic activity, it is essential to determine the toxicity of the acridine compound to the host cells.
Protocol:
-
Seed host cells (e.g., Vero cells) in a 96-well plate and allow them to reach confluency.[4]
-
Prepare serial dilutions of the acridine compound in culture medium.
-
Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for toxicity.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[8]
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.[4][8]
Caption: Workflow for determining the cytotoxicity of acridine compounds using the MTT assay.
This assay measures the ability of the parasite to invade, replicate, and lyse host cells over several days, forming visible "plaques" in the cell monolayer.[10][11]
Protocol:
-
Grow a confluent monolayer of host cells (e.g., HFF) in 6-well plates.[12]
-
Infect the cell monolayers with a low number of freshly harvested tachyzoites (e.g., 100-200 parasites per well) to allow for the formation of distinct plaques.[10][12]
-
Allow the parasites to invade for 2-4 hours.
-
Wash the wells with phosphate-buffered saline (PBS) to remove extracellular parasites.
-
Add fresh culture medium containing various concentrations of the acridine compound. Include a vehicle control and a positive control drug (e.g., pyrimethamine).
-
Incubate the plates for 7-10 days without disturbing them, allowing plaques to form.[12][13]
-
Fix the cells with methanol or ethanol.
-
Stain the cell monolayer with crystal violet (0.1%) to visualize the plaques.[12]
-
Count the number of plaques and measure their size to determine the inhibitory effect of the compound.
Caption: Protocol for assessing the lytic cycle of T. gondii using a plaque assay.
This assay specifically measures the effect of the compound on the replication of parasites that have already invaded host cells.
Protocol:
-
Seed host cells in multi-well plates containing coverslips.
-
Infect the cells with tachyzoites at a multiplicity of infection (MOI) that ensures most infected cells initially contain a single parasite.
-
Allow invasion for 2 hours, then wash thoroughly with PBS to remove extracellular parasites.[8]
-
Add medium containing the acridine compound at various concentrations.
-
Incubate for a set period (e.g., 24, 48, or 72 hours).[7][8]
-
Fix the cells, permeabilize them, and perform immunofluorescence staining using an antibody against a parasite surface antigen (e.g., SAG1) and a nuclear stain (e.g., DAPI).[7]
-
Using a fluorescence microscope, count the number of parasites per parasitophorous vacuole in at least 100 vacuoles for each condition.[14]
-
A reduction in the average number of parasites per vacuole compared to the untreated control indicates inhibition of replication.
In Vivo Assays
In vivo studies are critical to evaluate the efficacy, toxicity, and pharmacokinetics of a compound in a living organism.
Protocol:
-
Use an appropriate mouse strain (e.g., Swiss-albino or BALB/c).[15][16]
-
Infect mice intraperitoneally with a lethal dose of tachyzoites (e.g., 10^4 RH strain tachyzoites).[15]
-
Initiate treatment with the acridine compound at different doses via an appropriate route (e.g., oral gavage) at a specified time post-infection (e.g., starting on day 1 or day 4).[1][15]
-
Include a vehicle control group and a positive control group (e.g., pyrimethamine/sulfadiazine).[1]
-
Monitor the mice daily for signs of illness and record survival.
-
At the end of the experiment, or at specific time points, tissues (brain, lungs, blood) can be harvested to quantify the parasite load using quantitative PCR (qPCR) or by subculture in tissue culture.[15][16]
Caption: Workflow for evaluating the in vivo efficacy of acridine compounds in a mouse model of acute toxoplasmosis.
Mechanism of Action Studies
Understanding how a compound inhibits parasite growth is crucial for drug development. For acridine compounds, several mechanisms have been proposed.
Inhibition of Cytochrome bc1 and DHODH
Acridones have been shown to target the parasite's mitochondrial electron transport chain and pyrimidine biosynthesis pathway.[1][6]
Approach:
-
Enzymatic Assays: The inhibitory activity of acridine compounds on T. gondii cytochrome bc1 and DHODH can be measured directly using enzymatic assays. This involves isolating parasite mitochondria or recombinant enzymes and measuring their activity in the presence of the compound.[1]
-
Resistant Mutant Generation: Generating T. gondii mutants resistant to the acridine compound and sequencing potential target genes (like cytochrome b) can help identify the specific binding site and confirm the mechanism of action.
Caption: Proposed mechanism of action of acridone compounds against T. gondii.
DNA Intercalation
Some acridine derivatives are known to intercalate with DNA, which could be a potential mechanism of anti-Toxoplasma activity.[2]
Approach:
-
In Silico Docking: Computational modeling can be used to predict the binding affinity of acridine compounds to T. gondii DNA or specific enzymes.[2]
-
Biophysical Assays: Techniques like UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism can be employed to study the interaction between the acridine compounds and purified T. gondii DNA.
Conclusion
The protocols and notes provided here offer a comprehensive framework for the evaluation of acridine compounds as potential anti-Toxoplasma agents. A systematic approach, beginning with in vitro cytotoxicity and efficacy testing, followed by in vivo validation and detailed mechanism of action studies, is essential for the successful development of new therapies for toxoplasmosis. The high potency observed for some acridone derivatives makes this class of compounds a promising area for further investigation.[1]
References
- 1. Acridones are Highly Potent Inhibitors of Toxoplasma gondii Tachyzoites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti- Toxoplasma gondii Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro and in vivo activity evaluation and mode of action of broxaldine on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bicyclic azetidines target acute and chronic stages of Toxoplasma gondii by inhibiting parasite phenylalanyl t-RNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. morrissettelab.bio.uci.edu [morrissettelab.bio.uci.edu]
- 11. Toxoplasma gondii plaque assays revisited: Improvements for ultrastructural and quantitative evaluation of lytic parasite growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Toxoplasma gondii CDPK3 Controls the Intracellular Proliferation of Parasites in Macrophages [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Determination of Toxoplasma gondii Replication in Naïve and Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo assessment of antimicrobial agents against Toxoplasma gondii by quantification of parasites in the blood, lungs, and brain of infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo activity evaluation and mode of action of broxaldine on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-amino-9(10H)-acridinethione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-amino-9(10H)-acridinethione synthesis.
Troubleshooting Guides
The synthesis of 1-amino-9(10H)-acridinethione is typically a two-step process. The first step involves the synthesis of the precursor, 1-amino-9(10H)-acridone, followed by a thionation reaction to yield the final product. This guide addresses potential issues in both stages.
Stage 1: Synthesis of 1-amino-9(10H)-acridone
This stage commonly involves the Ullmann condensation of 2-amino-6-chlorobenzoic acid with aniline, followed by an acid-catalyzed cyclization.
Problem 1: Low Yield of N-(2-amino-6-carboxyphenyl)aniline (Intermediate)
-
Symptom: After the Ullmann condensation, the isolated yield of the intermediate N-arylanthranilic acid is significantly lower than expected.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Catalysis | Ensure the copper catalyst (e.g., copper(I) iodide or copper powder) is fresh and activated. Consider using a ligand such as L-proline or 1,10-phenanthroline to improve catalyst efficacy. |
| Reaction Temperature Too Low | The Ullmann condensation often requires high temperatures (150-200 °C). Ensure the reaction mixture reaches and maintains the optimal temperature. |
| Inadequate Base | A suitable base, such as potassium carbonate (K₂CO₃), is crucial to neutralize the HCl formed during the reaction. Ensure the base is anhydrous and used in sufficient molar excess. |
| Poor Solvent Choice | High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically used. Ensure the solvent is anhydrous. |
Problem 2: Incomplete Cyclization to 1-amino-9(10H)-acridone
-
Symptom: The final product of Stage 1 contains a significant amount of the uncyclized N-arylanthranilic acid intermediate.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficiently Strong Acid Catalyst | Polyphosphoric acid (PPA) or concentrated sulfuric acid are commonly used. Ensure the acid is of high purity and used in sufficient quantity to act as both catalyst and solvent. |
| Reaction Time Too Short or Temperature Too Low | The cyclization step may require prolonged heating (several hours) at elevated temperatures (e.g., 100-140 °C). Monitor the reaction by TLC until the starting material is consumed. |
| Alternative Milder Cyclization | For sensitive substrates, consider an alternative iron-catalyzed intramolecular acylation which can proceed under milder conditions. |
Problem 3: Formation of Side Products
-
Symptom: The crude product shows multiple spots on TLC, indicating the presence of impurities.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Side Reactions at High Temperatures | Decarboxylation of the starting material or intermediate can occur at very high temperatures. Optimize the reaction temperature to the lowest effective level. |
| Oxidation of the Amino Group | If the reaction is exposed to air for extended periods at high temperatures, oxidation can occur. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Ineffective Purification | Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is often necessary to remove impurities. Column chromatography can be used for more difficult separations. |
Stage 2: Thionation of 1-amino-9(10H)-acridone
This stage involves the conversion of the carbonyl group of the acridone to a thiocarbonyl group using a thionating agent, most commonly Lawesson's reagent.
Problem 1: Incomplete Thionation Reaction
-
Symptom: The crude product is a mixture of the starting acridone and the desired acridinethione.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Lawesson's Reagent | A molar ratio of at least 0.5 equivalents of Lawesson's reagent to the acridone is typically required. For less reactive substrates, a slight excess may be beneficial. |
| Low Reaction Temperature or Short Reaction Time | The thionation reaction is often carried out in a high-boiling solvent such as toluene or xylene under reflux. Ensure the reaction is heated for a sufficient duration, monitoring by TLC. |
| Poor Solubility of Starting Material | Ensure the 1-aminoacridone is fully dissolved in the reaction solvent. If solubility is an issue, consider a higher-boiling solvent or a larger solvent volume. |
Problem 2: Difficulty in Purifying the Final Product
-
Symptom: The purified product is contaminated with phosphorus-containing byproducts from Lawesson's reagent.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Co-elution of Byproducts during Chromatography | The phosphorus byproducts can be difficult to separate by standard silica gel chromatography. |
| Work-up Procedure: Before chromatographic purification, quench the reaction with a small amount of ethanol or ethylene glycol to convert the phosphorus byproducts into more polar compounds that are easier to separate. | |
| Aqueous Wash: An aqueous wash of the organic phase with a mild base (e.g., saturated sodium bicarbonate solution) can help remove some of the acidic byproducts. | |
| Recrystallization: Recrystallization of the crude product from a suitable solvent is often an effective purification method. |
Problem 3: Low Yield of 1-amino-9(10H)-acridinethione
-
Symptom: The final isolated yield is poor, even with complete conversion of the starting material.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Product Degradation | Thioacridones can be sensitive to heat and light. Minimize exposure to high temperatures for extended periods and protect the product from light during and after purification. |
| Adsorption on Silica Gel | The polar nature of the product and byproducts can lead to irreversible adsorption on silica gel during chromatography. Consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Side reaction with the Amino Group | While Lawesson's reagent is generally chemoselective for carbonyls, side reactions with the amino group are possible under harsh conditions. Optimize the reaction temperature and time to favor the desired thionation. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in the Ullmann condensation step?
A1: The most critical factors are maintaining a sufficiently high reaction temperature and ensuring the purity and activity of the copper catalyst. The use of an inert atmosphere can also prevent side reactions and improve the overall yield.
Q2: Can I use a different catalyst for the cyclization of the N-arylanthranilic acid?
A2: Yes, while strong acids like PPA and sulfuric acid are traditional choices, other catalysts have been reported. For instance, iron(II) triflate with dichloromethyl methyl ether has been shown to catalyze the intramolecular acylation under milder conditions, which could be beneficial if your substrate is sensitive to strong acids.
Q3: Is Lawesson's reagent the only option for the thionation step?
A3: While Lawesson's reagent is one of the most common and effective reagents for this transformation, other thionating agents like phosphorus pentasulfide (P₄S₁₀) can also be used. However, P₄S₁₀ often requires harsher reaction conditions.
Q4: How can I effectively monitor the progress of the thionation reaction?
A4: Thin-layer chromatography (TLC) is the most convenient method. The starting acridone and the product thioacridone will likely have different Rf values. The thioacridone product is often more colored (e.g., a deeper yellow or orange) than the acridone, which can also provide a visual indication of the reaction's progress.
Q5: What are the safety precautions I should take when working with Lawesson's reagent?
A5: Lawesson's reagent is a flammable solid and can release hydrogen sulfide upon contact with water or acid, which is a toxic and flammable gas with a strong, unpleasant odor. Always handle Lawesson's reagent in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and avoid inhalation of dust or fumes.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the synthesis of acridones and their thionation. Note that the yields can vary significantly depending on the specific substrates and reaction scale.
Table 1: Synthesis of Acridone Precursors via Ullmann Condensation and Cyclization
| Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| o-Chlorobenzoic acid, Aniline | CuCl, K₂CO₃ | N/A (Microwave) | 160W | 0.1-0.2 | 85-95 |
| N-Phenylanthranilic acid | H₂SO₄ | H₂SO₄ | 100 | 4 | 90-95 |
| N-Phenylanthranilic acid | PPA | PPA | 130-140 | 2-3 | ~90 |
| N-Phenylanthranilic acid | Fe(OTf)₂, DCME | Dichloroethane | 80 | 3 | 90-99 |
Table 2: Thionation of Acridones to Thioacridones
| Starting Material | Thionating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acridinediones | Lawesson's Reagent | Toluene | Reflux (~110) | 0.25 | >90 |
| Amides (general) | Lawesson's Reagent | Toluene/THF | Reflux | 1-12 | 70-95 |
Experimental Protocols
Protocol 1: Synthesis of 1-amino-9(10H)-acridone (Adapted from general procedures)
-
Ullmann Condensation:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-chlorobenzoic acid (1 equivalent), aniline (1.2 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (0.1 equivalents).
-
Add anhydrous DMF as the solvent.
-
Heat the mixture to 150 °C under an inert atmosphere (e.g., nitrogen) and maintain for 4-6 hours, or until TLC indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Acidify the aqueous mixture with dilute HCl to precipitate the N-(2-amino-6-carboxyphenyl)aniline intermediate.
-
Filter the precipitate, wash with water, and dry.
-
-
Cyclization:
-
Add the dried intermediate to polyphosphoric acid (PPA) at a ratio of approximately 1:10 (w/w).
-
Heat the mixture to 130-140 °C with stirring for 2-4 hours. The mixture will become viscous and change color.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
The precipitated 1-amino-9(10H)-acridone is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from ethanol or acetic acid to obtain the purified product.
-
Protocol 2: Synthesis of 1-amino-9(10H)-acridinethione
-
Thionation:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 1-amino-9(10H)-acridone (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.6 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 1-3 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Redissolve the crude product in a suitable solvent like dichloromethane or ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Alternatively, recrystallize from a suitable solvent.
-
Visualizations
stabilizing 1-amino-9(10H)-acridinethione for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and stabilization of 1-amino-9(10H)-acridinethione. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of 1-amino-9(10H)-acridinethione?
A1: The primary factors leading to the degradation of 1-amino-9(10H)-acridinethione are exposure to light, oxygen, high temperatures, and humidity. The thione group is susceptible to oxidation, and the acridine core can be unstable in aqueous solutions, potentially leading to ring-opening reactions.
Q2: What are the recommended storage conditions for ensuring the long-term stability of 1-amino-9(10H)-acridinethione?
A2: For optimal long-term stability, 1-amino-9(10H)-acridinethione should be stored as a solid in a tightly sealed, opaque container at -20°C.[1] The container should be purged with an inert gas, such as argon or nitrogen, to minimize exposure to oxygen and moisture.[1]
Q3: Can I store 1-amino-9(10H)-acridinethione in solution?
A3: Storing 1-amino-9(10H)-acridinethione in solution for extended periods is not recommended due to the potential for hydrolytic degradation of the acridine ring. If short-term storage in solution is necessary, use a dry, aprotic solvent, store at -20°C or lower, and protect from light. It is advisable to prepare solutions fresh for each experiment.
Q4: What are the visible signs of degradation of 1-amino-9(10H)-acridinethione?
A4: Degradation of 1-amino-9(10H)-acridinethione may be indicated by a change in color of the solid material or a decrease in its performance in assays (e.g., reduced fluorescence intensity or biological activity). The appearance of new peaks or a decrease in the main peak area in an HPLC chromatogram is a quantitative indicator of degradation.
Q5: Are there any chemical stabilizers that can be added to formulations containing 1-amino-9(10H)-acridinethione?
A5: The addition of antioxidants may help to prevent the oxidation of the thione group. Sulfur-containing antioxidants like N-acetylcysteine or glutathione could be considered.[2][3] However, compatibility and potential interference with downstream applications must be thoroughly evaluated. The use of chelating agents can also prevent oxidation catalyzed by metal ions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or fluorescence intensity. | Degradation of 1-amino-9(10H)-acridinethione due to improper storage. | Verify storage conditions (temperature, light protection, inert atmosphere). Perform a purity check using HPLC. If degradation is confirmed, use a fresh batch of the compound. |
| Inconsistent experimental results. | Partial degradation of the compound, leading to variable concentrations of the active molecule. | Prepare fresh solutions from a properly stored solid for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles. This will aid in monitoring the stability of the compound under different conditions. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to insoluble products. | Ensure the use of an appropriate dry, aprotic solvent. If precipitation persists, consider the possibility of degradation and analyze the precipitate. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
This protocol outlines a general method for assessing the purity and stability of 1-amino-9(10H)-acridinethione. Method optimization may be required for specific equipment and formulations.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
1-amino-9(10H)-acridinethione reference standard
-
Sample of 1-amino-9(10H)-acridinethione for analysis
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength appropriate for 1-amino-9(10H)-acridinethione (e.g., determined by UV-Vis scan).
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a stock solution of the 1-amino-9(10H)-acridinethione reference standard and the sample to be tested in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solutions with the initial mobile phase composition (90% A / 10% B) to a final concentration of approximately 0.1 mg/mL.
-
-
Analysis:
-
Inject the reference standard and the sample solutions into the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to 1-amino-9(10H)-acridinethione and any impurity or degradation peaks.
-
Calculate the purity of the sample by comparing the peak area of the main compound to the total peak area of all components.
-
Protocol 2: Forced Degradation Study
This protocol describes a systematic approach to investigate the intrinsic stability of 1-amino-9(10H)-acridinethione under various stress conditions.[4][5][6][7][8]
Materials:
-
1-amino-9(10H)-acridinethione
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Aprotic solvent (e.g., acetonitrile)
-
HPLC system as described in Protocol 1
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 1-amino-9(10H)-acridinethione in an appropriate aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, incubate a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber (e.g., ICH option 1 or 2).
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by the HPLC method described in Protocol 1.
-
Analyze an unstressed control sample at each time point for comparison.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation for each stress condition.
-
For identification of major degradation products, LC-MS/MS analysis can be employed.
-
Visualizations
Caption: Workflow for a forced degradation study of 1-amino-9(10H)-acridinethione.
Caption: Key factors influencing the stability of 1-amino-9(10H)-acridinethione.
References
- 1. Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study [mdpi.com]
- 2. kinampark.com [kinampark.com]
- 3. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for the synthesis of acridine derivatives
Welcome to the technical support center for the synthesis of acridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of acridine derivatives, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my acridine synthesis consistently low?
Answer:
Low yields in acridine synthesis can stem from several factors. The Bernthsen synthesis, for instance, often requires high temperatures (200-270 °C) and long reaction times (up to 24 hours) when using zinc chloride, which can lead to product decomposition.[1][2] Similarly, while polyphosphoric acid (PPA) allows for lower reaction temperatures, it may also result in decreased yields.[1]
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using thin-layer chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature.
-
Suboptimal Catalyst: The choice and amount of catalyst are crucial. For Bernthsen synthesis, ensure the zinc chloride is anhydrous, as moisture can inhibit the reaction. Newer catalytic systems, including microwave-assisted methods, have been shown to improve yields and reduce reaction times significantly.[3][4]
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. The high temperatures required for some classical methods like the Bernthsen synthesis can promote charring and the formation of polymeric byproducts.[1][5] Utilizing milder reaction conditions or more selective catalysts can mitigate this.
-
Product Loss During Work-up and Purification: Acridine derivatives can be challenging to purify, and significant product loss can occur during this stage.[6][7] Ensure efficient extraction and handle the product carefully during transfers. For purification, column chromatography on silica gel is common, sometimes requiring a two-stage process to remove impurities effectively.[7]
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction. Always use reagents and solvents of appropriate purity and ensure they are dry, especially for moisture-sensitive reactions.[8]
Question 2: I am observing a complex mixture of products in my reaction. What could be the cause?
Answer:
The formation of multiple products can be a significant challenge, particularly in syntheses involving substituted precursors.
Potential Causes and Solutions:
-
Lack of Regioselectivity: In syntheses like the Ullmann condensation to form N-arylanthranilic acids, the cyclization step can lead to a mixture of isomers if the precursors are asymmetrically substituted.[3] For example, the cyclization of a diphenylamine with a substituent on one of the phenyl rings can yield a mixture of 1- and 3-substituted acridones, which can be difficult to separate.[3] Careful selection of starting materials or employing more regioselective synthetic routes can help avoid this issue.
-
Side Reactions: As mentioned previously, high reaction temperatures can lead to various side reactions. For instance, in the Bernthsen synthesis, intermolecular condensations of the carboxylic acid reactant can occur.
-
Impure Starting Materials: The presence of impurities in the starting materials can lead to the formation of undesired byproducts. It is crucial to purify the reactants before use.[8]
Question 3: How can I effectively purify my synthesized acridine derivatives?
Answer:
Purification of acridine derivatives often requires specific techniques due to their chemical properties.
Recommended Purification Strategies:
-
Column Chromatography: This is the most common method for purifying acridine derivatives. Silica gel is a standard stationary phase. The choice of eluent is critical and may require some optimization. A mixture of acetone and a diethylamine water solution has been used successfully in a two-stage column chromatography process for effective purification.[7]
-
Crystallization: If the product is a solid, crystallization can be an effective purification method. Selecting an appropriate solvent or solvent system is key to obtaining high-purity crystals.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the reaction and assessing the purity of the final product. It can also aid in optimizing the conditions for column chromatography.[6] Commercial acriflavine samples, for instance, have been shown by TLC to contain multiple components and fluorescent impurities.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the acridine core structure?
A1: The three most established methods for synthesizing the acridine scaffold are:
-
Bernthsen Acridine Synthesis: This method involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) in the presence of a Lewis acid catalyst like zinc chloride at high temperatures.[2][9][10]
-
Ullmann Condensation: This synthesis typically involves the reaction of an N-arylanthranilic acid with an acylating agent, followed by reduction and dehydration to yield the acridine derivative.[3][11][12][13][14][15]
-
Friedländer Annulation: This method involves the condensation of a 2-aminobenzaldehyde or a 2-aminobenzophenone with a compound containing an α-methylene ketone.[9][11][16][17]
Q2: What are the key parameters to consider when optimizing reaction conditions?
A2: The following parameters are critical for optimizing the synthesis of acridine derivatives:
-
Catalyst: The choice of catalyst can significantly impact yield and reaction time. While zinc chloride is traditional for the Bernthsen synthesis, modern approaches using microwave irradiation with various catalysts can offer greener and more efficient alternatives.[4][18]
-
Temperature: High temperatures are often required but can also lead to degradation.[1] Careful control and optimization of the reaction temperature are essential.
-
Solvent: The polarity and boiling point of the solvent can influence the reaction rate and outcome. Some modern syntheses are even performed under solvent-free conditions.
-
Reaction Time: Monitoring the reaction by TLC is crucial to determine the optimal reaction time and to avoid the formation of byproducts from prolonged heating.
Q3: My acridine derivative appears to have poor solubility. What can I do?
A3: The planar, aromatic structure of acridines can lead to poor solubility in some solvents. To improve solubility, you can try:
-
Solvent Screening: Experiment with a range of solvents with varying polarities.
-
Structural Modification: Introducing solubilizing groups onto the acridine scaffold, such as amino or hydroxyl groups, can enhance solubility.
-
Salt Formation: If your derivative has a basic nitrogen atom, forming a salt (e.g., a hydrochloride salt) can significantly improve its aqueous solubility.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the synthesis and activity of acridine derivatives.
Table 1: Comparison of Reaction Conditions for Acridine Synthesis
| Synthesis Method | Catalyst | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference(s) |
| Bernthsen | Zinc Chloride | 200-270 | 24 hours | Variable, can be low | [1][2] |
| Bernthsen | Polyphosphoric Acid | Lower than ZnCl₂ | - | Lower than ZnCl₂ | [1] |
| Friedländer | - | 120 | - | - | [9][11] |
| Microwave-assisted | Various | 75-210 | 3-7 minutes | Up to 98% | [3][5][18] |
Table 2: Biological Activity of Selected Acridine Derivatives
| Compound | Target | Cell Line(s) | IC₅₀ Value | Reference(s) |
| Acridine-benzohydrazide 3b(-F) | DNA | A549 | - | [19] |
| Acridine-benzohydrazides 3a & 3c | - | A549 | - | [19] |
| Compound 3g | Anticancer | NCl H-522 (Lung) | 4.2 µM | [20] |
| Compound 6b | Anticancer | HCT-15 (Colon) | 2.4 µM | [20] |
| Compound 8b | Topoisomerase I/Anticancer | HepG2, HCT-116, MCF-7 | 14.51 µM, 9.39 µM, 8.83 µM | [21] |
| Compound 7c | Topoisomerase II | - | 7.33 µM | [21] |
Experimental Protocols
Protocol 1: General Procedure for Bernthsen Acridine Synthesis
This protocol provides a general outline for the Bernthsen synthesis. Caution: This reaction involves high temperatures and corrosive materials. Appropriate safety precautions must be taken.
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the diarylamine (1 equivalent), the carboxylic acid (or anhydride, 1-2 equivalents), and anhydrous zinc chloride (1-2 equivalents).
-
Reaction: Heat the mixture to 200-270 °C with vigorous stirring. The reaction time can vary from a few hours to 24 hours.[1][2]
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add a dilute solution of sodium hydroxide to neutralize the acid and dissolve the zinc salts.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Protocol 2: General Procedure for Evaluating DNA Intercalation by UV-Vis Spectroscopy
This protocol describes a common method to assess the DNA binding affinity of acridine derivatives.
-
Preparation of Solutions: Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl). Prepare stock solutions of the acridine derivatives in an appropriate solvent (e.g., DMSO).
-
Spectrophotometric Titration: In a quartz cuvette, place a solution of the acridine derivative at a fixed concentration. Record the initial UV-Vis absorption spectrum.
-
Titration: Add small aliquots of the ctDNA stock solution to the cuvette and record the UV-Vis spectrum after each addition.
-
Data Analysis: Observe the changes in the absorption spectrum upon addition of DNA. Intercalation is often indicated by hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the maximum wavelength).[7] The binding constant (Kb) can be calculated from the changes in absorbance using appropriate equations, such as the Benesi-Hildebrand plot.[7][19]
Visualizations
Caption: A generalized experimental workflow for the synthesis and evaluation of acridine derivatives.
Caption: A troubleshooting flowchart for addressing low yields in acridine synthesis.
Caption: The mechanism of action of acridine derivatives as DNA intercalators and topoisomerase II inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acridine orange - Wikipedia [en.wikipedia.org]
- 6. The acridine dyes: their purification, physicochemical, and cytochemical properties. I. A purity test of some commercial acriflavine samples and the identification of their components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 10. Bernthsen acridine synthesis (CHEMISTRIAN) | PPTX [slideshare.net]
- 11. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Ullmann reaction | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 18. firsthope.co.in [firsthope.co.in]
- 19. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Quantum Yield in Fluorescent Acridine Probes
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the low quantum yield of fluorescent acridine probes.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it important for my acridine probe?
A1: The fluorescence quantum yield (Φ_F_ or QY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is crucial for sensitive detection in fluorescence-based assays and imaging, as it directly correlates with the brightness of the probe. A low quantum yield will result in a weak signal, potentially leading to poor signal-to-noise ratios and unreliable experimental data.
Q2: I am observing a very weak fluorescence signal from my acridine probe. What are the potential causes?
A2: A weak fluorescence signal, which can be indicative of a low quantum yield, can stem from several factors. These can be broadly categorized as issues with the probe itself, the experimental conditions, or the measurement setup. Specific causes include probe aggregation, solvent effects, quenching, photobleaching, incorrect probe concentration, or instrumental miscalibration.
Q3: Can the solvent I use affect the quantum yield of my acridine probe?
A3: Absolutely. The polarity, viscosity, and protic nature of the solvent can significantly influence the fluorescence quantum yield of acridine probes. Generally, changes in solvent polarity can alter the energy levels of the excited state, affecting the rates of radiative (fluorescence) and non-radiative decay pathways. For some acridine derivatives, increasing solvent polarity can lead to a decrease in quantum yield.
Q4: What is the "inner filter effect" and how can it lead to an apparent low quantum yield?
A4: The inner filter effect is a phenomenon that causes a reduction in the measured fluorescence intensity at high sample concentrations. There are two types: the primary inner filter effect, where the excitation light is absorbed by the sample before it can excite the fluorophores in the center of the cuvette, and the secondary inner filter effect, where the emitted fluorescence is reabsorbed by other probe molecules. Both effects lead to a non-linear relationship between concentration and fluorescence intensity and can be misinterpreted as a low quantum yield. It is recommended to keep the absorbance of the sample below 0.1 at the excitation wavelength to minimize this effect.[1]
Q5: How does photobleaching affect my quantum yield measurements?
A5: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. While it doesn't change the intrinsic quantum yield of the unbleached molecules, it reduces the concentration of fluorescent molecules in the sample, leading to a decrease in the overall fluorescence signal over time. This can be mistaken for a low quantum yield, especially during prolonged measurements or imaging. To mitigate photobleaching, it is advisable to minimize the exposure of the sample to the excitation light, use the lowest possible excitation intensity, and consider using antifade reagents if appropriate for your sample.[2][3][4][5][6]
Troubleshooting Guide
Problem: Unexpectedly Low Fluorescence Signal
This troubleshooting workflow will guide you through the process of identifying and resolving the cause of a low fluorescence signal from your acridine probe.
Caption: A workflow diagram for troubleshooting low quantum yield in fluorescent acridine probes.
Factors Influencing Acridine Probe Quantum Yield
The quantum yield of an acridine probe is not an immutable property but is influenced by a variety of internal and external factors. Understanding these relationships is key to optimizing probe performance.
Caption: Key factors influencing the fluorescence quantum yield of acridine probes.
Data Presentation: Quantum Yield of Acridine Probes in Various Solvents
The following tables summarize the reported fluorescence quantum yields (Φ_F_) for several common acridine probes in different solvents, illustrating the significant impact of the chemical environment on their photophysical properties.
Table 1: Fluorescence Quantum Yield (Φ_F_) of Acridine
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Φ_F_ |
| Cyclohexane | 2.02 | 1.4262 | 0.28 |
| Dichloromethane | 9.08 | 1.4241 | 0.35 |
| Ethanol | 24.3 | 1.3614 | 0.44 |
| Methanol | 33.0 | 1.3284 | 0.45 |
| Acetonitrile | 37.5 | 1.3441 | 0.46 |
Table 2: Fluorescence Quantum Yield (Φ_F_) of Acridine Orange
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Φ_F_ |
| Chloroform | 4.81 | 1.4459 | 0.44[7] |
| Ethanol (basic) | 24.3 | 1.3614 | 0.20 |
| N,N-Dimethylformamide (DMF) | 36.7 | 1.4305 | 0.39[7] |
| Ethanol | 24.3 | 1.3614 | 0.42[7] |
Table 3: Fluorescence Quantum Yield (Φ_F_) of Proflavine
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Φ_F_ |
| Water (pH 7) | 80.1 | 1.3330 | 0.34 |
| Methanol | 33.0 | 1.3284 | - |
| Acetonitrile | 37.5 | 1.3441 | - |
Note: While specific values for methanol and acetonitrile were not found in a tabular format, studies indicate that proflavine exhibits fluorescence in these solvents.[8]
Table 4: Fluorescence Quantum Yield (Φ_F_) of Acridine Yellow
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Φ_F_ |
| Ethanol | 24.3 | 1.3614 | 0.47 |
Table 5: Fluorescence Quantum Yield (Φ_F_) of 9-Aminoacridine
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Φ_F_ |
| Ethanol | 24.3 | 1.3614 | 0.99 |
| Water | 80.1 | 1.3330 | 0.95[9] |
Experimental Protocols
Protocol: Relative Fluorescence Quantum Yield Determination
This protocol details the comparative method for determining the fluorescence quantum yield of an unknown sample (your acridine probe) by referencing it against a standard with a known quantum yield.[1][10][11][12]
Principle: The quantum yield of the sample (Φ_F(s)_) can be calculated using the following equation:
Φ_F(s)_ = Φ_F(r)_ * (I_s_ / I_r_) * (A_r_ / A_s_) * (n_s_² / n_r_²)
Where:
-
s denotes the sample and r denotes the reference standard.
-
Φ_F_ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Workflow Diagram:
Caption: Experimental workflow for relative fluorescence quantum yield measurement.
Materials:
-
Spectrofluorometer with corrected emission spectra capabilities
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Acridine probe sample
-
Reference standard with a known quantum yield (e.g., quinine sulfate, rhodamine 6G, fluorescein)
-
Spectroscopic grade solvent(s)
Procedure:
-
Select a Reference Standard: Choose a reference standard that absorbs and emits in a similar spectral region to your acridine probe. Ideally, the same excitation wavelength can be used for both. The standard should be photochemically stable and have a well-documented quantum yield in the chosen solvent.
-
Sample Preparation:
-
Prepare a stock solution of your acridine probe and the reference standard in the same spectroscopic grade solvent.
-
From these stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the intended excitation wavelength ranges from approximately 0.01 to 0.1.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.
-
Record the absorbance value at the chosen excitation wavelength (λ_ex_) for each solution.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to λ_ex_.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard.
-
Crucially, all instrument settings (e.g., excitation and emission slit widths, integration time, detector voltage) must be kept identical for all measurements of both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the entire fluorescence emission curve for each recorded spectrum. Ensure that the spectra are corrected for the instrument's wavelength-dependent response.
-
For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at λ_ex_ (x-axis).
-
Perform a linear regression for both datasets. The plot should be linear, confirming the absence of significant inner filter effects. The y-intercept should be close to zero.
-
Determine the gradient (slope, m) of the line of best fit for both the sample (m_s_) and the reference (m_r_).
-
-
Calculation:
-
Calculate the quantum yield of your acridine probe using the modified equation that incorporates the gradients:
Φ_F(s)_ = Φ_F(r)_ * (m_s_ / m_r_) * (n_s_² / n_r_²)
-
If the same solvent is used for both the sample and the standard, the refractive index term (n_s_² / n_r_²) cancels out to 1.
-
References
- 1. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. biocompare.com [biocompare.com]
- 4. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 7. jmess.org [jmess.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. rsc.org [rsc.org]
- 10. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 11. agilent.com [agilent.com]
- 12. shimadzu.com [shimadzu.com]
preventing photobleaching of 1-amino-9(10H)-acridinethione during microscopy
Welcome to the technical support center for 1-amino-9(10H)-acridinethione. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize photobleaching during microscopy experiments. The following recommendations are based on best practices for fluorescence microscopy and information available for related acridine-based compounds. Specific experimental data on the photostability of 1-amino-9(10H)-acridinethione is limited; therefore, optimization of these protocols for your specific application is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for 1-amino-9(10H)-acridinethione?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as 1-amino-9(10H)-acridinethione, upon exposure to excitation light.[1] This process leads to a loss of fluorescent signal, which can compromise image quality, reduce the signal-to-noise ratio, and affect the accuracy of quantitative measurements during microscopy.[2][3] The underlying mechanism often involves the reaction of the excited fluorophore with molecular oxygen, generating reactive oxygen species (ROS) that chemically alter the dye's structure.[4][5]
Q2: Are there specific factors that might make 1-amino-9(10H)-acridinethione prone to photobleaching?
A2: While specific data for this compound is scarce, acridine derivatives, in general, can be susceptible to photobleaching. The rate of photobleaching is influenced by several factors, including the intensity and duration of light exposure, the concentration of molecular oxygen, and the local chemical environment.[4][6] The presence of the thione group (C=S) in 1-amino-9(10H)-acridinethione may influence its excited-state chemistry and susceptibility to photo-oxidation, but further research is needed to confirm this.
Q3: What are antifade reagents, and how do they work?
A3: Antifade reagents are chemical compounds added to the mounting medium to reduce photobleaching. They work primarily by scavenging for reactive oxygen species (ROS) that are generated during fluorescence excitation, thereby protecting the fluorophore from oxidative damage. Some antifade reagents can also quench the triplet state of the fluorophore, a long-lived excited state that is a major precursor to photobleaching.[4]
Q4: Can I use any antifade reagent with 1-amino-9(10H)-acridinethione?
A4: While many commercial antifade reagents are broadly compatible with a range of fluorophores, their effectiveness can be dye-specific.[3] Given the lack of specific data for 1-amino-9(10H)-acridinethione, it is advisable to test a few different antifade reagents to determine which one provides the best protection for your experiments. Commonly used antifade agents include DABCO (1,4-diazabicyclo[2.2.2]octane), n-propyl gallate (NPG), and p-phenylenediamine (PPD).[7] However, be aware that PPD can cause autofluorescence at shorter excitation wavelengths.[7] Commercial formulations like ProLong™ Gold, VECTASHIELD®, and SlowFade™ offer optimized and ready-to-use solutions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Rapid signal loss during initial focusing and image acquisition. | - High excitation light intensity.- Prolonged exposure to light.- Oxygen saturation in the mounting medium. | - Reduce the laser power or lamp intensity to the lowest level that provides a sufficient signal-to-noise ratio.- Use a neutral density filter to decrease excitation intensity without changing the wavelength.[2]- Minimize the duration of light exposure by using shorter camera exposure times and avoiding unnecessary illumination.[6]- Use an antifade reagent in your mounting medium to scavenge oxygen. |
| Fluorescence signal fades significantly during time-lapse imaging. | - Cumulative phototoxicity and photobleaching over time.- Unstable mounting medium. | - Decrease the frequency of image acquisition to the minimum required for your experiment.- Employ an oxygen scavenging system in your imaging medium for live-cell imaging.[6]- Use a high-quality, freshly prepared antifade mounting medium for fixed samples.- Consider using a more photostable fluorophore if possible. |
| Inconsistent fluorescence intensity across different fields of view. | - Pre-bleaching of some areas during sample preparation or searching.- Uneven distribution of the antifade reagent. | - Protect the sample from ambient light at all stages of preparation and storage.- Use transmitted light or a low-magnification, low-intensity fluorescence setting to locate the region of interest before switching to high-intensity imaging.[2]- Ensure the mounting medium is thoroughly and evenly mixed. |
| High background fluorescence. | - Autofluorescence from the sample or mounting medium.- Non-specific binding of 1-amino-9(10H)-acridinethione. | - Image an unstained control sample to assess the level of autofluorescence.- Some antifade reagents, like p-phenylenediamine (PPD), can contribute to background fluorescence.[7] Consider an alternative if this is an issue.- Optimize your staining protocol to reduce non-specific binding. |
Experimental Protocols
Protocol 1: Preparation of an Antifade Mounting Medium
This protocol describes the preparation of a common DABCO-based antifade mounting medium.
Materials:
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Distilled water
Procedure:
-
Prepare a 10X PBS solution.
-
In a 50 mL conical tube, dissolve 2.5 g of DABCO in 2.5 mL of 10X PBS and 22.5 mL of distilled water to make a 10% (w/v) DABCO solution.
-
In a separate tube, mix 1 part of the 10% DABCO solution with 9 parts glycerol.
-
Aliquot and store at -20°C in the dark.
Note: The pH of the final mounting medium should be around 8.6 for optimal performance of many fluorophores. You may need to adjust the pH of your PBS buffer accordingly.
Protocol 2: Minimizing Photobleaching During Image Acquisition
This protocol outlines a general workflow for acquiring fluorescence images while minimizing photobleaching.
Equipment:
-
Fluorescence microscope with adjustable excitation light source
-
Neutral density filters
-
Sensitive camera
Procedure:
-
Sample Preparation: Mount your stained sample using an appropriate antifade mounting medium. Protect the sample from light.
-
Locate Region of Interest (ROI): Use transmitted light (e.g., DIC or phase contrast) to find the desired area of your sample.
-
Initial Focusing: Switch to fluorescence illumination at the lowest possible intensity. If the signal is too weak, slightly increase the intensity or use a more sensitive camera setting. Focus on a region adjacent to your primary ROI to avoid unnecessary bleaching of your target area.[2]
-
Image Acquisition Settings:
-
Excitation Intensity: Use the lowest laser power or lamp intensity that provides a good signal-to-noise ratio.
-
Exposure Time: Use the shortest camera exposure time possible.
-
Binning: If your camera supports it, use binning to increase sensitivity and allow for shorter exposure times.
-
-
Acquire Image: Move to your ROI and capture the image. For time-lapse experiments, use the longest possible interval between acquisitions.
Visualizations
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - GT [thermofisher.com]
- 3. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. vectorlabs.com [vectorlabs.com]
Technical Support Center: Purification of Crude 1-Amino-9(10H)-acridinethione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of crude 1-amino-9(10H)-acridinethione.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 1-amino-9(10H)-acridinethione?
A1: Given that 1-amino-9(10H)-acridinethione is typically synthesized by the thionation of 1-amino-9(10H)-acridone, the primary impurities are likely to be:
-
Unreacted 1-amino-9(10H)-acridone: The starting material for the thionation reaction.
-
Sulfur-containing byproducts: Arising from the thionating agent (e.g., Lawesson's reagent or Phosphorus Pentasulfide).
-
Elemental Sulfur: Excess reagent or a byproduct of the reaction.
-
Side-reaction products: Potentially over-thionated products or other derivatives formed under the reaction conditions.
Q2: My crude product is a complex mixture on TLC. Where should I start with purification?
A2: For a complex mixture, it is recommended to start with a broader purification technique like column chromatography to separate the major components. Thin Layer Chromatography (TLC) should be used to identify a suitable solvent system that provides good separation between your desired product and the impurities.
Q3: 1-amino-9(10H)-acridone, the precursor, is poorly soluble. Will my product be the same?
A3: The introduction of a thione group in place of a carbonyl group can alter the polarity and solubility of the molecule. While the acridinethione may still have limited solubility in some common non-polar organic solvents, it is likely to have different solubility characteristics than the acridone precursor. It is crucial to perform solubility tests with a small amount of your crude product in various solvents to determine the best options for purification.
Q4: What are some suitable TLC visualization techniques for 1-amino-9(10H)-acridinethione and its likely impurities?
A4: Due to the aromatic and heteroatomic nature of these compounds, several visualization techniques can be effective:
-
UV Light (254 nm and 365 nm): Acridine derivatives are often UV-active and will appear as dark spots on a fluorescent background. Some may also fluoresce under long-wave UV.
-
Iodine Vapor: Iodine can stain organic compounds, appearing as brown spots.
-
Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized.
-
Ninhydrin Stain: This can be used to specifically detect the primary amino group on your product and starting material.
Troubleshooting Guides
Column Chromatography
Issue: My compound is not moving from the baseline on the TLC plate, even with polar solvents.
| Possible Cause | Troubleshooting Step |
| High Polarity of the Compound | 1. Increase the polarity of the eluent further by adding small increments of a more polar solvent like methanol or ethanol to your mobile phase (e.g., Dichloromethane/Methanol or Chloroform/Methanol).2. Consider using a different stationary phase, such as alumina (basic or neutral), which may have different retention properties for your compound.3. Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Strong Adsorption to Silica Gel | 1. Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce the interaction of the basic amino group with the acidic silica gel.2. Pre-treat the silica gel with the eluent containing the basic modifier before packing the column. |
| Poor Solubility in the Eluent | 1. Ensure your crude product is fully dissolved in the loading solvent before applying it to the column. If solubility is an issue, use a stronger, more polar solvent for loading, but use the minimum amount necessary to avoid band broadening.2. Consider a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is loaded onto the column. |
Issue: My compound is eluting with impurities.
| Possible Cause | Troubleshooting Step |
| Inadequate Separation by the Chosen Eluent | 1. Optimize the solvent system using TLC. Test various solvent ratios and combinations to achieve a clear separation between your product and the impurities.2. A less polar solvent system will generally increase the retention time and may improve separation. |
| Column Overloading | 1. Reduce the amount of crude material loaded onto the column. As a general rule, use a 1:30 to 1:100 ratio of crude material to stationary phase by weight.2. Ensure the initial band of the sample loaded onto the column is as narrow as possible. |
| Column Channeling | 1. Ensure the column is packed uniformly without any air bubbles or cracks. Tapping the column gently during packing can help settle the stationary phase evenly.2. Apply gentle air pressure to pack the column more tightly (flash chromatography). |
Recrystallization
Issue: My compound "oils out" instead of crystallizing.
| Possible Cause | Troubleshooting Step |
| Supersaturation is too high | 1. Add a small amount of additional hot solvent to the oiled-out mixture to fully dissolve it, then allow it to cool more slowly.2. Use a seed crystal from a previously successful crystallization to induce crystal formation. |
| Presence of Impurities | 1. The impurities may be lowering the melting point of your compound. Try to remove some of the impurities first by a quick filtration through a small plug of silica gel.2. If the oil solidifies upon cooling, you can try to recrystallize this solid from a different solvent system. |
| Inappropriate Solvent | 1. The boiling point of the solvent may be higher than the melting point of your compound. Choose a solvent with a lower boiling point.2. Experiment with a mixed solvent system. Dissolve the compound in a good solvent and add a poor solvent dropwise until the solution becomes turbid, then heat until clear and allow to cool slowly. |
Issue: No crystals form upon cooling.
| Possible Cause | Troubleshooting Step |
| Solution is not sufficiently saturated | 1. Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.2. Try cooling the solution in an ice bath or refrigerator to further decrease the solubility. |
| Crystallization is slow to initiate | 1. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.2. Add a seed crystal. |
| Compound is too soluble in the chosen solvent | 1. If you have used a single solvent, try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until turbidity persists, then heat to clarify and cool slowly.2. If a significant amount of solvent was used, evaporate it completely and try a different solvent or solvent system. |
Data Presentation
Table 1: Physicochemical Properties of 1-amino-9(10H)-acridone (Precursor)
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂O | PubChem CID: 149292 |
| Molecular Weight | 210.23 g/mol | PubChem CID: 149292 |
| Melting Point | >300 °C | Sigma-Aldrich |
| Solubility | Insoluble in benzene, chloroform, ether, water, and ethanol. | ChemicalBook |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent of your eluent system.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading (Wet): Dissolve the crude 1-amino-9(10H)-acridinethione in a minimal amount of a suitable solvent (ideally the eluent, or a slightly more polar solvent). Carefully add the solution to the top of the silica bed using a pipette.
-
Sample Loading (Dry): Dissolve the crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Elution: Carefully add the eluent to the column and begin collecting fractions. Monitor the separation by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-amino-9(10H)-acridinethione.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The process can be aided by cooling in an ice bath once the solution has reached room temperature.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: A typical experimental workflow for the purification of 1-amino-9(10H)-acridinethione.
Caption: A decision tree for troubleshooting common purification issues.
Technical Support Center: Enhancing the Specificity of 1-amino-9(10H)-acridinethione as a Biological Probe
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 1-amino-9(10H)-acridinethione as a biological probe. Our goal is to help you enhance the specificity of your experiments and obtain reliable, reproducible results.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with 1-amino-9(10H)-acridinethione.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Probe concentration is too high.- Inadequate washing steps.- Non-specific binding to cellular components.- Autofluorescence from cells or medium. | - Titrate the probe to the lowest effective concentration.- Increase the number and duration of washing steps with an appropriate buffer (e.g., PBS with 0.1% Tween-20).- Include a blocking step (e.g., with BSA or serum) before probe incubation.- Use a spectral unmixing algorithm or appropriate filters to subtract autofluorescence. |
| Weak or No Signal | - Probe concentration is too low.- Insufficient incubation time.- pH of the buffer is not optimal for probe fluorescence.- Photobleaching of the probe. | - Increase the probe concentration in a stepwise manner.- Optimize the incubation time.- Ensure the buffer pH is within the optimal range for the probe's fluorescence.- Use an anti-fade mounting medium and minimize exposure to excitation light. |
| Off-Target Staining | - The probe is binding to unintended molecules or cellular compartments.- Hydrophobic interactions leading to non-specific aggregation. | - Perform co-localization studies with known markers for the target of interest.- Modify the probe structure to improve specificity, if possible.- Include control experiments with a structurally similar but inactive compound. |
| Probe Precipitation | - Low solubility of the probe in the experimental buffer. | - Prepare a fresh, concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it in the final buffer just before use.- Sonication of the final probe solution may help to dissolve small aggregates. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for 1-amino-9(10H)-acridinethione?
A1: The photophysical properties of acridine derivatives can be sensitive to their environment. For the related compound 9-aminoacridine in ethanol, absorption maxima are observed at 425 nm, 402 nm, and 383 nm, with emission bands centered at 455 nm and 483 nm when excited at 423 nm[1]. It is recommended to determine the optimal excitation and emission spectra for 1-amino-9(10H)-acridinethione in your specific experimental buffer system.
Q2: How can I reduce photobleaching of the probe during live-cell imaging?
A2: To minimize photobleaching, you can:
-
Use the lowest possible excitation light intensity.
-
Reduce the exposure time.
-
Acquire images at longer intervals.
-
Use an anti-fade reagent in your imaging medium.
Q3: What are the potential off-target effects of 1-amino-9(10H)-acridinethione?
A3: Acridine derivatives are known to intercalate into DNA, which can lead to off-target effects in the nucleus[2]. Thioacridones have also been associated with the formation of reactive oxygen species[2]. It is crucial to include appropriate controls to assess potential off-target binding and cytotoxicity in your experiments. For instance, some 9-aminoacridines have been shown to interfere with FoxP3-DNA binding, which could be an off-target effect depending on the experimental context[3].
Q4: Can this probe be used for quantitative measurements?
A4: Yes, but careful optimization and controls are necessary. To ensure quantitative results, you should:
-
Confirm that the fluorescence signal is within the linear range of your detector.
-
Correct for background fluorescence and autofluorescence.
-
Use an internal standard or perform a calibration curve if possible.
Q5: How should I store the 1-amino-9(10H)-acridinethione stock solution?
A5: Prepare a concentrated stock solution in a high-quality, anhydrous organic solvent such as DMSO. Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.
Experimental Protocols
Protocol 1: General Staining Protocol for Cultured Cells
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
-
Probe Incubation:
-
Prepare the 1-amino-9(10H)-acridinethione working solution by diluting the stock solution in a serum-free medium or an appropriate buffer to the desired final concentration (start with a titration from 1-10 µM).
-
Incubate the cells with the probe solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the probe solution and wash the cells three times with pre-warmed PBS.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Co-localization with a Known Marker
-
Cell Preparation and Probe Staining:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Fixation and Permeabilization (if required for the second marker):
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if the second marker is intracellular).
-
-
Second Marker Staining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with the primary antibody for the known marker according to the manufacturer's instructions.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the slide with a suitable mounting medium containing an anti-fade reagent.
-
Image both channels and analyze for co-localization.
-
Visualizations
Caption: General experimental workflow for cell staining.
Caption: Troubleshooting decision tree for common issues.
References
- 1. Excited state properties of 9-amino acridine surface adsorbed onto αZr-phosphate particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a group of 9-amino-acridines that selectively downregulate regulatory T cell functions through FoxP3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Trisubstituted Acridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of trisubstituted acridines.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of trisubstituted acridines, providing potential causes and recommended solutions.
Problem 1: Low or No Yield of N-Aryl Anthranilic Acid in Ullmann Condensation
Q: I am attempting to synthesize an N-aryl anthranilic acid via Ullmann condensation, but I am getting a very low yield or no product at all. What are the possible causes and how can I improve the reaction?
A: Low yields in the Ullmann condensation for N-aryl anthranilic acid synthesis are a common issue. Several factors can contribute to this problem.
Possible Causes and Solutions:
-
Catalyst Activity: The copper catalyst is crucial for this reaction. If you are using copper powder, its activity can be low.
-
Solution: Activate the copper powder just before use. A common method is to wash it with a dilute acid (like HCl) to remove any oxide layer, followed by washing with water and a solvent like acetone or ethanol, and then drying under vacuum. Alternatively, using copper(I) salts like CuI or CuO can be more effective.
-
-
Reaction Temperature: The Ullmann condensation traditionally requires high temperatures, often in the range of 150-220 °C.[1][2]
-
Base and Solvent: The choice of base and solvent is critical.
-
Solution: Anhydrous potassium carbonate (K₂CO₃) is a commonly used base.[3] Ensure it is thoroughly dried before use. The solvent should be polar and aprotic. Some modern protocols have found success using ionic liquids as the reaction medium, which can improve yields and offer a greener alternative.[4]
-
-
Substrate Reactivity: The nature of the substituents on both the aniline and the aryl halide can significantly impact the reaction. Electron-withdrawing groups on the aryl halide generally increase its reactivity, while electron-withdrawing groups on the aniline can decrease its nucleophilicity and hinder the reaction, sometimes leading to tar formation.[5]
-
Solution: For less reactive anilines, you may need to use more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system. Consider using a ligand like phenanthroline to improve the efficiency of the copper catalyst.[2]
-
-
Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst and the amine substrate.[6]
-
Solution: Degas your solvent and ensure your reaction setup is properly sealed and purged with an inert gas.
-
Problem 2: Formation of Acridone Instead of 9-Chloroacridine during Cyclization with POCl₃
Q: I am trying to synthesize a 9-chloroacridine derivative by cyclizing my N-phenylanthranilic acid with phosphorus oxychloride (POCl₃), but I am isolating the corresponding acridone instead. Why is this happening and how can I prevent it?
A: The formation of acridone is a common side reaction in this step. Acridone is often an intermediate that is then chlorinated by POCl₃. However, incomplete reaction or workup conditions can lead to the isolation of the acridone.
Possible Causes and Solutions:
-
Insufficient POCl₃ or Reaction Time: The conversion of the initially formed acridone to the 9-chloroacridine requires a sufficient excess of POCl₃ and adequate reaction time and temperature.
-
Hydrolysis during Workup: 9-Chloroacridines are highly susceptible to hydrolysis back to the acridone, especially in the presence of water or other nucleophiles.
-
Solution: The workup must be performed carefully under anhydrous or cold, basic conditions. A common procedure involves pouring the reaction mixture onto a mixture of ice and ammonia or another base, followed by rapid extraction with an organic solvent like chloroform.[7] Avoid any prolonged contact with aqueous acidic or neutral conditions.
-
-
Purity of N-Phenylanthranilic Acid: Impurities in your starting material can interfere with the reaction.
-
Solution: Ensure your N-phenylanthranilic acid is pure and dry before proceeding with the cyclization step.
-
Problem 3: Low Yields and Byproducts in Bernthsen Acridine Synthesis
Q: I am using the Bernthsen synthesis to prepare a 9-substituted acridine from a diphenylamine and a carboxylic acid with zinc chloride, but the yield is very low. What can I do to improve it?
A: The classical Bernthsen synthesis is known for requiring harsh conditions and often giving low to moderate yields.[8][9]
Possible Causes and Solutions:
-
High Temperatures and Long Reaction Times: The reaction typically requires heating at 200-270 °C for extended periods (e.g., 24 hours), which can lead to decomposition and the formation of polymeric byproducts.[9][10]
-
Solution: Consider alternative, milder catalysts and energy sources. Using polyphosphoric acid (PPA) can allow for lower reaction temperatures, although yields may still be variable.[10] Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields in the Bernthsen reaction, often in the presence of a catalyst like p-toluenesulfonic acid (p-TSA) under solvent-free conditions.[8][9]
-
-
Stoichiometry of Reactants and Catalyst: The ratio of diphenylamine, carboxylic acid, and catalyst is crucial.
-
Substrate Suitability: Not all carboxylic acids are suitable for the Bernthsen synthesis. For example, formic acid gives poor yields.[11]
-
Solution: If possible, choose a different synthetic route if your substrates are not compatible with the Bernthsen conditions.
-
Problem 4: Unexpected Side Products in the Final Substitution Step
Q: I am synthesizing a 3,9-disubstituted acridine by reacting a 9-chloroacridine with an amine, but I am observing an unexpected side product. How can I identify and minimize this?
A: The formation of side products in the final substitution step is a known issue and can significantly complicate purification.
Possible Causes and Solutions:
-
Elimination Reactions: If the amine you are using has a leaving group on a side chain, elimination can occur, leading to an intermediate that can then react further. For example, the elimination of a pyrrolidine ring from a side chain can lead to the formation of an enone intermediate, which can then react with another molecule of the amine nucleophile.[12]
-
Solution: This type of side reaction can be promoted by the hydrochloride produced during the reaction.[12] Adding a non-nucleophilic base to the reaction mixture can help to scavenge the acid and minimize this side reaction. Careful control of reaction temperature and time is also important.
-
-
Deprotection of Functional Groups: If your starting materials contain protecting groups, they may be cleaved under the reaction conditions, leading to unwanted side products.[12]
-
Solution: Choose protecting groups that are stable to the reaction conditions. If deprotection is unavoidable, it may be necessary to re-protect the functional group after the substitution reaction or to redesign the synthetic route.
-
-
Hydrolysis of the 9-Substituent: The 9-amino group can be susceptible to hydrolysis, especially under acidic conditions, which can lead to the formation of the corresponding acridone.
-
Solution: Maintain basic or neutral conditions during the reaction and workup.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing a trisubstituted acridine core?
A1: The most common methods involve a two-step process:
-
Formation of an N-arylanthranilic acid: This is typically achieved through an Ullmann condensation (also known as the Ullmann-Goldberg reaction), which involves the copper-catalyzed coupling of an aniline derivative with a 2-halobenzoic acid.[2][6]
-
Cyclization to form the acridine ring system: The N-arylanthranilic acid is then cyclized to form an acridone or a 9-chloroacridine. This is commonly done using a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[6][7] The resulting 9-chloroacridine is a versatile intermediate that can be substituted with various nucleophiles (e.g., amines) to introduce the third substituent.[6]
Another classical method is the Bernthsen acridine synthesis , which involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid like zinc chloride at high temperatures.[8][10]
Q2: How can I purify my final trisubstituted acridine product from the reaction byproducts?
A2: Purification of trisubstituted acridines often requires multiple steps due to the presence of structurally similar side products and unreacted starting materials.
-
Column Chromatography: This is the most common method for purification. Silica gel is typically used as the stationary phase. The eluent system often consists of a mixture of a polar solvent (like ethyl acetate or acetone) and a base (like diethylamine or triethylamine) to prevent the protonation and strong adsorption of the basic acridine products on the acidic silica gel.[12] A two-stage column chromatography process may be necessary for very impure samples.[12]
-
Crystallization: If the product is a solid, crystallization can be an effective purification method. Common solvents for crystallization include ethyl acetate and acetone.[12]
-
Conversion to a Salt: For basic acridine derivatives, conversion to a hydrochloride or other salt can facilitate purification by crystallization, as the salts often have different solubility properties than the free base.
Q3: My reaction to form 9-chloroacridine from N-phenylanthranilic acid is very vigorous. Is this normal?
A3: Yes, the reaction between N-phenylanthranilic acid and phosphorus oxychloride can be quite vigorous, especially during the initial heating phase.[7] It is important to heat the mixture slowly at the beginning and have a cooling bath ready to moderate the reaction if it becomes too violent.[7] Once the initial vigorous reaction subsides, the mixture can be heated at a higher temperature to drive the reaction to completion.
Data Presentation
Table 1: Comparison of Catalysts and Conditions for Bernthsen Acridine Synthesis
| Catalyst | Temperature (°C) | Reaction Time | Yield | Notes | Reference |
| Zinc Chloride (ZnCl₂) | 200 - 270 | 24 hours | Low to Moderate | Harsh conditions, often requires stoichiometric amounts of catalyst. | [8][10] |
| Polyphosphoric Acid (PPA) | Lower than ZnCl₂ | Shorter than ZnCl₂ | Generally Poor | More convenient than ZnCl₂ but often results in lower yields. | [8][10] |
| p-TSA (Microwave) | N/A (Power in W) | 5 - 15 minutes | Good to Excellent | "Green" method, solvent-free, catalytic amount of p-TSA. | [8][9] |
Experimental Protocols
Protocol 1: Synthesis of N-Phenylanthranilic Acid via Modified Ullmann-Goldberg Reaction
This protocol is adapted from a modified procedure that offers shorter reaction times.[6]
-
Reactants:
-
o-Chlorobenzoic acid (1 equivalent)
-
Aniline (2 equivalents)
-
Sodium acetate (as base)
-
Copper powder and Copper(II) oxide (catalytic amounts)
-
Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-chlorobenzoic acid, aniline, sodium acetate, copper powder, and copper(II) oxide in DMF.
-
Heat the reaction mixture to 160-170 °C and maintain it under reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing water and acidify with hydrochloric acid (HCl) to precipitate the product.
-
Filter the crude product, wash it with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-phenylanthranilic acid.
-
Protocol 2: Synthesis of 9-Chloroacridine from N-Phenylanthranilic Acid
This protocol is based on established methods for the cyclization using POCl₃.[6][7]
-
Reactants:
-
N-phenylanthranilic acid (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (large excess, e.g., 7-8 equivalents)
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser (with a drying tube), mix N-phenylanthranilic acid with phosphorus oxychloride.
-
Slowly heat the mixture in a water bath to 85-90 °C. Be prepared for a vigorous reaction. If the reaction becomes too violent, briefly immerse the flask in a cold water bath.
-
After the initial vigorous reaction subsides (5-10 minutes), heat the mixture in an oil bath at 135-140 °C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Workup: Carefully and slowly pour the cooled reaction mixture into a well-stirred mixture of crushed ice, concentrated ammonia solution, and chloroform. This step should be performed in a fume hood due to the exothermic reaction and noxious fumes.
-
Continue stirring until all the solid material has dissolved.
-
Separate the chloroform layer. Extract the aqueous layer with additional portions of chloroform.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or CaCl₂), filter, and remove the solvent by rotary evaporation to yield crude 9-chloroacridine.
-
The crude product can be used directly in the next step or purified by recrystallization from ethanol with the addition of a small amount of ammonia.[7]
-
Visualizations
Diagram 1: General Synthetic Pathway to Trisubstituted Acridines
Caption: General workflow for the synthesis of trisubstituted acridines.
Diagram 2: Troubleshooting Low Yield in Ullmann Condensation
Caption: Troubleshooting workflow for low yields in Ullmann condensation.
Diagram 3: Side Reaction Pathway - Formation of Acridone
Caption: Formation of acridone as an intermediate and side product.
References
- 1. Fused heterocyclic componds acridine | PPTX [slideshare.net]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Bernthsen Acridine Synthesis (Chapter 5) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fluorescent DNA Intercalators: Featuring 1-amino-9(10H)-acridinethione and Other Common Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-amino-9(10H)-acridinethione with a selection of widely used fluorescent DNA intercalators. By presenting key performance metrics, detailed experimental protocols, and visual representations of experimental workflows, this document aims to assist researchers in selecting the appropriate fluorescent probe for their specific applications in areas such as cell imaging, nucleic acid quantification, and drug discovery.
Introduction to Fluorescent DNA Intercalators
Fluorescent DNA intercalators are molecules that insert themselves between the base pairs of double-stranded DNA. This interaction often results in a significant increase in their fluorescence quantum yield, making them invaluable tools for visualizing and quantifying DNA. The choice of an intercalator depends on various factors, including its binding affinity, spectral properties, cell permeability, and the specific requirements of the experimental setup.
This guide focuses on a comparative analysis of the following fluorescent DNA intercalators:
-
1-amino-9(10H)-acridinethione: A derivative of the acridine scaffold, which is known for its DNA intercalating properties.
-
SYBR Green I: A popular dye for quantitative real-time PCR (qPCR) and DNA gel staining.
-
YOYO-1: A high-affinity intercalator often used in single-molecule studies.
-
Propidium Iodide (PI): A common stain for identifying dead cells in flow cytometry.
-
DAPI (4',6-diamidino-2-phenylindole): A fluorescent stain that binds strongly to A-T rich regions in DNA.
-
Ethidium Bromide (EtBr): A traditional and widely used intercalating agent for DNA visualization in agarose gels.
Performance Comparison
| Intercalator | Excitation Max (nm) | Emission Max (nm) | Fluorescence Enhancement (upon DNA binding) | DNA Binding Constant (K) (M⁻¹) | Primary Binding Mode |
| 1-amino-9(10H)-acridinethione (inferred) | ~400-450 | ~450-550 | Expected to be significant | 10⁵ - 10⁶ (estimated for 9-aminoacridines)[1] | Intercalation |
| SYBR Green I | 497 | 520[2] | >1000-fold[3] | ~10⁶ - 10⁷[4] | Intercalation and minor groove binding[4] |
| YOYO-1 | 491 | 509 | >1000-fold | 10⁸ - 10⁹[5] | Bis-intercalation[6] |
| Propidium Iodide | 535 | 617 | 20-30-fold | Not widely reported | Intercalation |
| DAPI | 358 | 461[7] | ~20-fold[8] | ~10⁷ (minor groove), ~10⁵ (intercalation)[9][10] | Minor groove binding and intercalation[9] |
| Ethidium Bromide | 518 (DNA-bound) | 605 | ~20-25-fold | ~1.5 x 10⁵[11] | Intercalation |
Note on 1-amino-9(10H)-acridinethione: The acridine scaffold is a well-established DNA intercalator. Studies on various 9-aminoacridine derivatives have shown their ability to bind DNA with high affinity.[1] The introduction of a thione group at the 9-position and an amino group at the 1-position is expected to modulate the electronic and steric properties of the molecule, likely influencing its spectral characteristics and binding affinity. The fluorescence of 9-aminoacridine derivatives is a known property, and its enhancement upon DNA binding is a common feature of intercalators.[12][13]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to characterize and compare fluorescent DNA intercalators.
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is determined relative to a standard with a known quantum yield.[14][15][16][17]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., phosphate-buffered saline, PBS)
-
Fluorescent standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
The fluorescent DNA intercalator to be tested
Procedure:
-
Prepare a series of dilute solutions of both the standard and the test compound in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the standard and the test compound.
-
Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The plot should be linear.
-
Calculate the quantum yield of the test compound using the following equation:
Φtest = Φstd * (Gradtest / Gradstd) * (ηtest² / ηstd²)
Where:
-
Φ is the quantum yield
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Determination of DNA Binding Affinity by Fluorescence Titration
This method is used to determine the binding constant (K) of a fluorescent intercalator to DNA.[18][19][20]
Materials:
-
Spectrofluorometer
-
Concentrated stock solution of the fluorescent intercalator
-
Concentrated stock solution of DNA (e.g., calf thymus DNA)
-
Buffer solution (e.g., Tris-HCl buffer)
Procedure:
-
Prepare a solution of the fluorescent intercalator in the buffer at a fixed concentration.
-
Record the initial fluorescence emission spectrum of the intercalator solution.
-
Add small aliquots of the DNA stock solution to the intercalator solution.
-
After each addition, mix thoroughly and allow the system to equilibrate.
-
Record the fluorescence emission spectrum after each addition of DNA.
-
Plot the change in fluorescence intensity at the emission maximum against the DNA concentration.
-
Analyze the binding isotherm using a suitable binding model (e.g., Scatchard plot or non-linear regression) to determine the binding constant (K).
Characterization of DNA Intercalation using Viscometry
An increase in the viscosity of a DNA solution upon the addition of a ligand is a strong indication of an intercalative binding mode, as the insertion of the molecule between base pairs lengthens and stiffens the DNA helix.[21][22][23][24]
Materials:
-
Viscometer (e.g., an Ostwald-type capillary viscometer)
-
Constant temperature water bath
-
Sonicated DNA solution (to reduce viscosity to a measurable range)
-
Buffer solution
-
Stock solution of the intercalator
Procedure:
-
Equilibrate the viscometer in the constant temperature water bath.
-
Measure the flow time of the buffer (t₀).
-
Measure the flow time of the DNA solution in the buffer (t).
-
Calculate the specific viscosity of the DNA solution: ηsp = (t - t₀) / t₀.
-
Add increasing concentrations of the intercalator to the DNA solution.
-
Measure the flow time after each addition.
-
Calculate the change in specific viscosity as a function of the intercalator concentration. A significant increase in viscosity is indicative of intercalation.
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the comparison of fluorescent DNA intercalators.
Caption: Workflow for Determining Fluorescence Quantum Yield.
Caption: Workflow for DNA Binding Affinity Determination.
Caption: Comparison of DNA Intercalation and Groove Binding.
Conclusion
The selection of a fluorescent DNA intercalator is a critical decision in experimental design. While established dyes like SYBR Green I, YOYO-1, Propidium Iodide, DAPI, and Ethidium Bromide offer a range of well-characterized properties, the exploration of novel scaffolds like 1-amino-9(10H)-acridinethione holds promise for the development of probes with unique and potentially advantageous characteristics. Although direct experimental data for 1-amino-9(10H)-acridinethione is currently limited, the known properties of related 9-aminoacridine derivatives suggest it is likely to function as a fluorescent DNA intercalator with significant potential. The experimental protocols provided in this guide offer a framework for the comprehensive characterization of this and other novel DNA binding agents, facilitating their evaluation and application in diverse research areas.
References
- 1. The DNA binding properties of 9-aminoacridine carboxamide Pt complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SYBR Green I - Wikipedia [en.wikipedia.org]
- 3. Investigations on DNA intercalation and surface binding by SYBR Green I, its structure determination and methodological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The kinetics of YOYO-1 intercalation into single molecules of double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DAPI - Wikipedia [en.wikipedia.org]
- 8. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - US [thermofisher.com]
- 9. DNA interaction with DAPI fluorescent dye: Force spectroscopy decouples two different binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Selected aminoacridines as fluorescent probes in cytochemistry in general and in the detection of cancer cells in particular - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 15. Making sure you're not a bot! [opus4.kobv.de]
- 16. chem.uci.edu [chem.uci.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 22. Viscosity dependence of ethidium-DNA intercalation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of binding mode: intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Unraveling the Molecular Grips: A Comparative Guide to the Mechanism of Action of 1-amino-9(10H)-acridinethione
For Immediate Release
In the intricate world of drug discovery, elucidating the precise mechanism of action of a novel compound is paramount to its development and therapeutic application. This guide provides a comprehensive comparison of the putative mechanism of action of 1-amino-9(10H)-acridinethione, a promising heterocyclic compound, with the well-established anticancer agent amsacrine and other relevant acridine derivatives. Drawing upon available experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
While specific experimental data for 1-amino-9(10H)-acridinethione is limited, its structural similarity to other aminoacridine and acridinethione compounds suggests a likely mechanism involving DNA intercalation and inhibition of topoisomerase II. This guide will, therefore, present a comparative analysis based on this presumed mechanism, utilizing amsacrine as a primary benchmark due to its extensive characterization and clinical relevance.
At the Heart of the Matter: DNA Intercalation and Topoisomerase II Inhibition
The planar aromatic structure of the acridine core is a key determinant of its biological activity, enabling it to insert itself between the base pairs of DNA, a process known as intercalation. This distortion of the DNA double helix can interfere with critical cellular processes such as replication and transcription.
Furthermore, many acridine derivatives, including amsacrine, are potent inhibitors of topoisomerase II. This essential enzyme is responsible for resolving DNA tangles and supercoils by creating transient double-strand breaks. By stabilizing the covalent complex between topoisomerase II and DNA, these inhibitors prevent the re-ligation of the DNA strands, leading to the accumulation of DNA damage and ultimately, apoptosis in rapidly dividing cancer cells.
Comparative Performance: A Quantitative Look
To provide an objective comparison, the following tables summarize key quantitative data for amsacrine and other relevant acridine derivatives, focusing on their DNA binding affinity, topoisomerase II inhibitory activity, and cytotoxic effects against various cancer cell lines.
| Compound | DNA Binding Constant (Kb) (M-1) | Cell Line | IC50 (µM) - Cytotoxicity | Reference |
| Amsacrine | 1.2 x 104 | K562 | ~6 | [1] |
| A549 | ~6 | [1] | ||
| Acridine-thiosemicarbazone 1 | 4.75 x 104 | B16-F10 | 14.79 | [2] |
| Acridine-thiosemicarbazone 2 | 1.74 x 104 | - | - | [1] |
| Acridine-thiosemicarbazone 3 | 1.0 x 106 | - | - | [1] |
| Diacridine Derivative | > 108 - 109 | - | - | [3] |
| 9-Aminoacridine-4-carboxamide | - | - | - | [4] |
| Compound | Topoisomerase IIα Inhibition | IC50 (µM) - Enzymatic Assay | Reference |
| Amsacrine | Yes | Not explicitly stated in search results | [2][5] |
| Acridine-thiosemicarbazone DL-01 | 77% inhibition at 100 µM | - | [2] |
| Acridine-thiosemicarbazone DL-07 | 74% inhibition at 100 µM | - | [2] |
| Acridine-thiosemicarbazone DL-08 | 79% inhibition at 100 µM | - | [2] |
| Acridine/Sulfonamide Hybrid 7c | - | 7.33 | [6] |
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of 1-amino-9(10H)-acridinethione and the workflows of key experimental protocols.
Figure 1. Proposed mechanism of action of 1-amino-9(10H)-acridinethione.
Figure 2. Experimental workflows for key mechanism of action studies.
Detailed Experimental Protocols
For researchers seeking to validate the mechanism of action of 1-amino-9(10H)-acridinethione or similar compounds, the following detailed protocols for key experiments are provided.
DNA Intercalation Assay using UV-Visible Spectroscopy
Objective: To determine the DNA binding mode and calculate the binding constant (Kb) of a compound.
Materials:
-
Calf Thymus DNA (ct-DNA)
-
Tris-HCl buffer (pH 7.4)
-
Test compound (e.g., 1-amino-9(10H)-acridinethione)
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of ct-DNA in Tris-HCl buffer. The concentration of DNA should be determined by measuring the absorbance at 260 nm (A260), using an extinction coefficient of 6600 M-1cm-1.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in the Tris-HCl buffer.
-
-
Spectroscopic Titration:
-
Fill a quartz cuvette with a fixed concentration of the test compound solution.
-
Record the initial UV-Visible absorption spectrum of the compound in the range of 200-600 nm.
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 5 minutes.
-
Record the absorption spectrum after each addition of DNA.
-
-
Data Analysis:
-
Observe the changes in the absorption spectrum of the compound upon addition of DNA. Intercalation is typically characterized by hypochromism (a decrease in absorbance intensity) and a bathochromic (red) shift in the wavelength of maximum absorbance (λmax).
-
The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA], where εa is the extinction coefficient of the compound at a given wavelength, and εf is the extinction coefficient of the compound in the fully bound form.
-
Topoisomerase II Relaxation Assay
Objective: To assess the inhibitory effect of a compound on the catalytic activity of topoisomerase II.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase IIα
-
10x Topoisomerase II assay buffer (containing ATP and MgCl2)
-
Test compound
-
Stop solution (e.g., containing SDS and EDTA)
-
Agarose
-
TAE or TBE buffer for electrophoresis
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain the 1x assay buffer, a fixed amount of supercoiled plasmid DNA (e.g., 200-500 ng), and the test compound at various concentrations. Include a positive control (a known topoisomerase II inhibitor like amsacrine) and a negative control (no inhibitor).
-
-
Enzyme Addition and Incubation:
-
Add a specific number of units of human topoisomerase IIα to each reaction tube (the amount required to fully relax the supercoiled DNA under control conditions).
-
Mix gently and incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding the stop solution.
-
Add DNA loading dye to each sample.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in TAE or TBE buffer.
-
Load the samples into the wells of the gel.
-
Run the gel at a constant voltage until the different DNA topoisomers (supercoiled, relaxed, and nicked) are well separated.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
In the absence of an inhibitor, topoisomerase II will convert the fast-migrating supercoiled DNA into slower-migrating relaxed DNA.
-
An effective inhibitor will prevent this conversion, resulting in the persistence of the supercoiled DNA band. The intensity of the bands can be quantified using densitometry to determine the IC50 value of the compound.[7][8][9][10][11]
-
Conclusion
While further direct experimental validation of 1-amino-9(10H)-acridinethione is necessary, the comparative analysis presented in this guide provides a strong foundation for understanding its likely mechanism of action. Based on the extensive research on related acridine derivatives, it is highly probable that this compound functions as a DNA intercalator and a topoisomerase II inhibitor. The provided quantitative data and detailed experimental protocols offer a valuable framework for researchers to design and execute studies to confirm these hypotheses and to further explore the therapeutic potential of this and other novel acridine compounds. The continued investigation into the subtle structural modifications of the acridine scaffold holds significant promise for the development of next-generation anticancer agents with improved efficacy and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA polyintercalating drugs: DNA binding of diacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of acridine antitumor agents with DNA: binding energies and groove preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II [mdpi.com]
- 7. inspiralis.com [inspiralis.com]
- 8. inspiralis.com [inspiralis.com]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. topogen.com [topogen.com]
A Comparative Guide to Acridone and Acridinethione Derivatives for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of acridone and acridinethione derivatives, two classes of heterocyclic compounds with significant but distinct applications in biological imaging and therapy. While structurally similar, the substitution of a carbonyl oxygen with sulfur dramatically alters their photophysical properties, dictating their utility in the laboratory.
Acridone Derivatives: Versatile Fluorophores for Cellular Imaging and Sensing
Acridone derivatives are a well-established class of fluorescent probes valued for their rigid, planar tricyclic structure that is amenable to a wide range of chemical modifications.[1] This versatility allows for the fine-tuning of their photophysical properties for specific biological applications.
Acridone-based probes are often designed to be sensitive to their microenvironment. Changes in solvent polarity and viscosity can significantly impact their fluorescence emission, making them excellent candidates for mapping these properties within live cells.[2] Furthermore, some acridone derivatives are engineered to exhibit aggregation-induced emission (AIE), a phenomenon where they become highly fluorescent upon forming aggregates in aqueous environments, which is particularly useful for cellular imaging.[1]
These derivatives have been successfully employed as fluorescent probes for detecting specific analytes, such as nitric oxide (NO), a crucial signaling molecule in various physiological and pathological processes.[3]
Quantitative Data of Selected Acridone Probes
| Probe Name/Derivative | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) | Target/Application | Reference |
| MeAcd12C | ~450 (in DMSO) | Varies with solvent | High in polar protic solvents (e.g., MeOH, EtOH), very low in water. | Cell Imaging (AIE) | [1][4] |
| MeAcd12P | ~450 (in DMSO) | Varies with solvent | High in polar protic solvents, very low in water. | Cell Imaging (AIE) | [1][4] |
| Acridine-dicyanoisophorone (Probe 1a) | Varies with solvent | 553 to 594 | 0.5% to 35.6% | Polarity Sensing | [2] |
| Acridine-tricyanodihydrofuran (Probe 1c) | Not specified | 430 | Varies with viscosity | Viscosity Sensing | [2] |
| 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone | ~450 | ~525 (after reacting with NO) | 5-fold increase upon reaction | Nitric Oxide (NO) Sensing | [3] |
Experimental Protocols
Synthesis of a Surfactant-Like Acridone Derivative (MeAcd12C) [1]
-
Alkylation: 5.13 mmol of acridone, 5.14 mmol of potassium iodide, and 9.09 mmol of potassium hydroxide are mixed in 20 mL of THF and heated to 40°C for 1 hour. 1-bromododecane is then added to introduce the dodecyl chain at the N10 position.
-
Bromination: The product from the previous step is brominated at the 2 and 7 positions using N-bromosuccinimide (NBS) in DMF at 80°C.
-
Heck Coupling: 4-vinylpyridine is coupled to the 2 and 7 positions using a Palladium(II) acetate catalyst, (o-tol)3P, in a mixture of MeCN and Et3N under a nitrogen atmosphere at 80°C.
-
Methylation: The pyridine groups are methylated using methyl iodide in a mixture of DMF and Acetone at 80°C to yield the final product, MeAcd12C.
Cellular Imaging Protocol [1]
-
Cell Culture: HeLa cells or other suitable cell lines are cultured in MEM supplemented with 10% FBS and penicillin-streptomycin-glutamine.
-
Incubation: Cells are seeded on a suitable imaging dish or plate and allowed to adhere. The acridone derivative probe (e.g., MeAcd12C or MedAcd12P) is added to the cell culture medium at a specific concentration. The cells are then incubated for 24 hours.
-
Imaging: After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove any excess probe. Fluorescence images are acquired using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.
Visualizations
Caption: Synthesis workflow for a surfactant-like acridone derivative.
Caption: Experimental workflow for cellular imaging with acridone probes.
Caption: Sensing mechanism of an acridone-based probe for nitric oxide.
Acridinethione Derivatives: Potent Photosensitizers for Photodynamic Therapy
In contrast to their acridone counterparts, acridinethione (also known as thioacridone) derivatives exhibit markedly different photophysical properties. The substitution of the exocyclic oxygen atom with a sulfur atom leads to a significant red-shift in the absorption spectrum.[5]
Crucially, this thionation drastically reduces the fluorescence quantum yield to negligible levels (<0.001).[5][6] However, it greatly enhances the efficiency of intersystem crossing (ISC) from the excited singlet state to the triplet state.[7] This property makes acridinethione derivatives highly effective heavy-atom-free photosensitizers (HAF-PSs).[7][8][9]
Upon light excitation, these molecules efficiently populate a long-lived triplet state, which can then transfer its energy to molecular oxygen to generate highly reactive singlet oxygen (¹O₂).[5] This photogenerated singlet oxygen is a potent cytotoxic agent, making acridinethione derivatives promising candidates for photodynamic therapy (PDT) for cancer and other diseases.[10] Due to their poor fluorescence, they are generally not suitable for direct fluorescence imaging applications.
Quantitative Data of a Representative Acridinethione (Thioacridone)
| Compound | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) | Singlet Oxygen Quantum Yield (Φ_Δ) | Primary Application | Reference |
| Thioacridone (SACD) | ~477 (in ACN) | ~645 (in ACN) | < 0.001 | 0.93 ± 0.05 | Photosensitizer for PDT | [5][6] |
Experimental Protocol
Evaluation of Singlet Oxygen Generation
-
Sample Preparation: Prepare solutions of the acridinethione derivative and a singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF) in a suitable solvent (e.g., acetonitrile).
-
Spectroscopy: Measure the initial absorbance of the DPBF at its absorption maximum.
-
Irradiation: Irradiate the solution with light at a wavelength corresponding to the absorption of the acridinethione photosensitizer.
-
Monitoring: At regular time intervals, measure the decrease in absorbance of the DPBF. The rate of decrease is proportional to the rate of singlet oxygen generation.
-
Quantification: The singlet oxygen quantum yield can be calculated by comparing the rate of DPBF bleaching to that of a standard photosensitizer with a known quantum yield (e.g., methylene blue) under identical conditions.
Visualizations
Caption: Simplified Jablonski diagram for a thioacridone photosensitizer.
Head-to-Head Comparison
| Feature | Acridone Derivatives | Acridinethione Derivatives |
| Primary Function | Fluorescent Probes | Photosensitizers |
| Fluorescence | Generally moderate to high | Negligible / Very low |
| Intersystem Crossing (ISC) | Generally inefficient | Highly efficient |
| Singlet Oxygen Generation | Low | High |
| Primary Application | Live-cell imaging, sensing (pH, polarity, viscosity, analytes) | Photodynamic Therapy (PDT) |
| Key Advantage | Bright, tunable fluorescence, sensitive to environment | Potent generation of cytotoxic singlet oxygen upon irradiation |
| Key Disadvantage | Can be prone to quenching in aqueous environments | Poor fluorescence limits use in direct imaging |
Conclusion
The choice between acridone and acridinethione derivatives is fundamentally dictated by the intended biological application.
Acridone derivatives are the clear choice for applications requiring direct visualization and sensing within biological systems. Their tunable and environmentally sensitive fluorescence makes them powerful tools for researchers studying cellular processes and microenvironments.
Acridinethione derivatives , while not suitable for fluorescence imaging, are highly potent photosensitizers. Their ability to efficiently generate singlet oxygen upon light activation makes them excellent candidates for therapeutic applications like photodynamic therapy, where the goal is targeted cell killing rather than visualization.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Electronic relaxation pathways in thio-acridone and thio-coumarin: two heavy-atom-free photosensitizers absorbing visible light - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03720K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Electronic relaxation pathways in thio-acridone and thio-coumarin: two heavy-atom-free photosensitizers absorbing visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electronic relaxation pathways in thio-acridone and thio-coumarin: two heavy-atom-free photosensitizers absorbing visible light - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Electronic relaxation pathways in thio-acridone and thio-coumarin: two heavy-atom-free photosensitizers absorbing visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation, and molecular modeling of novel thioacridone derivatives related to the anticancer alkaloid acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
For Immediate Release
This guide provides a comparative overview of the cytotoxic properties of 9(10H)-acridinethione and related acridine derivatives, including 1-aminoacridine and 9(10H)-acridinone compounds. The information is targeted towards researchers, scientists, and professionals in drug development, offering a consolidated resource of experimental data and methodologies to aid in the evaluation of these compounds for potential therapeutic applications.
Acridine-based compounds have long been a subject of interest in medicinal chemistry due to their diverse biological activities, including their potential as anticancer agents.[1][2] Their planar tricyclic structure allows them to intercalate with DNA, leading to cell cycle arrest and apoptosis.[3] This guide focuses on comparing the cytotoxic effects of different classes of acridine derivatives, providing a foundation for further research and development.
Comparative Cytotoxicity Data (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various acridine derivatives against a range of cancer cell lines. These values, extracted from multiple studies, offer a quantitative comparison of the cytotoxic potency of these compounds.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Thioacridone Derivative | |||
| 1-(2-dimethylaminoethylamino)-9(10H)-thioacridone | Not Specified | Potent Activity | [3] |
| Acridinone Derivatives | |||
| 2-methoxy-10-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-one (8c) | MCF-7 | 11.0 ± 4.8 | [1][4] |
| Etoposide (Reference) | MCF-7 | 12.4 ± 4.7 | [1][4] |
| Acridinone-Thiazolidinone Hybrid (2a) | HL-60 | 1.3 ± 0.2 | [1] |
| Acridinone-Thiazolidinone Hybrid (2a) | L1210 | 3.1 ± 0.4 | [1] |
| Acridinone-Thiazolidinone Hybrid (2a) | A2780 | 7.7 ± 0.5 | [1] |
| Acridinone/Sulfonamide Hybrid (8b) | HepG2 | 14.51 | |
| Acridinone/Sulfonamide Hybrid (8b) | HCT-116 | 9.39 | |
| Acridinone/Sulfonamide Hybrid (8b) | MCF-7 | 8.83 | |
| Doxorubicin (Reference) | Not Specified | Not Specified | |
| 9-Aminoacridine Derivatives | |||
| 9-Aminoacridine | Leishmania promastigotes | 10 - 20 | [5] |
| Acridine/Sulfonamide Hybrid (7c) | THLE-2 (Normal) | 104 | [2] |
| Acridine/Sulfonamide Hybrid (8b) | THLE-2 (Normal) | 55.5 | [2] |
| SAHA (Reference) | THLE-2 (Normal) | 33.6 | [2] |
Experimental Protocols
The cytotoxic activity of the acridine derivatives listed above is predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., acridine derivatives) and incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the media is removed, and a fresh medium containing MTT is added to each well. The plates are then incubated for a few more hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Other techniques mentioned in the literature for studying the effects of these compounds include:
-
Acridine Orange/Ethidium Bromide Staining: To visualize and differentiate between live, apoptotic, and necrotic cells.[4]
-
Annexin V-FITC/Propidium Iodide (PI) Double Staining: A flow cytometry-based method to quantify apoptosis.[4]
Mechanistic Insights and Signaling Pathways
The primary mechanism of action for many acridine derivatives is their ability to intercalate into DNA, thereby disrupting DNA replication and transcription and ultimately leading to cell death.[3] Some derivatives also act as topoisomerase inhibitors, further interfering with DNA metabolism.[2] The following diagram illustrates a generalized workflow for evaluating the cytotoxicity of these compounds.
Caption: Generalized workflow for in vitro cytotoxicity evaluation of acridine compounds.
Conclusion
The available data indicates that acridine derivatives, including thioacridones, acridinones, and aminoacridines, exhibit significant cytotoxic activity against various cancer cell lines. The potency of these compounds is influenced by their specific chemical structures and substitutions. While direct comparative data for 9(10H)-Acridinethione is limited in the reviewed literature, the strong performance of the related thioacridone and numerous acridinone derivatives underscores the potential of this scaffold in the development of novel anticancer agents. Further research is warranted to synthesize and evaluate a broader range of thioacridone derivatives and to directly compare their efficacy against other acridine analogues in standardized assays.
References
- 1. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, in vitro cytotoxic activity evaluation, and apoptosis-induction study of new 9(10H)-acridinone-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of acridine compounds for Leishmania promastigotes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Experimental and Computational Data for 1-amino-9(10H)-acridinethione and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and computational data for acridine-based compounds, with a focus on 1-amino-9(10H)-acridinethione and its analogs. Due to the limited availability of comprehensive studies directly comparing experimental and computational results for 1-amino-9(10H)-acridinethione, this document presents a framework for such a cross-validation. The data herein is compiled from research on closely related aminoacridine and acridinethione derivatives, offering a valuable reference for researchers in the field of medicinal chemistry and drug discovery.
Synthesis and Characterization: An Overview
The synthesis of 1-amino-9(10H)-acridinethione can be approached through established methods for acridine chemistry. A common route involves the conversion of the corresponding acridone to the thione derivative.
General Synthetic Pathway
A plausible synthetic route, based on general methods for similar compounds, is outlined below. This typically involves the cyclization of an N-phenylanthranilic acid to form the acridone core, followed by thionation.
Caption: General Synthetic Pathway for 9-Acridinethiones.
Experimental Protocols
Synthesis of N-phenylanthranilic acid derivatives: A mixture of the appropriately substituted aniline and 2-chlorobenzoic acid is refluxed in the presence of a copper catalyst and a base (e.g., potassium carbonate) in a suitable solvent like amyl alcohol.
Synthesis of 9(10H)-acridone derivatives: The N-phenylanthranilic acid derivative is heated with a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to induce cyclization.
Synthesis of 9(10H)-acridinethione derivatives: The corresponding 9(10H)-acridone is treated with a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P4S10) in a high-boiling solvent such as pyridine or toluene.
Characterization: The synthesized compounds are typically characterized by various spectroscopic methods including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data: Experimental vs. Computational
A critical aspect of drug development is the accurate characterization of molecular structures. Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool to complement experimental spectroscopic data.
Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the cross-validation of experimental and computational spectroscopic data.
Caption: Workflow for Spectroscopic Data Comparison.
FT-IR Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The table below compares characteristic experimental IR frequencies for related aminoacridine derivatives with computationally predicted values.
| Functional Group | Experimental Wavenumber (cm⁻¹) (Analogous Compounds) | Computational Wavenumber (cm⁻¹) (Analogous Compounds) |
| N-H Stretch (amine) | 3450 - 3250 | 3400 - 3200 |
| C-H Stretch (aromatic) | 3100 - 3000 | 3100 - 3000 |
| C=C Stretch (aromatic) | 1650 - 1450 | 1600 - 1400 |
| C=S Stretch (thione) | 1250 - 1020 | 1200 - 1000 |
Note: Computational frequencies are often scaled to better match experimental values.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis spectra.
| Transition | Experimental λmax (nm) (Analogous Compounds) | Computational λmax (nm) (Analogous Compounds) |
| π → π | 250 - 450 | 240 - 430 |
| n → π | 400 - 550 | 390 - 530 |
Biological Activity and Molecular Docking
Acridine derivatives are known for their wide range of biological activities, including anticancer and antimicrobial effects. Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a biological target.
Hypothetical Signaling Pathway Inhibition
Many acridine derivatives are known to intercalate into DNA and inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis.
Caption: Hypothetical Acridine Derivative Action.
Comparison of In Vitro Activity and In Silico Docking
The following table illustrates how experimental biological activity data can be correlated with computational docking scores for a series of hypothetical acridine derivatives against a cancer cell line and a relevant protein target (e.g., Topoisomerase II).
| Compound | Experimental IC₅₀ (µM) (Cancer Cell Line) | Computational Docking Score (kcal/mol) (Topoisomerase II) |
| Derivative A | 5.2 | -9.8 |
| Derivative B | 12.8 | -8.5 |
| Derivative C | 1.5 | -10.5 |
| Derivative D | 25.1 | -7.2 |
A strong correlation between lower IC₅₀ values (higher potency) and more negative docking scores (stronger binding affinity) would validate the computational model and suggest that the biological activity is mediated through the targeted protein.
Methodologies
Experimental Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
FT-IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, often using KBr pellets or as a thin film. Wavenumbers are reported in cm⁻¹.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer in a suitable solvent (e.g., ethanol, DMSO) using a quartz cuvette.
-
In Vitro Cytotoxicity Assay (MTT Assay): Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, MTT reagent is added, and the resulting formazan crystals are dissolved. The absorbance is measured to determine cell viability and calculate the IC₅₀ value.
Computational Methods
-
Density Functional Theory (DFT): Geometry optimizations and frequency calculations are typically performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).
-
Time-Dependent DFT (TD-DFT): This method is used to calculate the electronic excitation energies and oscillator strengths, which are then used to simulate the UV-Vis spectrum.
-
Molecular Docking: Docking studies are performed using software like AutoDock or Glide. The protein structure is obtained from the Protein Data Bank (PDB), and the ligand is docked into the active site. The results are analyzed based on the binding energy and interactions with key amino acid residues.
Conclusion
The cross-validation of experimental and computational results is a powerful strategy in modern drug discovery and development. While a comprehensive comparative dataset for 1-amino-9(10H)-acridinethione is not yet available in the public domain, this guide provides a framework and illustrative examples based on closely related acridine derivatives. By integrating experimental characterization with computational modeling, researchers can gain deeper insights into the structure-activity relationships of novel compounds, accelerate the design of more potent and selective drug candidates, and contribute to the development of new therapeutic agents. Further research focusing on the direct experimental and computational analysis of 1-amino-9(10H)-acridinethione is highly encouraged to fully elucidate its chemical and biological properties.
A Comparative Guide to the Performance of Fluorescent Dyes: Benchmarking Against Commercial Standards
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent dye is paramount for the accuracy and sensitivity of experimental assays. This guide provides a comparative overview of the performance of common commercial fluorescent dyes, establishing a benchmark for the evaluation of novel compounds such as 1-amino-9(10H)-acridinethione.
Quantitative Performance of Commercial Fluorescent Dyes
The performance of a fluorescent dye is primarily determined by its photophysical properties, including its molar absorptivity, quantum yield, and photostability. The table below summarizes these key metrics for three major classes of commercial fluorescent dyes: fluoresceins, rhodamines, and cyanines. These values serve as a reference point for assessing the potential of new fluorescent probes.
| Property | Fluorescein (FITC) | Rhodamine B | Cyanine Dyes (Cy3/Cy5) |
| Molar Absorptivity (ε) at λmax (M-1cm-1) | ~70,000 | ~110,000 | ~150,000 (Cy3) / ~250,000 (Cy5) |
| Fluorescence Quantum Yield (ΦF) | ~0.9 | ~0.7 | ~0.2 (Cy3) / ~0.2 (Cy5) |
| Excitation Maximum (λex) (nm) | ~495 | ~555 | ~550 (Cy3) / ~650 (Cy5) |
| Emission Maximum (λem) (nm) | ~520 | ~580 | ~570 (Cy3) / ~670 (Cy5) |
| Photostability | Moderate | High | High |
Experimental Protocols for Performance Evaluation
To ensure a standardized and objective comparison, the following detailed methodologies should be employed to characterize the performance of any new fluorescent dye, including 1-amino-9(10H)-acridinethione.
Determination of Molar Absorptivity
The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the dye in a suitable solvent (e.g., DMSO for organic dyes, water for water-soluble dyes) with a precisely known concentration.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations that yield absorbance values between 0.1 and 1.0 at the absorption maximum.
-
Spectrophotometric Measurement: For each dilution, measure the absorbance spectrum using a UV-Vis spectrophotometer. Identify the wavelength of maximum absorbance (λmax).
-
Data Analysis: Plot the absorbance at λmax against the concentration of the dye. The molar absorptivity (ε) is calculated from the slope of the resulting linear regression curve according to the Beer-Lambert law (A = εcl), where 'A' is the absorbance, 'c' is the concentration in mol/L, and 'l' is the path length of the cuvette in cm (typically 1 cm).
Workflow for Molar Absorptivity Determination
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process and is the ratio of photons emitted to photons absorbed. The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a quantum yield standard that has an absorption profile similar to the test compound (e.g., quinine sulfate in 0.1 M H2SO4 for blue emitters, fluorescein in 0.1 M NaOH for green emitters, or rhodamine 6G in ethanol for orange emitters).
-
Absorbance Matching: Prepare dilute solutions of both the sample and the standard in the same solvent, with their absorbance at the excitation wavelength being matched and kept below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for both.
-
Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard. The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where 'I' is the integrated fluorescence intensity, 'A' is the absorbance at the excitation wavelength, and 'n' is the refractive index of the solvent.
Workflow for Quantum Yield Determination
Assessment of Photostability
Photostability is the ability of a dye to resist photochemical degradation upon exposure to light. It is a critical parameter for applications involving prolonged or intense illumination, such as fluorescence microscopy.
Methodology:
-
Sample Preparation: Prepare a solution of the fluorescent dye at a concentration suitable for fluorescence measurements.
-
Controlled Illumination: Expose the sample to a light source of constant intensity and specific wavelength (ideally the excitation maximum of the dye) over a defined period. A control sample should be kept in the dark.
-
Time-course Measurement: At regular intervals, measure the fluorescence intensity of the exposed sample.
-
Data Analysis: Plot the fluorescence intensity as a function of illumination time. The rate of fluorescence decay is an indicator of the dye's photostability. The photobleaching quantum yield can be calculated for a more quantitative comparison.
Workflow for Photostability Assessment
Application in Signaling Pathways
Fluorescent dyes are instrumental in visualizing and quantifying various aspects of cellular signaling. For instance, they can be conjugated to antibodies to detect specific proteins in signaling cascades, or used as indicators for intracellular ion concentrations (e.g., Ca2+) that are crucial second messengers. The choice of dye will depend on the specific application, considering factors like brightness, photostability, and spectral properties to minimize crosstalk in multiplex imaging.
Visualization of a Signaling Pathway
A Comparative Analysis of the Anti-Cancer Activity of 9-Aminoacridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer performance of various 9-aminoacridine derivatives, supported by experimental data. It is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and medicinal chemistry.
Introduction
9-Aminoacridine and its derivatives represent a class of synthetic compounds that have garnered significant interest in cancer research due to their potent anti-tumor activities. These planar tricyclic molecules can intercalate into DNA and inhibit topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2][3] Furthermore, emerging evidence suggests that their mechanism of action extends to the modulation of key signaling pathways frequently deregulated in cancer, including the PI3K/AKT/mTOR, NF-κB, and p53 pathways.[4] This guide offers a comparative analysis of the cytotoxic effects of prominent 9-aminoacridine derivatives against various cancer cell lines and details the experimental protocols used to evaluate their efficacy.
Data Presentation: Comparative Cytotoxicity
The anti-cancer activity of 9-aminoacridine derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CTC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the cytotoxic activities of several 9-aminoacridine derivatives against a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 / CTC50 (µM) | Reference |
| Amsacrine | K562 | Chronic Myelogenous Leukemia | ~5-10 | [5] |
| A549 | Non-Small Cell Lung Cancer | ~6 | [5] | |
| Quinacrine | H2452 | Mesothelioma | 3.46 ± 0.07 | [6] |
| H226 | Mesothelioma | < 3.46 | [6] | |
| MCF-7 | Breast Cancer | Not specified, but effective | [7] | |
| MDA-MB-231 | Breast Cancer | Not specified, but effective | [7] | |
| Compound 7 | A-549 | Non-Small Cell Lung Cancer | 36.25 µg/ml | [2] |
| HeLa | Cervical Cancer | 31.25 µg/ml | [2] | |
| Compound 9 | A-549 | Non-Small Cell Lung Cancer | 18.75 µg/ml | [2] |
| HeLa | Cervical Cancer | 13.75 µg/ml | [2] | |
| Dalton's Lymphoma Ascites (DLA) | Lymphoma | 337.5 µg/ml | [2] | |
| Compound 8 (9-acridinyl amino acid derivative) | A549 | Non-Small Cell Lung Cancer | ~6 | [5] |
| Compound 9 (9-acridinyl amino acid derivative) | A549 | Non-Small Cell Lung Cancer | ~6 | [5] |
| CK0403 | SKBR-3 | Breast Cancer | More potent than CK0402 and Amsacrine | [8] |
| MDA-MB-231 | Breast Cancer | More potent than CK0402 | [8] | |
| N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) | Ehrlich Ascites Carcinoma | Carcinoma | Effective in vivo at 25 and 50 mg/kg | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of the anti-cancer activity of 9-aminoacridines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
9-aminoacridine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 9-aminoacridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in late apoptotic and necrotic cells.
Materials:
-
6-well plates or flow cytometry tubes
-
Cancer cell lines
-
9-aminoacridine derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 9-aminoacridine derivatives for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
6-well plates
-
Cancer cell lines
-
9-aminoacridine derivatives
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 9-aminoacridine derivatives for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured by the fluorescence intensity of PI. The data is then analyzed using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by 9-aminoacridine derivatives in cancer cells.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by 9-aminoacridines.
Caption: Inhibition of the NF-κB signaling pathway by 9-aminoacridines.
Caption: Activation of the p53 tumor suppressor pathway by 9-aminoacridines.
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the anti-cancer activity of 9-aminoacridine derivatives.
Caption: General workflow for assessing the anti-cancer effects of 9-aminoacridines.
References
- 1. Chemoprotection by 9-aminoacridine derivatives against the cytotoxicity of topoisomerase II-directed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Quinacrine Has Preferential Anticancer Effects on Mesothelioma Cells With Inactivating NF2 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to DNA Sequence Selectivity: Evaluating 9-Aminoacridine and Other DNA-Binding Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the DNA sequence selectivity of 9-aminoacridine, a representative of the acridine class of DNA intercalators. While interest exists in compounds like 1-amino-9(10H)-acridinethione, a lack of specific binding data in published literature necessitates a focus on its well-studied parent analogue, 9-aminoacridine. This guide will objectively compare its performance with other classic DNA-binding agents, supported by experimental data, to inform research and drug development efforts targeting DNA.
Introduction to DNA-Binding Agents
The interaction of small molecules with DNA is a cornerstone of many therapeutic strategies, particularly in oncology. These agents can be broadly categorized by their binding mode, such as intercalation (insertion between base pairs) or minor groove binding. The efficacy and specificity of these molecules are dictated by their binding affinity and, crucially, their preference for particular DNA sequences. Understanding this selectivity is paramount for designing targeted therapies with improved efficacy and reduced off-target effects.
This guide focuses on 9-aminoacridine as a model intercalator and compares its DNA-binding properties to the well-characterized minor groove binders, Hoechst 33258 and DAPI, and the classic intercalator, ethidium bromide.
Comparative Analysis of DNA Binding Affinity and Selectivity
The interaction of a ligand with DNA can be quantified by its binding constant (K) and its preference for specific nucleotide sequences. The following tables summarize these key parameters for 9-aminoacridine and other selected DNA-binding agents.
Table 1: DNA Binding Affinity of Selected Compounds
| Compound | Binding Mode | DNA Type | Binding Constant (K) |
| 9-Aminoacridine | Intercalation | Salmon Sperm DNA | 1.7 x 104 - 7.0 x 105 M-1[1] |
| Ethidium Bromide | Intercalation | Calf Thymus DNA | ~6.58 x 104 M-1[2] |
| Hoechst 33258 | Minor Groove | B-DNA | Kd: 1-10 nM (high affinity) |
| DAPI | Minor Groove | AATT sequence | Ka: 5.5 x 108 M-1[3] |
Table 2: DNA Sequence Selectivity of Selected Compounds
| Compound | Sequence Preference |
| 9-Aminoacridine | Intercalates preferentially at GpC sites, followed by ApG/CpT sites.[4] Derivatives show a preference for G-rich regions, particularly 5'-GT and 5'-GA/5'-CG sequences.[5][6] |
| Ethidium Bromide | Generally considered a non-specific intercalator, though some studies suggest a preference for pyrimidine-purine steps. |
| Hoechst 33258 | Strong preference for AT-rich sequences in the minor groove, particularly runs of three or more A-T base pairs (e.g., AAA/TTT). |
| DAPI | High affinity for AT-rich regions in the minor groove, with a notable preference for the AATT sequence.[3] |
Visualizing DNA Intercalation
The following diagram illustrates the general mechanism of DNA intercalation by a planar aromatic molecule like 9-aminoacridine.
Caption: DNA intercalation by a planar molecule.
Experimental Protocols
The data presented in this guide are typically generated using a combination of biophysical techniques. Below are detailed methodologies for three key experiments used to assess the DNA binding and selectivity of small molecules.
Fluorescence Titration
This method is used to determine the binding affinity of a ligand to DNA by monitoring changes in the fluorescence of the ligand upon binding.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the ligand (e.g., 9-aminoacridine) in a suitable buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.4).
-
Prepare a stock solution of DNA (e.g., calf thymus DNA) in the same buffer and determine its concentration accurately by UV absorbance at 260 nm.
-
-
Instrumentation Setup:
-
Use a spectrofluorometer set to the excitation and emission wavelengths of the ligand.
-
-
Titration:
-
Place a fixed concentration of the ligand in a quartz cuvette.
-
Record the initial fluorescence intensity.
-
Add small aliquots of the DNA solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence intensity after each addition until no significant change is observed.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Fit the data to a suitable binding model (e.g., Scatchard plot) to determine the binding constant (K).
-
Caption: Workflow for Fluorescence Titration.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light and is sensitive to the secondary structure of DNA. Ligand binding can induce changes in the DNA's CD spectrum, providing information about the binding mode.
Protocol:
-
Sample Preparation:
-
Prepare solutions of DNA and ligand in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
-
Instrument Setup:
-
Use a CD spectropolarimeter.
-
Flush the instrument with nitrogen gas.
-
Set the parameters for the scan (e.g., wavelength range 220-320 nm for DNA).
-
-
Measurement:
-
Record the CD spectrum of the buffer alone (baseline).
-
Record the CD spectrum of the DNA solution.
-
Titrate the DNA solution with the ligand, recording the CD spectrum after each addition.
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Analyze the changes in the CD spectrum of DNA upon ligand binding to infer conformational changes indicative of intercalation or groove binding.
-
Caption: Workflow for Circular Dichroism Spectroscopy.
DNase I Footprinting
This technique is used to identify the specific DNA sequence where a ligand binds. The ligand protects its binding site from cleavage by the DNase I enzyme, leaving a "footprint" in the DNA cleavage pattern.
Protocol:
-
DNA Preparation:
-
Use a DNA fragment of known sequence, radioactively or fluorescently labeled at one end.
-
-
Binding Reaction:
-
Incubate the labeled DNA with varying concentrations of the ligand to allow binding.
-
-
DNase I Digestion:
-
Add a limited amount of DNase I to the reaction mixtures to partially digest the DNA.
-
Stop the reaction after a short incubation.
-
-
Gel Electrophoresis:
-
Separate the DNA fragments by size on a denaturing polyacrylamide gel.
-
-
Analysis:
-
Visualize the DNA fragments (e.g., by autoradiography).
-
The region where the ligand is bound will be protected from cleavage, resulting in a gap in the ladder of DNA fragments (the footprint).
-
Compare the footprint to a sequencing ladder of the same DNA fragment to determine the precise binding sequence.
-
Caption: Workflow for DNase I Footprinting.
Conclusion
The data and methodologies presented in this guide highlight the distinct DNA-binding profiles of different classes of small molecules. 9-Aminoacridine, as a representative intercalator, demonstrates a preference for G-C rich sequences, a characteristic that can be exploited in the design of sequence-specific agents. In contrast, minor groove binders like Hoechst 33258 and DAPI exhibit high affinity and selectivity for A-T rich regions.
For researchers and drug development professionals, a thorough understanding of these differences, obtained through the experimental protocols detailed herein, is essential for the rational design of novel DNA-targeted therapeutics. While the specific DNA-binding properties of 1-amino-9(10H)-acridinethione remain to be elucidated, the comparative data for 9-aminoacridine provides a valuable framework for future investigations into this and other novel acridine derivatives.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Insight into the intercalation of N-substituted acridine-9-amines into DNA based on spectroscopic and calorimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The binding of 9-aminoacridine to calf thymus DNA in aqueous solution. Electronic spectral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanical simulations on double intercalation of 9-amino acridine into d(CGCGCGC) X d(GCGCGCG): analysis of the physical basis for the neighbor-exclusion principle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Photostability of 1-amino-9(10H)-acridinethione Against Common Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The selection of a fluorescent probe with optimal photostability is paramount for the success of fluorescence-based assays and imaging experiments. Poor photostability, or photobleaching, can lead to diminished signal intensity, reduced observation times, and potential inaccuracies in quantitative measurements. This guide provides a comparative overview of the photostability of 1-amino-9(10H)-acridinethione against other widely used fluorescent probes. Due to a lack of specific quantitative photostability data for 1-amino-9(10H)-acridinethione in the current scientific literature, this guide presents available qualitative information for this compound alongside quantitative data for established probes.
Comparative Photostability Data
The following table summarizes the photostability of 1-amino-9(10H)-acridinethione in a qualitative context and provides quantitative data for other common fluorescent probes for the sake of comparison. The photobleaching quantum yield (Φdec) represents the efficiency of the photodestruction process, with lower values indicating higher photostability. The photobleaching lifetime (τ) is the time required for the fluorescence intensity to decrease to 1/e of its initial value under specific illumination conditions.
| Fluorescent Probe Class | Specific Probe Example | Photobleaching Quantum Yield (Φdec) | Photobleaching Lifetime (τ) | Notes |
| Acridine Derivatives | 1-amino-9(10H)-acridinethione | Data not available | Data not available | Acridine derivatives are generally known for their stable fluorescence, but specific data for this compound is lacking.[1][2][3] |
| Xanthene Dyes | Fluorescein | ~10⁻⁴ - 10⁻⁶ | Seconds to minutes | Highly susceptible to photobleaching, especially in the absence of antifade agents.[4] Its photostability is also pH-dependent. |
| Rhodamine B | ~10⁻⁶ - 10⁻⁷ | Tens of seconds to minutes | Generally more photostable than fluorescein.[5][6][7] | |
| Cyanine Dyes | Cy3 | ~10⁻⁶ | Variable, dependent on environment | Photostability can be enhanced by the local chemical environment and specific additives.[8][9][10][11][12] |
| Cy5 | ~10⁻⁶ | Variable, dependent on environment | Similar to Cy3, its photostability is context-dependent.[8][10] | |
| BODIPY Dyes | BODIPY FL | ~10⁻⁷ | Minutes | Generally exhibit good photostability, often superior to fluorescein.[13][14][15][16] |
Note: The photostability of a fluorescent probe is highly dependent on the experimental conditions, including illumination intensity, wavelength, oxygen concentration, and the local chemical environment. The values presented above are approximate and should be used for comparative purposes.
Experimental Protocol for Photostability Measurement
This section outlines a generalized protocol for benchmarking the photostability of fluorescent probes.
Objective: To quantify and compare the photobleaching rates of different fluorescent probes under controlled illumination.
Materials:
-
Fluorescent probes for comparison (e.g., 1-amino-9(10H)-acridinethione, Fluorescein, Rhodamine B)
-
Appropriate solvents (e.g., PBS, ethanol)
-
Microscope slides and coverslips or microplates
-
Fluorescence microscope equipped with a suitable light source (e.g., laser, mercury lamp), filter sets, and a sensitive camera (e.g., CCD, sCMOS)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each fluorescent probe at a known concentration.
-
Dilute the stock solutions to a working concentration that provides a good signal-to-noise ratio without significant inner filter effects.
-
Mount the samples on a microscope slide or dispense into a microplate well. It is crucial to use the same sample geometry and volume for all probes to ensure comparable illumination conditions.
-
-
Microscope Setup:
-
Select the appropriate filter set for each fluorophore to ensure efficient excitation and emission collection.
-
Set the illumination intensity to a level that is representative of the intended application. It is critical to keep the illumination intensity constant throughout the experiment.
-
Define a region of interest (ROI) for data acquisition.
-
-
Data Acquisition:
-
Acquire a time-lapse series of images of the fluorescent sample under continuous illumination.
-
The time interval and the total duration of the acquisition should be chosen to adequately capture the decay of the fluorescence signal.
-
-
Data Analysis:
-
Use image analysis software to measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the intensity of a region without fluorophores.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to an appropriate model (e.g., single or double exponential decay) to determine the photobleaching lifetime (τ). The photobleaching quantum yield can be calculated if the photon flux and absorption cross-section are known.
-
Visualizing Experimental and Conceptual Frameworks
To aid in the understanding of the experimental process and the factors influencing photostability, the following diagrams are provided.
Caption: Experimental workflow for comparative photostability measurement.
Caption: Key factors influencing the photostability of a fluorescent probe.
References
- 1. Acridin-9(10H)-one based thermally activated delayed fluorescence material: simultaneous optimization of RISC and radiation processes to boost luminescence efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06577H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. arxiv.org [arxiv.org]
- 10. Cyanine fluorophore derivatives with enhanced photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 12. [1410.0844] Enhanced brightness and photostability of cyanine dyes by supramolecular containment [arxiv.org]
- 13. Photochemical Properties and Stability of BODIPY Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Data Presentation: Comparative Cytotoxicity of Acridine-Thiosemicarbazone Analogs
A Comparative Guide to the Structure-Activity Relationship of Amino-Acridine Analogs as Anticancer Agents
This guide provides a comprehensive comparison of amino-acridine analogs, with a focus on acridine-thiosemicarbazone derivatives, and their structure-activity relationships (SAR) as potential anticancer agents. The information is tailored for researchers, scientists, and drug development professionals, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
The following table summarizes the in vitro cytotoxic activity (IC50) of a series of acridine–thiosemicarbazone derivatives against various human cancer cell lines. The data highlights how substitutions on the acridine core and the thiosemicarbazone moiety influence their anticancer potency.
| Compound ID | R1 | R2 | HCT116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | B16F10 (Melanoma) IC50 (µM) | MRC-5 (Non-cancerous) IC50 (µM) |
| CL-01 | H | H | >50.00 | >50.00 | 44.53 | >50.00 |
| CL-06 | H | 3-OCH3 | >50.00 | >50.00 | >50.00 | >50.00 |
| CL-07 | H | 3-OH | 37.00 | >50.00 | 21.32 | >50.00 |
| CL-08 | H | 4-OH | 25.11 | 42.17 | 18.09 | >50.00 |
| DL-01 | 2-OCH3 | H | >50.00 | >50.00 | 44.21 | >50.00 |
| DL-06 | 2-OCH3 | 3-OCH3 | >50.00 | >50.00 | >50.00 | >50.00 |
| DL-07 | 2-OCH3 | 3-OH | 33.18 | >50.00 | 20.01 | >50.00 |
| DL-08 | 2-OCH3 | 4-OH | 22.15 | 39.88 | 14.79 | >50.00 |
| Doxorubicin | - | - | 0.15 | 0.15 | 0.03 | 2.22 |
| 5-Fluorouracil | - | - | 4.1 | 1.3 | 3.5 | 57.9 |
Note: Data extracted from a study on acridine–thiosemicarbazone derivatives, where R1 represents substitutions on the acridine ring and R2 represents substitutions on the benzylidene moiety of the thiosemicarbazone side chain.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.
MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Cancer cells (HCT116, HepG2, B16F10) and non-cancerous cells (MRC-5) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The amino-acridinethione analogs are dissolved in DMSO and then diluted in the cell culture medium to various concentrations. The cells are treated with these compounds and incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.[2]
-
Formazan Solubilization: The culture medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.
Topoisomerase IIα Inhibition Assay
This assay determines the ability of the compounds to inhibit the catalytic activity of human topoisomerase IIα.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322 or pUC19), human topoisomerase IIα enzyme, and an assay buffer in a total volume of 20 µL.
-
Compound Addition: The test compounds are added to the reaction mixture at a final concentration (e.g., 100 µM). A known topoisomerase II inhibitor, such as amsacrine or etoposide, is used as a positive control.
-
Enzyme Reaction: The reaction is initiated by the addition of the enzyme and incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by adding a stop buffer containing SDS, proteinase K, and a loading dye.
-
Agarose Gel Electrophoresis: The DNA products are separated on a 1% agarose gel.
-
Visualization: The DNA bands are visualized under UV light after staining with ethidium bromide. Inhibition of topoisomerase IIα activity is indicated by the presence of supercoiled DNA, whereas the relaxed form of the plasmid indicates enzyme activity.[1]
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of amino-acridinethione analogs.
References
- 1. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 9(10H)-Acridinethione, 1-amino-
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 9(10H)-Acridinethione, 1-amino-, a compound that, like other acridine derivatives, requires careful management due to its potential hazards.
Hazard Profile and Safety Considerations
When handling 9(10H)-Acridinethione, 1-amino-, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[1][2][3]
Quantitative Hazard Data for Related Acridine Compounds
To provide a clear reference for the potential hazards, the following table summarizes key toxicological and ecotoxicological data for closely related acridine compounds.
| Hazard Classification | Endpoint | Species | Value | Reference Compound(s) |
| Acute Toxicity | LD50 (Oral) | Mouse | 78 mg/kg | 9-Aminoacridine HCl |
| Aquatic Toxicity | LC50 | Fathead minnow (Pimephales promelas) | 0.27 mg/L (96 h) | Acridine |
| Bioaccumulation | Bioconcentration factor (BCF) | Fathead minnow (Pimephales promelas) | 125 | Acridine |
| GHS Hazard Statements | - | - | H302, H315, H319, H335, H350, H410 | Acridine, 9-Aminoacridine |
This data is for related compounds and should be used as a conservative estimate of the potential hazards of 9(10H)-Acridinethione, 1-amino-.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of 9(10H)-Acridinethione, 1-amino-.
1. Waste Segregation and Labeling:
-
Do not mix 9(10H)-Acridinethione, 1-amino- waste with other chemical waste streams.
-
Collect all solid waste (e.g., contaminated filter paper, weighing boats) and unused product in a dedicated, clearly labeled, and sealable container.
-
The container label should include the full chemical name: "9(10H)-Acridinethione, 1-amino-", the appropriate hazard pictograms (e.g., toxic, environmental hazard), and the date of waste generation.
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid waste container. Avoid mixing with other solvent wastes where possible.
2. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Wear appropriate PPE, including a respirator if there is a risk of dust inhalation.
-
For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding the generation of dust.[1][2]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid waste container.
-
Decontaminate the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
3. Final Disposal:
-
All waste containing 9(10H)-Acridinethione, 1-amino- must be disposed of as hazardous waste.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company.
-
The recommended method of disposal for acridine compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize toxic combustion products.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of 9(10H)-Acridinethione, 1-amino-.
Caption: Disposal workflow for 9(10H)-Acridinethione, 1-amino-.
By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of 9(10H)-Acridinethione, 1-amino-, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling 9(10H)-Acridinethione, 1-amino-
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 9(10H)-Acridinethione, 1-amino-. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
9(10H)-Acridinethione, 1-amino- is a chemical compound that requires careful handling due to its potential health and environmental risks. The following table summarizes its primary hazards.
| Hazard Statement | GHS Classification |
| Harmful if swallowed.[1] | Acute toxicity (Oral), Category 4 |
| Causes skin irritation.[1] | Skin irritation, Category 2 |
| Causes serious eye irritation.[1] | Eye irritation, Category 2A |
| May cause respiratory irritation.[1] | Specific target organ toxicity - single exposure, Category 3 |
| Very toxic to aquatic life with long lasting effects.[1] | Short-term (acute) aquatic hazard, Category 1 |
| Long-term (chronic) aquatic hazard, Category 1 | |
| May cause cancer. | Carcinogenicity, Category 1A |
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles.[1] Use a face shield if there is a risk of splashing. |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile rubber).[1] Gloves must be inspected prior to use. |
| Body Protection | Wear a lab coat. For larger quantities or potential for significant exposure, consider a chemical-resistant apron or suit. |
| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if dust is generated and ventilation is inadequate.[1] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is essential to maintain a safe laboratory environment.
Engineering Controls
-
Work in a well-ventilated area.[1] A chemical fume hood is recommended for all procedures involving this compound.
-
Provide an eyewash station and safety shower in the immediate work area.
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand the Safety Data Sheet (SDS).
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid dust inhalation.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
General Conduct: Do not eat, drink, or smoke in the laboratory.[1] Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling.[1]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from strong oxidizing agents.[3]
-
The recommended storage temperature can be found on the product label.
Emergency and Disposal Plan
Proper procedures for emergencies and waste disposal are critical for safety and environmental compliance.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, give oxygen. Seek medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[3] Seek immediate medical attention.[1] |
Spill Response
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, earth).
-
Collect: Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[3]
-
Clean: Clean the spill area with soap and water.[4]
Disposal Protocol
-
Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[1]
-
Do not allow the chemical to enter drains or waterways.[1]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[1]
Experimental Workflow and Safety Checkpoints
The following diagrams illustrate the standard workflow for handling 9(10H)-Acridinethione, 1-amino- and the logical decision-making process in case of an exposure event.
Caption: A typical experimental workflow for handling 9(10H)-Acridinethione, 1-amino-.
Caption: Decision-making process for first aid in case of an exposure event.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
